Product packaging for 3-Methyl-2-(trifluoromethyl)pyridine(Cat. No.:CAS No. 1620-78-6)

3-Methyl-2-(trifluoromethyl)pyridine

Cat. No.: B1291726
CAS No.: 1620-78-6
M. Wt: 161.12 g/mol
InChI Key: AOYVIESJJAWOAM-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-78-6) is a key fluorinated heterocyclic building block in research and development, particularly in the design of novel agrochemicals . The combination of the pyridine ring and the trifluoromethyl group confers unique physicochemical properties, such as enhanced bioavailability and metabolic stability, which are valuable for creating compounds with potent biological activity . Recent scientific studies investigate the incorporation of this and similar trifluoromethylpyridine scaffolds into novel molecules, such as amide derivatives containing sulfur moieties, which have demonstrated significant antibacterial and insecticidal properties in preliminary research . These derivatives have shown promising activity against destructive plant pathogens like Xanthomonas oryzae and Ralstonia solanacearum , as well as insecticidal effects against pests such as Plutella xylostella . The compound serves as a critical intermediate for researchers working in medicinal and agricultural chemistry to develop new active ingredients with potential novel modes of action . This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, noting that it is classified with the signal word "Danger" and the hazard statement H301 (Toxic if swallowed) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3N B1291726 3-Methyl-2-(trifluoromethyl)pyridine CAS No. 1620-78-6

Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYVIESJJAWOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629307
Record name 3-Methyl-2-(trifluoromethyl)pyridine
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Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-78-6
Record name 3-Methyl-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1620-78-6

A Core Building Block for Advanced Agrochemicals and Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern chemical synthesis. Its unique structural and electronic properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.

Physicochemical Properties

The strategic incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's physicochemical characteristics. This substitution enhances lipophilicity and metabolic stability, crucial attributes for bioactive compounds. While specific experimental data for this compound is not extensively published, predicted properties and data for analogous structures provide valuable insights.

PropertyValueSource
CAS Number 1620-78-6N/A
Molecular Formula C₇H₆F₃NN/A
Molecular Weight 161.12 g/mol N/A
Predicted Density 1.331±0.06 g/cm³[1]
Predicted Boiling Point 216.7±40.0 °C[1]
Predicted Flash Point 84.8°C[1]
Predicted Vapor Pressure 0.138mmHg at 25°C[1]
Predicted pKa -1.48±0.22[1]

Note: The properties listed above are predicted for the related compound methyl 2-(trifluoromethyl)pyridine-3-carboxylate and serve as an estimation.

The trifluoromethyl group is strongly electron-withdrawing, which can impact the reactivity of the pyridine ring and its potential interactions with biological targets.[2][3]

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethylpyridines, including this compound, is a critical area of research due to their importance as intermediates.[2][4][5] Several general methods are employed for the introduction of a trifluoromethyl group to a pyridine ring.

General Synthetic Approaches:

There are three primary methods for the preparation of trifluoromethylpyridine (TFMP) derivatives:

  • Chlorine/Fluorine Exchange: This common industrial method often involves the chlorination of a methyl group on the pyridine ring to form a trichloromethyl group, followed by a halogen exchange reaction with a fluorine source like hydrogen fluoride (HF).[4]

  • Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from a building block that already contains a trifluoromethyl group.[4][5]

  • Direct Trifluoromethylation: This method involves the direct introduction of a trifluoromethyl group onto the pyridine ring using a trifluoromethylating agent.[4][5]

A common precursor for the synthesis of many trifluoromethylpyridines is 3-picoline.[2][4] Industrial processes often utilize vapor-phase reactions at high temperatures with catalysts.[2][4]

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridines, highlighting the role of key intermediates.

G General Synthetic Workflow for Trifluoromethylpyridines cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Target Compound Picoline Picoline (e.g., 3-Picoline) Trichloromethyl Trichloromethylpyridine Picoline->Trichloromethyl Chlorination TFMP_Intermediate Trifluoromethylpyridine (e.g., 3-TFMP) Trichloromethyl->TFMP_Intermediate Fluorination (Halex Reaction) Target This compound TFMP_Intermediate->Target Further Modification (e.g., Methylation)

A generalized synthetic pathway for trifluoromethylpyridines.

Experimental Protocols

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found, a representative procedure can be extrapolated from general methods for trifluoromethylpyridine synthesis. The following is a conceptual protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Conceptual Protocol: Two-Step Synthesis from 3-Picoline

Step 1: Vapor-Phase Chlorination and Fluorination of 3-Picoline

  • Objective: To produce 3-(Trifluoromethyl)pyridine.

  • Apparatus: A vapor-phase reactor system, typically including a preheater, a fluidized bed catalytic reactor, and a condenser.

  • Reagents: 3-Picoline, Chlorine (Cl₂), Hydrogen Fluoride (HF), and a suitable catalyst (e.g., a transition metal fluoride).

  • Procedure:

    • 3-Picoline is vaporized and mixed with a controlled molar ratio of chlorine gas.

    • The gas mixture is passed through a heated reactor containing the catalyst at temperatures typically above 300°C.[2]

    • In the fluidized-bed phase, chlorination of the methyl group occurs, followed by immediate fluorination with HF to yield 3-(Trifluoromethyl)pyridine.[2][4]

    • The product stream is cooled and condensed. The crude product is then purified by distillation.

Step 2: Introduction of the Methyl Group (Conceptual)

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. The trifluoromethylpyridine scaffold is found in numerous commercialized agrochemicals and pharmaceuticals.[3][4][5]

Role in Agrochemicals:

Trifluoromethylpyridine derivatives are integral to the development of modern herbicides, fungicides, and insecticides.[6] The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds.[4]

Significance in Drug Discovery:

In medicinal chemistry, the incorporation of the trifluoromethylpyridine moiety can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.[3][4][5] Derivatives have been investigated for a range of therapeutic areas.

The following diagram illustrates the role of this compound as a building block in the synthesis of bioactive molecules.

G Role as a Synthetic Intermediate BuildingBlock This compound Reaction Chemical Synthesis (e.g., Coupling Reactions) BuildingBlock->Reaction Agrochemical Active Agrochemical Ingredient Reaction->Agrochemical Pharmaceutical Active Pharmaceutical Ingredient Reaction->Pharmaceutical

Application as a key building block in synthesis.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are designed to interact with various biological targets. For example, some trifluoromethylpyridine-containing compounds act as enzyme inhibitors or receptor modulators. The development of such bioactive molecules often involves extensive structure-activity relationship (SAR) studies where the trifluoromethylpyridine core is systematically modified.

Safety and Handling

Trifluoromethylpyridine derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. For the related compound 3-(Trifluoromethyl)pyridine, hazards include flammability and acute toxicity if swallowed.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique properties, stemming from the trifluoromethyl group, make it a sought-after building block in the synthesis of advanced agrochemicals and pharmaceuticals. Further research into the synthesis and application of this and related compounds will undoubtedly continue to drive innovation in these critical fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold dramatically alters its physicochemical properties, influencing its reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its chemical behavior.

The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly impacts the electronic distribution within the pyridine ring.[2][4] This modification can enhance the metabolic stability of the molecule by blocking potential sites of oxidation and can increase its binding affinity to target proteins.[1] Consequently, trifluoromethylpyridine derivatives are integral components in the development of numerous pharmaceuticals and agrochemicals.[3][4][5]

Core Physicochemical Properties

Quantitative data for this compound and related isomers are summarized below. Data for the target compound is sparse, and thus properties of closely related isomers are provided for comparative context.

Table 1: Key Physicochemical Data for this compound

PropertyValue
Molecular Formula C₇H₆F₃N
Molecular Weight 161.12 g/mol
CAS Number 1620-78-6
Boiling Point 174 °C
Density Data not available
pKa Data not available (Predicted to be lower than pyridine's pKa of 5.23 due to the electron-withdrawing -CF3 group)
Solubility Data not available (Expected to have good solubility in organic solvents and low solubility in water)

Table 2: Comparative Physicochemical Data of Related Trifluoromethylpyridine Isomers

Property3-(Trifluoromethyl)pyridine3-Fluoro-2-(trifluoromethyl)pyridine2,3-Dichloro-5-(trifluoromethyl)pyridine[6][7]
CAS Number 3796-23-4886510-21-069045-84-7
Molecular Weight 147.10 g/mol 165.09 g/mol 215.99 g/mol
Boiling Point 113-115 °CNot available169-171 °C
Density 1.276 g/mL at 25 °C1.384 g/mL at 25 °C1.549 g/mL at 25 °C
Refractive Index n20/D 1.418n20/D 1.409n20/D 1.475
Flash Point 23 °C47.8 °C79 °C (175 °F)
Solubility Not specifiedNot specifiedSlightly soluble in water; soluble in methanol, ethanol, acetone.[6]

Experimental Protocols

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines (TFMPs) is generally achieved through two primary methods: chlorine/fluorine exchange from a trichloromethylpyridine precursor or by constructing the pyridine ring from a trifluoromethyl-containing building block.[3][4]

Method 1: Chlorine/Fluorine Exchange (Halex Reaction)

This widely used industrial method involves the initial chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange reaction with a fluorine source like hydrogen fluoride (HF).[4]

  • Step 1: Chlorination: 3-Methylpyridine (3-picoline) is chlorinated to produce 3-methyl-2-(trichloromethyl)pyridine. This step often requires radical initiators and can be performed in the liquid or vapor phase.

  • Step 2: Fluorination: The resulting 3-methyl-2-(trichloromethyl)pyridine is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst, under elevated temperature and pressure to yield this compound.[4]

G General Synthesis Workflow: Halex Reaction A 3-Methylpyridine (3-Picoline) B Chlorination (e.g., Cl2, Initiator) A->B Reactant C 3-Methyl-2-(trichloromethyl)pyridine B->C Intermediate D Fluorination (e.g., HF, Catalyst) C->D Reactant E This compound D->E Final Product

General Synthesis Workflow: Halex Reaction
pKa Determination by ¹⁹F NMR Spectroscopy

The pKa of fluorinated heterocycles can be accurately determined by monitoring the change in the ¹⁹F NMR chemical shift as a function of pH. The trifluoromethyl group is an excellent probe for this measurement due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.

Protocol Outline:

  • Sample Preparation: A series of aqueous buffered solutions (e.g., phosphate or citrate buffers) with precisely known pH values spanning a range of approximately 4 pH units around the expected pKa are prepared. The compound of interest, this compound, is dissolved in each of these buffer solutions at a constant concentration.

  • NMR Data Acquisition: ¹⁹F NMR spectra are acquired for each sample. A fluorine-containing reference standard with a known chemical shift that is insensitive to pH changes in the measurement range can be included for internal or external referencing.

  • Data Analysis: The ¹⁹F chemical shift (δ) of the -CF3 group is plotted against the pH of the solutions. The resulting data points will form a sigmoidal titration curve.

  • pKa Calculation: The pKa is determined by fitting the experimental data to the Henderson-Hasselbalch equation. The pKa value corresponds to the pH at the inflection point of the sigmoidal curve, where the concentrations of the protonated and neutral forms of the pyridine are equal.

G Workflow for pKa Determination via 19F NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Aqueous Buffers (Varying pH) B Dissolve Compound in Buffers (Constant Concentration) A->B C Acquire 19F NMR Spectrum for each sample B->C D Plot 19F Chemical Shift vs. pH C->D E Fit Data to Henderson-Hasselbalch Eq. D->E F Determine pKa (Inflection Point) E->F

Workflow for pKa Determination via 19F NMR

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the electronic properties of the trifluoromethyl group and the pyridine ring.

  • Basicity: The strongly electron-withdrawing -CF3 group significantly reduces the electron density on the pyridine nitrogen atom.[2] This decreases its basicity, making it a much weaker base than non-fluorinated pyridines.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -CF3 group can activate the pyridine ring towards nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.[4]

  • Stability: Trifluoromethylpyridines are generally stable compounds. However, some derivatives can undergo decomposition under specific conditions, such as intramolecular nucleophilic aromatic substitution, triggered by the high electronegativity of the trifluoromethyl moiety.[3] They are stable under normal storage conditions but should be kept away from strong oxidizing agents.[8]

Applications in Drug Development and Biological Context

While specific signaling pathways involving this compound are not extensively documented, the trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery.[1][3] Its incorporation into drug candidates is a well-established strategy to enhance key ADME (absorption, distribution, metabolism, and excretion) properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group can shield adjacent positions on the aromatic ring from metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[1]

  • Lipophilicity and Permeability: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1][9]

  • Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to improved binding interactions with target proteins, enhancing the potency of a drug.[2]

Derivatives of trifluoromethylpyridine are key intermediates in the synthesis of a wide range of biologically active compounds, including insecticides, herbicides, fungicides, and pharmaceuticals for oncology and anti-inflammatory applications.[4][8][10]

Conclusion

This compound is a valuable building block for chemical synthesis, offering a unique combination of properties conferred by the pyridine ring and the trifluoromethyl group. Its reduced basicity, enhanced metabolic stability, and potential for strong binding interactions make it and its derivatives highly attractive for the design of new pharmaceuticals and agrochemicals. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of this important compound, facilitating further research and development in various scientific disciplines.

References

3-Methyl-2-(trifluoromethyl)pyridine: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure and synthetic approaches for 3-Methyl-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, with the CAS Number 1620-78-6, is a substituted pyridine ring.[1][2] The structure consists of a pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 2-position.

Structural Formula:

Key Identifiers:

IdentifierValue
CAS Number 1620-78-6[1][2]
Molecular Formula C7H6F3N[2]
Molecular Weight 161.12 g/mol [2]
Synonyms 2-Trifluoromethyl-3-picoline, 3-Methyl-2-trifluormethyl-pyridin[2]

Synthetic Approaches

The synthesis of this compound is not extensively detailed in publicly available literature. However, its synthesis can be inferred from established methods for the preparation of other trifluoromethylpyridine derivatives. The primary strategies include:

  • Halogen Exchange (Halex) Reaction: This is a widely used industrial method that involves the fluorination of a trichloromethylpyridine precursor.

  • Pyridine Ring Construction: Building the substituted pyridine ring from acyclic, trifluoromethyl-containing precursors.

  • Direct C-H Trifluoromethylation: Introducing the trifluoromethyl group directly onto the pyridine ring, though this can present challenges with regioselectivity.

This guide will focus on a plausible synthetic route via the halogen exchange method, as it is a well-documented and scalable approach for analogous compounds.

Proposed Synthesis via Halogen Exchange

A likely synthetic pathway to this compound starts from 3-picoline (3-methylpyridine). The key steps would involve chlorination of the methyl group at the 2-position (if starting from a precursor like 2,3-lutidine) or chlorination of the pyridine ring followed by side-chain chlorination and subsequent fluorination. A more direct conceptual pathway initiates with a suitable chlorinated precursor.

General Reaction Scheme

A plausible synthetic route starting from 2-chloro-3-methylpyridine is outlined below. This method is analogous to the industrial synthesis of other chlorinated trifluoromethylpyridines.[3][4][5]

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Halogen Exchange (Fluorination) cluster_2 Step 3: Dechlorination (optional, if needed to yield the final product directly) 2_chloro_3_methylpyridine 2-Chloro-3-methylpyridine 2_chloro_3_trichloromethylpyridine 2-Chloro-3-(trichloromethyl)pyridine 2_chloro_3_methylpyridine->2_chloro_3_trichloromethylpyridine Cl2, Radical Initiator (e.g., AIBN), Heat 2_chloro_3_trichloromethylpyridine_2 2-Chloro-3-(trichloromethyl)pyridine 2_chloro_3_trifluoromethylpyridine 2-Chloro-3-(trifluoromethyl)pyridine 2_chloro_3_trichloromethylpyridine_2->2_chloro_3_trifluoromethylpyridine HF, Catalyst (e.g., FeCl3), High Temperature & Pressure 2_chloro_3_trifluoromethylpyridine_2 2-Chloro-3-(trifluoromethyl)pyridine 3_methyl_2_trifluoromethylpyridine This compound 2_chloro_3_trifluoromethylpyridine_2->3_methyl_2_trifluoromethylpyridine Catalytic Hydrogenolysis (e.g., H2, Pd/C)

Caption: Proposed synthesis of this compound.

Experimental Protocols for Analogous Syntheses

While a specific protocol for this compound is not available, the following sections detail experimental procedures for the synthesis of structurally related compounds, which can be adapted by skilled chemists.

This procedure details the fluorination of a trichloromethylpyridine precursor, a key step in the proposed synthesis.[3]

Reaction:

2,3-dichloro-5-(trichloromethyl)pyridine + HF --(FeCl3)--> 2,3-dichloro-5-(trifluoromethyl)pyridine + HCl

Experimental Details:

A 300 ml nickel vessel, equipped with a condenser, HF feed port, sampling port, thermocouple, and a pressure gauge, is charged with 163.4 g of 2,3-dichloro-5-(trichloromethyl)pyridine (98% purity) and 6.4 g of anhydrous FeCl3. Anhydrous HF is added to maintain a pressure of 15 psig at a reactor temperature between 170-180°C. The reaction is typically complete in about 25 hours. The product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can then be recovered using standard techniques such as distillation.[3]

Quantitative Data for Analogous Fluorination Reactions:

Starting MaterialProductCatalystTemperature (°C)Pressure (psig)Reaction Time (h)YieldReference
2,3-dichloro-5-(trichloromethyl)pyridine2,3-dichloro-5-(trifluoromethyl)pyridineFeCl3170-18015~25High[3]
2-chloro-5-(trichloromethyl)pyridine2-chloro-5-(trifluoromethyl)pyridineFeCl3150-2505-12001-100High[3]

This industrial process is used to produce various chloro-trifluoromethylpyridines from 3-picoline.[4][6] While this method produces a mixture of isomers, it demonstrates the feasibility of converting a picoline directly to trifluoromethylated derivatives.

General Process:

The reaction is carried out at high temperatures (>300°C) in a vapor-phase reactor with a transition metal-based catalyst, such as iron fluoride. The reactor often consists of two phases: a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed, the methyl group of 3-picoline is chlorinated and subsequently fluorinated to produce 3-(trifluoromethyl)pyridine (3-TF). In the empty phase, further nuclear chlorination of the pyridine ring occurs.[4][6]

The product distribution can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. This process can yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) as major and minor products, respectively.[4]

Illustrative Product Distribution from 3-Picoline:

ProductAbbreviationTypical Outcome
3-(Trifluoromethyl)pyridine3-TFIntermediate
2-Chloro-5-(trifluoromethyl)pyridine2,5-CTFMajor Product
2-Chloro-3-(trifluoromethyl)pyridine2,3-CTFMinor Product

Alternative Synthetic Strategy: Pyridine Ring Construction

Another approach to synthesizing 2-trifluoromethyl pyridines involves a multicomponent Kröhnke reaction. This method constructs the pyridine ring from non-pyridine starting materials.

General Kröhnke Reaction for 2-Trifluoromethyl Pyridines

This reaction utilizes chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate.[7] The process involves a cascade of Michael addition, ammonia addition, dehydration, and intramolecular cyclization.[7]

G Chalcone Chalcone Intermediate Michael Adduct Intermediate Chalcone->Intermediate Pyridinium_Ylide 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide Pyridinium_Ylide->Intermediate Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate Final_Product 2-(Trifluoromethyl)pyridine Derivative Intermediate->Final_Product Cascade Reaction

Caption: Kröhnke reaction for 2-(Trifluoromethyl)pyridine synthesis.

This method offers a versatile route to various substituted 2-trifluoromethyl pyridines and could potentially be adapted for the synthesis of this compound by using an appropriately substituted chalcone.

Conclusion

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group is a pillar of modern drug design, transforming lead compounds into viable clinical candidates. This powerful moiety is frequently employed to enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets. Its unique electronic properties and steric profile allow medicinal chemists to overcome common developmental hurdles, leading to drugs with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the CF₃ group's role, supported by quantitative data, detailed experimental protocols, and visualizations of its impact on key biological pathways.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a CF₃ group, often as a bioisosteric replacement for a methyl group, profoundly alters a molecule's properties. These changes are rooted in the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1] By strategically placing a CF₃ group at a known metabolic hotspot, chemists can block this pathway, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[1] This "metabolic switching" is one of the most valuable applications of the CF₃ group in drug discovery.

Lipophilicity: The CF₃ group is lipophilic and increases a molecule's overall lipophilicity (measured as LogP), which can enhance membrane permeability and facilitate transport across biological barriers like the blood-brain barrier.[2][3] This property is crucial for ensuring a drug can reach its intended target in the body.

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution of an entire molecule.[3] This can influence hydrogen bonding and electrostatic interactions with a biological target, potentially increasing binding affinity and selectivity.[2] While this effect is not universal, a statistical analysis of over 28,000 compound pairs revealed that in approximately 9.19% of cases, replacing a methyl group with a trifluoromethyl group increased biological activity by at least an order of magnitude.[4]

pKa Modulation: The inductive electron-withdrawing effect of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Quantitative Comparison of Physicochemical and Biological Properties

The following tables summarize the quantitative impact of trifluoromethyl substitution on key drug-like properties, drawing from comparative studies of analogous compounds.

Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs

ParameterMethyl (-CH₃) AnalogTrifluoromethyl (-CF₃) AnalogRationale for Change
Metabolic Pathway Susceptible to CYP-mediated oxidation to form alcohol and acid metabolites.Oxidation at the corresponding position is blocked.The high energy of the C-F bond prevents enzymatic cleavage.[1]
Number of Metabolites Generally higher, with multiple downstream products.Significantly reduced.Blocking a primary metabolic site limits the formation of subsequent metabolites.[1][5]
Half-life (t½) in vitro ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[1]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance reflects the liver's metabolic capacity; blocking metabolism reduces this value.[1]

Data compiled from a comparative guide on metabolic stability and a study on picornavirus inhibitors.[1][5]

Table 2: Comparative Biological Activity (IC₅₀) of Parent vs. Trifluoromethylated Compounds

Compound PairTarget/AssayIC₅₀ of Parent AnalogIC₅₀ of -CF₃ AnalogFold Change in ActivityReference
Isoxazole-based Anticancer Agent MCF-7 Breast Cancer Cell Line19.72 µM2.63 µM~7.5x Increase[6]
Celecoxib Analog Cyclooxygenase-2 (COX-2)(Celecoxib)205-fold lower activity205x Decrease[7]
Homocamptothecin Anticancer Agent Antitumor Activity Assay(Topotecan - reference)Higher activity than TopotecanIncrease[8]

Note: The effect of CF₃ substitution on biological activity is highly context-dependent. While it can dramatically increase potency as seen with the isoxazole analog[6], it can also decrease it, as with the celecoxib analog where the primary mechanism was shifted away from direct COX-2 inhibition.[7]

Visualization of Trifluoromethylated Drug Action

To understand the impact of trifluoromethylated drugs at a systems level, it is crucial to visualize their mechanism of action within relevant signaling pathways. The following diagrams, rendered in DOT language, illustrate the pathways modulated by three prominent CF₃-containing drugs: Celecoxib, Leflunomide, and Fluoxetine.

Celecoxib_Pathway cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (contains -CF3) Celecoxib->COX2 Inhibits PDK1 PDK1 Celecoxib->PDK1 Inhibits (at high conc.) Caspases Caspase Cascade (Caspase-9, Caspase-3) Celecoxib->Caspases Activates CDKN1A CDKN1A/p21 Expression Celecoxib->CDKN1A Increases AKT1 AKT1 PDK1->AKT1 Apoptosis_Inhibition Inhibition of Apoptosis AKT1->Apoptosis_Inhibition Apoptosis_Induction Induction of Apoptosis Caspases->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest CDKN1A->Cell_Cycle_Arrest

Fig 1. Mechanism of Action for Celecoxib.

Leflunomide_Pathway cluster_cell Activated Lymphocyte cluster_mito Mitochondrion DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Leflunomide Leflunomide A77_1726 A77 1726 (Active Metabolite, contains -CF3) Leflunomide->A77_1726 Metabolized to A77_1726->DHODH Inhibits NFkB NF-κB Activation A77_1726->NFkB Suppresses rUMP rUMP Pool Pyrimidine_Synthesis->rUMP DNA_RNA_Synthesis DNA/RNA Synthesis rUMP->DNA_RNA_Synthesis Cell_Cycle Cell Cycle Progression (G1 to S phase) DNA_RNA_Synthesis->Cell_Cycle Proliferation Lymphocyte Proliferation Cell_Cycle->Proliferation Inflammation Inflammation Proliferation->Inflammation NFkB->Inflammation

Fig 2. Mechanism of Action for Leflunomide.

Fluoxetine_Pathway cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Postsynaptic Postsynaptic Neuron Synaptic_Cleft_5HT Synaptic 5-HT Serotonin_Vesicle->Synaptic_Cleft_5HT Release SERT SERT (Reuptake Transporter) Synaptic_Cleft_5HT->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft_5HT->Postsynaptic_Receptor Binds Autoreceptor Presynaptic 5-HT1A/1B Autoreceptors Synaptic_Cleft_5HT->Autoreceptor Binds Desensitization Receptor Desensitization (Chronic Effect) Synaptic_Cleft_5HT->Desensitization Increased levels lead to Downstream_Signaling Downstream Signaling & Therapeutic Effect Postsynaptic_Receptor->Downstream_Signaling Release_Inhibition Inhibition of 5-HT Release Autoreceptor->Release_Inhibition Fluoxetine Fluoxetine (contains -CF3) Fluoxetine->SERT Blocks Desensitization->Autoreceptor Increased_Firing Increased Neuronal Firing & 5-HT Release Desensitization->Increased_Firing

Fig 3. Mechanism of Action for Fluoxetine.

Key Experimental Protocols

The evaluation of trifluoromethylated compounds relies on a suite of standardized assays. Below are detailed protocols for key experiments in the drug discovery workflow.

Protocol: Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent (TMSCF₃)

This protocol describes a general procedure for the nucleophilic trifluoromethylation of a ketone to form a trifluoromethylated alcohol.

Materials:

  • Ketone substrate (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃) (1.5 equiv)

  • Catalyst: Potassium Carbonate (K₂CO₃) (0.1 equiv) or Tetrabutylammonium fluoride (TBAF) (catalytic amount)

  • Anhydrous solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an ice bath

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ketone (1.0 equiv) and dissolve it in the anhydrous solvent (e.g., DMF).

  • Add the catalyst (e.g., K₂CO₃, 0.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of 1 M HCl.

  • Stir the mixture for 30 minutes to ensure the complete desilylation of the intermediate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude trifluoromethylated alcohol.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

(Protocol adapted from Benchchem application notes).[9]

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay determines the rate of a compound's metabolism by liver enzymes, providing key data for predicting in vivo clearance.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound (typically a 10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Ice-cold acetonitrile (ACN) with an internal standard for quenching

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw the liver microsomes at 37°C and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound working solution by diluting the DMSO stock in buffer to achieve a final incubation concentration of typically 1 µM. The final DMSO concentration should be <0.5%.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add the test compound working solution to the wells.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after adding the test compound.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and microsomal protein concentration.

(Protocol adapted from multiple sources).[1]

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, modulate lipophilicity, and enhance binding interactions provides a robust strategy for optimizing drug candidates.[2] By blocking metabolic hotspots, the CF₃ group can dramatically improve a compound's pharmacokinetic profile, leading to more effective and reliable medicines.[1][3] The case studies of drugs like Celecoxib, Leflunomide, and Fluoxetine demonstrate the profound and diverse impact this small but powerful functional group has had on treating a wide range of human diseases. A thorough understanding of its properties and the application of the experimental protocols outlined in this guide will continue to empower researchers to design the next generation of innovative therapeutics.

References

electronic effects of trifluoromethyl group on pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a trifluoromethyl (CF3) group to a pyridine ring is a cornerstone strategy in modern medicinal and agricultural chemistry.[1][2][3] This is due to the unique and potent electronic properties the CF3 group imparts, which can dramatically alter a molecule's physicochemical and biological profile.[4][5] The CF3 group enhances metabolic stability, increases lipophilicity, and profoundly modifies the electron density of the pyridine ring, thereby influencing its reactivity and basicity.[4] This guide provides a comprehensive technical overview of these electronic effects, supported by quantitative data, detailed experimental protocols for their measurement, and visualizations of the underlying chemical principles.

Core Electronic Effects of the Trifluoromethyl Group

The electronic influence of the CF3 group is dominated by a powerful inductive effect, with negligible contribution from resonance.

Inductive Effect (-I)

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[6] This is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the sigma (σ) bond connecting the carbon of the CF3 group to the pyridine ring. This strong pull of electron density away from the ring through the sigma framework is known as a negative inductive effect (-I).[6][7] This effect deactivates the entire aromatic system by reducing its electron density.[8]

Resonance (Mesomeric) Effect

While fluorine atoms possess lone pairs, they do not significantly donate electron density to the aromatic π-system via resonance (a +R or +M effect).[9] This is because the fluorine 2p orbitals are at a much lower energy level than the carbon 2p orbitals of the ring, leading to poor orbital overlap. Consequently, the powerful -I effect overwhelmingly dominates any minor resonance contribution.[10] For all practical purposes in predicting reactivity, the CF3 group is considered to have no significant resonance effect.

Quantitative Analysis of Electronic Effects

The electronic impact of the CF3 group can be quantified through several key parameters, including Hammett constants, pKa values, and NMR chemical shifts.

Hammett Parameters

The Hammett equation (log(K/K₀) = σρ) is a cornerstone of physical organic chemistry for quantifying the electronic influence of substituents on a reaction center. The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. The positive values for the CF3 group confirm its strong electron-withdrawing nature.

ParameterValueInterpretation
σ_meta_ 0.43 - 0.46Strong electron withdrawal via inductive effect.
σ_para_ 0.54 - 0.55Very strong electron withdrawal via combined inductive and weak resonance effects.
Field (F) 0.38Represents the inductive effect component.
Resonance (R) 0.16Represents the (minor) resonance effect component.

Data sourced from Hansch et al. and presented as a general reference for the CF3 group on an aromatic ring.[11]

Acidity and Basicity (pKa)

The strong -I effect of the CF3 group significantly reduces the electron density on the pyridine nitrogen, making its lone pair less available for protonation. This results in a marked decrease in basicity, which is reflected in a lower pKa value compared to unsubstituted pyridine.

CompoundpKa Value
Pyridine5.23[12]
2-(Trifluoromethyl)pyridine-0.26
3-(Trifluoromethyl)pyridine2.84[13]
4-(Trifluoromethyl)pyridine1.69

Note: pKa values can vary slightly depending on the measurement conditions.

NMR Spectroscopy Data

NMR spectroscopy provides direct insight into the electronic environment of the pyridine ring. The electron-withdrawing CF3 group deshields the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). ¹⁹F NMR is particularly useful, as the chemical shift of the CF3 group is sensitive to its electronic surroundings.[14][15]

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
2-(Trifluoromethyl)pyridine CF₃--~ -68.0
C2-147.2 (q)
C37.65122.0
3-(Trifluoromethyl)pyridine CF₃--~ -64.0[16]
C28.80151.1
C3-131.5 (q)
4-(Trifluoromethyl)pyridine CF₃--~ -65.5
C2, C68.80150.8
C3, C57.60121.5 (q)

Note: Data are approximate and sourced from various spectral databases and literature.[15][16] 'q' denotes a quartet due to C-F coupling.

Impact on Chemical Reactivity

The electronic perturbations caused by the CF3 group fundamentally alter the reactivity of the pyridine ring in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is already less reactive towards electrophiles than benzene due to the electronegative nitrogen atom. The addition of a strongly deactivating CF3 group further diminishes this reactivity, making EAS reactions very difficult to achieve and often requiring harsh conditions.[8][17][18]

  • Reactivity: Strongly Deactivated

  • Directing Effect: In cases where a reaction can be forced, the substitution pattern is complex. The inherent preference for electrophilic attack at the 3- and 5-positions of the pyridine ring combines with the meta-directing influence of the CF3 group.[10] For example, nitration of 2-(trifluoromethyl)pyridine would be predicted to yield the 5-nitro product, as this position is "meta" to the CF3 group and is one of the more favorable positions for EAS on the pyridine ring itself.

EAS_Pathway cluster_ortho_para Ortho/Para Attack cluster_meta Meta Attack ortho_intermediate [Intermediate] Positive charge adjacent to CF3 destabilized Highly Destabilized ortho_intermediate->destabilized Strong -I effect meta_intermediate [Intermediate] Positive charge not adjacent to CF3 favored Favored Pathway meta_intermediate->favored Less destabilized start CF3-Pyridine + E+ start->ortho_intermediate Attack at C2, C4, C6 start->meta_intermediate Attack at C3, C5

Nucleophilic Aromatic Substitution (SNA_r_)

Conversely, the electron-withdrawing CF3 group strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNA_r_).[19][20] By pulling electron density out of the ring, it makes the ring carbons more electrophilic and better able to stabilize the negative charge of the intermediate (Meisenheimer complex).[21]

  • Reactivity: Strongly Activated

  • Directing Effect: The CF3 group directs nucleophilic attack to the positions ortho and para to itself. This is because the negative charge in the Meisenheimer intermediate can be effectively stabilized by the inductive effect of the nearby CF3 group.[22] This works in concert with the natural susceptibility of the 2-, 4-, and 6-positions of pyridine to nucleophilic attack.[20][22] For example, in 4-(trifluoromethyl)pyridine, the 2- and 6-positions are highly activated towards nucleophilic attack.

SNAr_Pathway cluster_ortho_para Ortho/Para Attack cluster_meta Meta Attack op_intermediate [Meisenheimer Intermediate] Negative charge adjacent to CF3 stabilized Highly Stabilized (Favored Pathway) op_intermediate->stabilized Strong -I effect meta_intermediate [Meisenheimer Intermediate] Negative charge not adjacent to CF3 disfavored Disfavored meta_intermediate->disfavored Less stabilized start CF3-Pyridine-LG + Nu- start->op_intermediate Attack ortho/para to CF3 start->meta_intermediate Attack meta to CF3

Experimental Protocols

Accurate determination of the physicochemical properties of trifluoromethylated pyridines is crucial for research and development. Below are protocols for key experiments.

Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa by creating a titration curve of the compound.[23]

  • Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[24]

  • Sample Preparation: Prepare a ~0.01 M solution of the trifluoromethylpyridine by dissolving a precisely weighed amount in deionized water. If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa for that specific solvent system.[23] A constant ionic strength should be maintained using a background electrolyte (e.g., 0.15 M KCl).[24]

  • Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to remove dissolved CO₂.

  • Acid Titration: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[24]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility.[24]

pKa_Titration_Workflow cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10) B Prepare ~0.01 M Analyte Solution A->B C Prepare Standardized 0.1 M HCl Titrant B->C D Add Analyte to Vessel C->D E Add Increments of HCl D->E F Record Stabilized pH E->F G Repeat until Past Equivalence Point F->G G->E H Plot pH vs. Titrant Volume G->H I Identify Half-Equivalence Point H->I J Determine pKa I->J

Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

This method is particularly suited for fluorine-containing compounds and relies on the change in the ¹⁹F chemical shift upon protonation.[13]

  • Buffer Preparation: Prepare a series of aqueous buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa of the compound.

  • Sample Preparation: For each buffer, prepare an NMR sample containing a constant, low concentration of the trifluoromethylpyridine. Add a small amount of D₂O for locking and an internal standard if desired.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

  • Data Processing: Determine the ¹⁹F chemical shift (δ) of the CF3 group in each spectrum.

  • Data Analysis: Plot the observed chemical shift (δ_obs) against the pH of the buffer. The data should form a sigmoidal curve.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch-type equation for NMR: pH = pKa + log[(δ_obs - δ_A) / (δ_B - δ_obs)] where δ_A is the chemical shift of the fully protonated (acidic) form and δ_B is the chemical shift of the deprotonated (basic) form. The pKa is the pH at which the inflection point of the curve occurs.

Conclusion and Outlook

The electronic effects of the trifluoromethyl group on the pyridine ring are potent and predictable. The group acts as a strong electron-withdrawing substituent primarily through a powerful inductive (-I) effect. This leads to three critical, interconnected consequences for drug development professionals:

  • Decreased Basicity: The pKa of the pyridine nitrogen is significantly lowered, altering the molecule's ionization state at physiological pH.

  • Deactivation to Electrophilic Attack: The ring is made electron-poor and thus highly resistant to standard electrophilic aromatic substitution reactions.

  • Activation to Nucleophilic Attack: The ring is made highly susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the CF3 group.

A thorough understanding of these principles is essential for the rational design of novel pharmaceuticals and agrochemicals. By strategically placing the CF3 group, chemists can fine-tune molecular properties to enhance binding affinity, improve membrane permeability, and block metabolic degradation, ultimately leading to more effective and stable compounds.[4]

References

3-Methyl-2-(trifluoromethyl)pyridine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methyl-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound, has emerged as a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. The presence of both a methyl and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the construction of complex molecular architectures with desired biological activities. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a key intermediate in the development of novel pharmaceuticals and other functional organic materials.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1620-78-6
Molecular Formula C₇H₆F₃N
Molecular Weight 161.12 g/mol
Purity Typically ≥95%

Table 2: Spectroscopic Data of a Structurally Related Compound (4'-Methyl-3-(trifluoromethyl)biphenyl)

Spectroscopic TechniqueData
¹H-NMR (300 MHz, CDCl₃) δ = 7.83 (br s, 1H), 7.79-7.74 (m, 1H), 7.62-7.48 (m, 4H), 7.29 (d, J = 7.9 Hz, 2H), 2.42 (s, 3H)
¹³C-NMR (75 MHz, CDCl₃) δ = 141.9, 137.9, 131.1 (d, J = 32.1 Hz), 130.2, 129.7, 129.2, 127.0, 124.2 (d, J = 272.0 Hz), 123.6 (q, J = 4.1 Hz), 21.1
¹⁹F-NMR (282 MHz, CDCl₃) δ = -62.99 (s)
IR (KBr) 3030, 2925, 1901, 1611, 1484, 1438, 1330, 1258, 1178, 1156, 1110, 1034, 1015, 897, 784, 697 cm⁻¹
MS (EI), m/z (%) 236 (100) [M⁺], 217 (7), 165 (37), 151 (3), 115 (3), 91 (11)

Note: The data presented in Table 2 is for a related compound and should be used for reference and comparison purposes only.

Synthesis of this compound

The synthesis of trifluoromethylpyridines can be broadly categorized into two main strategies: chlorine/fluorine exchange reactions and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][2] A common industrial method involves the vapor-phase chlorination and fluorination of picoline derivatives.[1][2]

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from established methods for analogous compounds. One plausible approach involves the side-chain fluorination of 3-methylpyridine.

General Experimental Protocol for Side-Chain Fluorination (Hypothetical)

Materials:

  • 3-Methylpyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Chlorine (Cl₂)

  • Metal halide catalyst (e.g., FeCl₃ or SbCl₅)

  • High-pressure autoclave reactor

Procedure:

  • A high-pressure autoclave reactor is charged with 3-methylpyridine and the metal halide catalyst.

  • The reactor is cooled, and anhydrous hydrogen fluoride is carefully introduced.

  • Chlorine gas is then introduced into the reactor.

  • The reaction mixture is heated to an elevated temperature (e.g., 150-250 °C) and maintained at superatmospheric pressure.

  • The reaction is monitored for the formation of 3-Methyl-2-(trichloromethyl)pyridine and its subsequent fluorination to this compound.

  • Upon completion, the reactor is cooled, and the excess pressure is carefully vented.

  • The crude product is isolated and purified by distillation or chromatography.

Note: This is a generalized and hypothetical protocol. The reaction conditions, including temperature, pressure, and catalyst loading, would require careful optimization for the specific synthesis of this compound. Handling of anhydrous HF and chlorine gas requires specialized equipment and stringent safety precautions.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Product Start 3-Methylpyridine Chlorination Chlorination Start->Chlorination Cl₂, Catalyst Fluorination Fluorination Chlorination->Fluorination HF Product This compound Fluorination->Product

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The strategic placement of the methyl and trifluoromethyl groups on the pyridine ring of this compound makes it a versatile intermediate for a variety of organic transformations. The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for certain reactions and influences the regioselectivity of others.

Cross-Coupling Reactions

The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, or amino substituents at specific positions on the pyridine core, enabling the synthesis of a diverse range of complex molecules. The methyl group can also be functionalized, for example, through radical bromination followed by nucleophilic substitution, to introduce further diversity.

Cross_Coupling cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Products BuildingBlock This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) BuildingBlock->Suzuki Stille Stille Coupling (Ar-SnBu₃) BuildingBlock->Stille Buchwald Buchwald-Hartwig Amination (R₂NH) BuildingBlock->Buchwald Aryl Aryl-substituted Pyridines Suzuki->Aryl Heteroaryl Heteroaryl-substituted Pyridines Stille->Heteroaryl Amino Amino-substituted Pyridines Buchwald->Amino Drug_Development_Pathway Start This compound Intermediate1 Functionalization (e.g., Oxidation of CH₃) Start->Intermediate1 Intermediate2 Coupling Reactions (e.g., Amide formation) Intermediate1->Intermediate2 API Active Pharmaceutical Ingredient (API) Intermediate2->API

References

The Untapped Potential of 3-Methyl-2-(trifluoromethyl)pyridine in Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, integral to a wide array of commercial herbicides, insecticides, and fungicides.[1] The unique physicochemical properties conferred by the trifluoromethyl group—such as high metabolic stability, increased membrane permeability, and altered electronic effects—have proven invaluable in creating potent and selective active ingredients. While isomers such as those leading to the synthesis of Fluazifop-butyl and Fluazinam have been extensively developed, the specific potential of 3-Methyl-2-(trifluoromethyl)pyridine remains a largely unexplored frontier.

This technical guide provides a comprehensive overview of the trifluoromethylpyridine chemical class in agrochemicals and extrapolates the potential applications and research avenues for this compound. It is intended to serve as a foundational resource for researchers and scientists engaged in the discovery of next-generation crop protection agents.

The Trifluoromethylpyridine Moiety in Modern Agrochemicals

The introduction of a trifluoromethyl group onto a pyridine ring creates a privileged scaffold for agrochemical discovery.[1] To date, approximately 30 commercial pesticides incorporate the TFMP moiety, demonstrating its versatility and effectiveness. These compounds span multiple modes of action and target a broad spectrum of pests, weeds, and diseases.

Table 1: Prominent Commercial Agrochemicals Containing a Trifluoromethylpyridine (TFMP) Moiety
Common NameAgrochemical TypeMode of Action (MoA) ClassificationKey TFMP Intermediate
Fluazifop-butyl HerbicideACCase inhibitor (HRAC Group 1)2-Chloro-5-(trifluoromethyl)pyridine
Fluazinam FungicideUncoupler of oxidative phosphorylation (FRAC Group 29)2,3-Dichloro-5-(trifluoromethyl)pyridine
Flonicamid InsecticideChordotonal organ modulator (IRAC Group 29)4-(Trifluoromethyl)nicotinic acid
Sulfoxaflor InsecticideNicotinic acetylcholine receptor competitive modulator (IRAC Group 4C)6-(Trifluoromethyl)pyridine derivative
Pyroxsulam HerbicideALS inhibitor (HRAC Group 2)2-Methoxy-4-(trifluoromethyl)pyridine
Fluopyram Fungicide, NematicideSuccinate dehydrogenase inhibitor (FRAC Group 7)2-(Trifluoromethyl)pyridine derivative

Source: Information compiled from multiple sources.

The success of these molecules underscores the chemical space that this compound could potentially occupy. The specific arrangement of the methyl and trifluoromethyl groups on the pyridine ring could offer novel structure-activity relationships (SAR), leading to new patents and products with improved efficacy, selectivity, or resistance profiles.

Synthesis and Experimental Protocols

The synthesis of TFMP derivatives is well-established, providing a clear roadmap for the preparation of novel compounds derived from this compound.

General Synthesis Methodologies

Two primary strategies are employed for the industrial synthesis of TFMP intermediates:

  • Chlorine/Fluorine Exchange : This common industrial method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction using hydrogen fluoride (HF) to yield the trifluoromethylpyridine.

  • Pyridine Ring Construction : This "building block" approach involves the cyclocondensation of smaller fragments, at least one of which already contains a trifluoromethyl group, to construct the final pyridine ring.

A logical workflow for synthesizing derivatives from a starting material like 3-methylpyridine is illustrated below.

G cluster_synthesis General Synthesis Workflow for TFMP Derivatives start 3-Methylpyridine (3-Picoline) step1 Side-chain Chlorination (e.g., using Cl2, UV light) start->step1 step2 3-Methyl-2-(trichloromethyl)pyridine step1->step2 step3 Halogen Exchange (Fluorination) (e.g., using HF or SbF3) step2->step3 target This compound step3->target step4 Further Functionalization (e.g., Halogenation, Nitration, Amination) target->step4 step5 Diverse Library of Intermediates step4->step5 step6 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) step5->step6 final Final Agrochemical Candidates step6->final

A generalized synthetic pathway for producing agrochemical candidates.
Protocol: Representative Synthesis of a this compound Amide Derivative

This protocol is a hypothetical example based on standard organic chemistry procedures for creating a library of potential agrochemical candidates.

  • Carboxylation of the Methyl Group : this compound (1.0 eq) is dissolved in an appropriate solvent (e.g., tert-butanol). A strong base such as potassium tert-butoxide (2.5 eq) is added, followed by bubbling of carbon dioxide gas through the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidic workup yields 2-(trifluoromethyl)pyridine-3-carboxylic acid.

  • Acid Chloride Formation : The resulting carboxylic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an inert solvent like dichloromethane (DCM) for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling : The crude 2-(trifluoromethyl)pyridine-3-carbonyl chloride is dissolved in DCM and added dropwise to a cooled (0 °C) solution of a selected primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq). The reaction is stirred overnight at room temperature.

  • Purification : The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The final amide product is purified by column chromatography on silica gel.

Potential Agrochemical Applications and Screening

Based on the known activities of other TFMP isomers, derivatives of this compound could plausibly exhibit herbicidal, fungicidal, or insecticidal properties.

Hypothetical Agrochemical Discovery Workflow

The discovery process for a new active ingredient is a rigorous, multi-stage funnel.

G cluster_workflow Agrochemical Discovery Funnel lib Library Synthesis (Derivatives of 3-Methyl-2- (trifluoromethyl)pyridine) hts High-Throughput Screening (HTS) (In vitro assays) lib->hts ~100,000s compounds gh Greenhouse & Growth Chamber Screening hts->gh ~1,000s hits field Field Trials gh->field ~10s leads dev Development Candidate field->dev 1-2 candidates

A typical workflow for discovering new agrochemical active ingredients.
Potential as a Herbicide

Many TFMP-containing herbicides function by inhibiting critical plant enzymes. For example, Fluazifop-butyl inhibits acetyl-CoA carboxylase (ACCase), an enzyme vital for fatty acid synthesis in grasses.

G cluster_pathway ACCase Inhibition Pathway (Herbicidal MoA) tfmp TFMP-Herbicide (e.g., Hypothetical 3-Methyl-2-TFMP derivative) accase Acetyl-CoA Carboxylase (ACCase) tfmp->accase Inhibits malonyl Malonyl-CoA accase->malonyl fas Fatty Acid Synthesis malonyl->fas lipids Lipids / Cell Membranes fas->lipids death Cell Death fas->death Blockage leads to growth Plant Growth lipids->growth

The mode of action for ACCase-inhibiting herbicides.
Potential as a Fungicide or Insecticide

The TFMP moiety is also present in fungicides like Fluopyram, which targets succinate dehydrogenase (SDHI), and insecticides such as Sulfoxaflor, which acts on the nicotinic acetylcholine receptor. The unique electronic and steric profile of this compound could lead to derivatives with high affinity for novel or existing insect or fungal protein targets.

Table 2: Illustrative Screening Data for a Hypothetical Series of this compound Derivatives

(Note: The following data is hypothetical and for illustrative purposes only.)

Compound IDR-Group SubstitutionHerbicide Screen (% Inhibition @ 100 g/ha)Fungicide Screen (EC₅₀ vs. Botrytis cinerea, µM)Insecticide Screen (% Mortality vs. Myzus persicae, 24h)
TFMP-3M2-001 -H15%>1005%
TFMP-3M2-002 -4-Cl-Ph85%78.520%
TFMP-3M2-003 -2,6-diF-Ph92%>10015%
TFMP-3M2-004 -Thiazol-2-yl30%12.365%
TFMP-3M2-005 -N(Et)₂5%5.195%
Control (Glyphosate) N/A99%N/AN/A
Control (Boscalid) N/AN/A2.5N/A
Control (Imidacloprid) N/AN/AN/A98%

This illustrative data suggests that different substitutions on a core this compound scaffold could direct activity towards different biological targets, with phenyl substitutions (002, 003) favoring herbicidal activity and heterocyclic or amine substitutions (004, 005) potentially leading to potent fungicidal or insecticidal candidates.

Conclusion and Future Directions

While direct applications of this compound in commercial agrochemicals are not documented in publicly available literature, the overwhelming success of the broader trifluoromethylpyridine class provides a compelling rationale for its investigation. The unique substitution pattern offers a distinct electronic and steric profile compared to more heavily explored isomers, presenting a valuable opportunity to generate novel intellectual property and discover active ingredients with new or improved properties.

Future research should focus on the efficient, scalable synthesis of the this compound core, followed by the creation of diverse chemical libraries. High-throughput screening against a wide range of validated and novel biological targets is the critical next step to unlocking the untapped potential of this promising, yet overlooked, chemical scaffold.

References

An In-depth Technical Guide to the Reactivity of the 3-Methyl-2-(trifluoromethyl)pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-2-(trifluoromethyl)pyridine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The presence of both a methyl group and a potent electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique electronic properties and reactivity patterns. This guide provides a comprehensive overview of the chemical reactivity of this core, offering insights into its functionalization and potential applications in the development of novel therapeutics.

Introduction to the this compound Core

The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When appended to a pyridine ring, the CF₃ group's strong electron-withdrawing nature profoundly influences the ring's reactivity, making it susceptible to certain transformations while deactivating it towards others.[3] The additional presence of a methyl group at the 3-position introduces further steric and electronic factors that must be considered when planning synthetic routes.

This guide will explore the key reactive sites of the this compound core and discuss the primary methods for its functionalization, including C-H activation, nucleophilic aromatic substitution, and cross-coupling reactions.

Reactivity Profile

The electron-withdrawing trifluoromethyl group at the 2-position significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and radical substitution, particularly at the positions ortho and para to the nitrogen atom (positions 6 and 4). Conversely, electrophilic aromatic substitution is generally disfavored. The methyl group at the 3-position can sterically hinder reactions at the 2- and 4-positions and can itself be a site for functionalization.

Below is a diagram illustrating the key reactive sites on the this compound core.

Caption: Key reactive sites on the this compound core.

Key Functionalization Reactions

C-H Functionalization: The Minisci Reaction

The electron-deficient nature of the pyridine ring makes it an excellent substrate for radical substitution reactions, most notably the Minisci reaction. This reaction allows for the direct introduction of alkyl and acyl groups onto the heterocycle, typically at the C4 and C6 positions.[4][5] The reaction proceeds via the addition of a nucleophilic radical to the protonated pyridine ring.

Generalized Experimental Protocol for Minisci Reaction:

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a biphasic system) is added a catalytic amount of a radical initiator (e.g., silver nitrate) and an excess of a radical precursor (e.g., a carboxylic acid). An oxidant (e.g., ammonium persulfate) is then added portion-wise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction mixture is then worked up by quenching with a reducing agent, followed by extraction and purification by column chromatography.

Table 1: Representative Minisci Reactions on Pyridine Scaffolds

Radical SourceReagents and ConditionsProduct Position(s)Typical Yield (%)
Adamantyl radical1-Adamantanecarboxylic acid, AgNO₃, (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °CC4/C660-80
tert-Butyl radicalPivalic acid, AgNO₃, (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °CC4/C655-75
Acyl radicalAldehyde, FeSO₄·7H₂O, H₂O₂, DMSO, rtC4/C640-60

Note: Yields are generalized from literature on similar pyridine substrates and may vary for the this compound core.

G cluster_workflow Minisci Reaction Workflow start Start: this compound reagents Add Radical Precursor, Initiator, and Oxidant start->reagents reaction Reaction at Elevated Temperature reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product: C4/C6-Functionalized Pyridine purification->product

Caption: Generalized workflow for a Minisci reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing CF₃ group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the C6 position if a suitable leaving group is present. While the parent this compound does not have a leaving group, it can be readily halogenated, most commonly chlorinated or brominated, at the 6-position to provide a substrate for SNAr.

Generalized Experimental Protocol for SNAr:

A 6-halo-3-methyl-2-(trifluoromethyl)pyridine derivative (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (1.1-2.0 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography or recrystallization.

Table 2: Representative SNAr Reactions on Halogenated Pyridines

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF100-12080-95
Sodium MethoxideNaHTHF6075-90
AnilineCs₂CO₃Dioxane11070-85

Note: Yields are generalized from literature on similar halopyridine substrates and may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation.[6][7] To utilize this chemistry, the this compound core must first be halogenated to introduce a suitable coupling partner (e.g., a bromine or iodine atom). The 4- and 6-positions are the most likely sites for halogenation, which can then be used in cross-coupling reactions.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the halo-3-methyl-2-(trifluoromethyl)pyridine (1.0 eq.), a boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/water) is degassed and heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidCatalyst SystemBaseSolventTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-90
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O75-95
Thiophene-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O65-85

Note: Yields are generalized from literature on similar halopyridine substrates and may vary.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Start: Halo-3-methyl-2-(trifluoromethyl)pyridine reagents Add Boronic Acid, Pd Catalyst, and Base start->reagents reaction Reaction under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product: Arylated/Vinylated Pyridine purification->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of the trifluoromethylpyridine core are frequently explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold can serve as a versatile template for the design of potent and selective kinase inhibitors. The trifluoromethyl group can engage in favorable interactions within the kinase active site, while the methyl group can be used to fine-tune selectivity and physicochemical properties.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Kinase Inhibitor (e.g., containing the pyridine core) inhibitor->kinase_cascade

References

The Biological Versatility of 3-Methyl-2-(trifluoromethyl)pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The 3-methyl-2-(trifluoromethyl)pyridine core, in particular, represents a privileged structural motif, imparting unique physicochemical properties that can translate into potent and selective biological activity. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of derivatives based on this scaffold, drawing from the available scientific literature.

Synthesis Strategies

The synthesis of bioactive molecules derived from this compound often involves functionalization at various positions of the pyridine ring. Common strategies include:

  • Side-Chain Modification: The methyl group at the 3-position can be a handle for further chemical transformations.

  • Ring Position Functionalization: Introduction of substituents at the 4-, 5-, and 6-positions of the pyridine ring through nucleophilic or electrophilic substitution reactions allows for the exploration of the structure-activity relationship (SAR).

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently employed to introduce aryl, heteroaryl, or other complex moieties, expanding the chemical diversity of the derivatives.

A general synthetic workflow for the diversification of the this compound scaffold is depicted below.

synthesis_workflow This compound This compound Functionalization Functionalization This compound->Functionalization Side-Chain Modification Side-Chain Modification Functionalization->Side-Chain Modification Ring Substitution Ring Substitution Functionalization->Ring Substitution Coupling Reactions Coupling Reactions Functionalization->Coupling Reactions Bioactive Derivatives Bioactive Derivatives Side-Chain Modification->Bioactive Derivatives Ring Substitution->Bioactive Derivatives Coupling Reactions->Bioactive Derivatives

Caption: General synthetic strategies for deriving bioactive compounds.

Biological Activities and Therapeutic Potential

While extensive research on the broader class of trifluoromethylpyridine derivatives has revealed a wide spectrum of biological activities, including insecticidal, antiviral, and anticancer properties, specific data for derivatives of the this compound isomer is more limited in the public domain. However, by examining closely related analogs, we can infer the potential applications of this specific scaffold.

Insecticidal Activity

Derivatives of trifluoromethylpyridine have been extensively investigated for their insecticidal properties. For instance, a series of novel trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole moiety has demonstrated significant insecticidal activity against various pests.

Table 1: Insecticidal Activity of Trifluoromethylpyridine-1,3,4-oxadiazole Derivatives

CompoundTarget PestConcentration (mg L-1)Activity (%)LC50 (mg L-1)
E18 Mythimna separata--38.5
E27 Mythimna separata--30.8
E5 Plutella xylostella250100-
E6 Plutella xylostella250100-
E9 Plutella xylostella250100-
E10 Plutella xylostella250100-
E15 Plutella xylostella250100-
E25 Plutella xylostella250100-
E26 Plutella xylostella250100-
E27 Plutella xylostella250100-
Chlorpyrifos (Control) Plutella xylostella25087-
Avermectin (Control) Mythimna separata--29.6

Data sourced from a study on trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.

A preliminary structure-activity relationship (SAR) study indicated that the introduction of electron-withdrawing groups on an attached benzene ring could enhance insecticidal activity.

Antiviral Activity

Novel trifluoromethylpyridine piperazine derivatives have shown promising antiviral activities against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1] The mechanism of action for some of these compounds involves the induction of systemic acquired resistance (SAR) in plants by activating defense enzymes.[1]

Table 2: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives

CompoundVirusActivity TypeConcentration (µg/mL)Inhibition (%)EC50 (µg/mL)
A1 CMVCurative50064.1-
A3 CMVCurative50061.0-
A3 CMVProtective50058.0-
A16 CMVProtective50047.8347.8
A17 TMVCurative--86.1
A16 TMVProtective--18.4
Ningnanmycin (Control) CMVCurative50059.0-
Ningnanmycin (Control) CMVProtective50044.2359.6
Ningnanmycin (Control) TMVCurative--131.7
Ningnanmycin (Control) TMVProtective--50.2

Data from a study on novel trifluoromethylpyridine piperazine derivatives.[1]

The antiviral action of these derivatives is linked to the enhancement of defensive enzyme activities, such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), which triggers the phenylpropanoid biosynthesis pathway.[1]

antiviral_pathway Trifluoromethylpyridine_Derivative Trifluoromethylpyridine_Derivative Induction Induction Trifluoromethylpyridine_Derivative->Induction SOD_Activity SOD_Activity Induction->SOD_Activity PPO_Activity PPO_Activity Induction->PPO_Activity PAL_Activity PAL_Activity Induction->PAL_Activity Phenylpropanoid_Pathway Phenylpropanoid_Pathway PAL_Activity->Phenylpropanoid_Pathway SAR Systemic Acquired Resistance Phenylpropanoid_Pathway->SAR

Caption: Proposed antiviral mechanism of action.
Antibacterial Activity

Certain trifluoromethylpyridine amide derivatives containing sulfur moieties have demonstrated antibacterial activity against plant pathogenic bacteria.

Table 3: Antibacterial Activity of Trifluoromethylpyridine Amide Derivatives

CompoundBacteriaConcentration (mg L-1)Inhibition (%)EC50 (mg L-1)
F10 Xanthomonas oryzae pv. oryzae--83
Thiodiazole copper (Control) Xanthomonas oryzae pv. oryzae--97
Bismerthiazol (Control) Xanthomonas oryzae pv. oryzae--112
E20 Xanthomonas oryzae pv. oryzae5035-
E15 Xanthomonas oryzae pv. oryzae5035-
E9 Xanthomonas oryzae pv. oryzae5033-

Data sourced from a study on trifluoromethylpyridine amide derivatives containing sulfur moieties.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for the key biological assays mentioned.

Insecticidal Activity Assay (Leaf-dip method)
  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Tween-80) to the desired concentrations.

  • Treatment: Cabbage leaf discs are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry.

  • Insect Infestation: The treated leaf discs are placed in petri dishes, and a specific number of insect larvae (e.g., third-instar Plutella xylostella) are introduced.

  • Incubation: The petri dishes are maintained under controlled conditions (temperature, humidity, and light).

  • Mortality Assessment: The number of dead larvae is recorded at specified time points (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The mortality rates are calculated and corrected using Abbott's formula. The LC50 values are determined by probit analysis.

insecticidal_assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solution_Prep Prepare Test Solutions Leaf_Dip Dip Leaf Discs Solution_Prep->Leaf_Dip Infestation Infest with Larvae Leaf_Dip->Infestation Incubation Incubate under Controlled Conditions Infestation->Incubation Mortality Assess Mortality Incubation->Mortality LC50_Calc Calculate LC50 Mortality->LC50_Calc

Caption: Workflow for the insecticidal activity assay.
Antiviral Activity Assay (Half-leaf method)

  • Virus Inoculation: The whole leaves of a suitable host plant (e.g., Nicotiana tabacum) are inoculated with the virus (e.g., TMV).

  • Compound Application (Curative Activity): After a set time post-inoculation (e.g., when symptoms appear), the left side of each leaf is treated with the test compound solution, while the right side is treated with a solvent control.

  • Compound Application (Protective Activity): The left side of each leaf is treated with the test compound solution, and the right side with a solvent control. After a set time (e.g., 24 hours), the entire leaf is inoculated with the virus.

  • Symptom Development: The plants are kept in a greenhouse for symptom development (local lesions).

  • Lesion Counting: The number of local lesions on both halves of the leaves is counted.

  • Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. EC50 values are determined from dose-response curves.[1]

Conclusion and Future Perspectives

Derivatives of this compound represent a promising area for the discovery of novel bioactive molecules. The trifluoromethyl group at the 2-position significantly influences the electronic properties and lipophilicity of the pyridine ring, which can be fine-tuned by further substitution to optimize biological activity and selectivity. While the currently available data primarily focuses on the broader class of trifluoromethylpyridines, the demonstrated insecticidal, antiviral, and antibacterial activities of closely related analogs strongly suggest that the this compound scaffold is a valuable starting point for the development of new agrochemicals and pharmaceuticals.

Future research should focus on the systematic exploration of the chemical space around the this compound core. This includes the synthesis and biological evaluation of a wider range of derivatives with diverse functional groups at the 4-, 5-, and 6-positions. Detailed SAR studies, coupled with computational modeling, will be instrumental in identifying the key structural features required for potent and selective activity against various biological targets. Furthermore, elucidation of the specific molecular mechanisms of action will be crucial for the rational design of next-generation compounds with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated pyridine derivatives are crucial structural motifs in a wide array of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed two-step synthesis protocol for 3-Methyl-2-(trifluoromethyl)pyridine, a valuable building block for the development of novel chemical entities.

The presented synthesis strategy involves the initial preparation of a 2-halo-3-methylpyridine intermediate, followed by a copper-catalyzed trifluoromethylation. This approach is based on established and reliable methodologies for the synthesis of related compounds, offering a practical route for laboratory-scale preparation.

Synthesis Overview

The synthesis of this compound is proposed as a two-step process starting from the commercially available 2-Amino-3-methylpyridine.

  • Step 1: Sandmeyer Reaction. Conversion of 2-Amino-3-methylpyridine to 2-Bromo-3-methylpyridine.

  • Step 2: Copper-Catalyzed Trifluoromethylation. Reaction of 2-Bromo-3-methylpyridine with a trifluoromethylating agent in the presence of a copper(I) catalyst to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylpyridine via Sandmeyer Reaction

This protocol details the diazotization of 2-Amino-3-methylpyridine followed by the introduction of a bromine atom.

Materials:

  • 2-Amino-3-methylpyridine

  • Hydrobromic acid (48% aq.)

  • Bromine

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [1][2]

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a solution of 48% hydrobromic acid (4.0 eq) in an ice-salt bath to -5 °C.

  • Slowly add 2-Amino-3-methylpyridine (1.0 eq) to the cooled acid solution while maintaining the temperature below 0 °C.

  • Once the addition is complete, slowly add bromine (3.0 eq) dropwise, ensuring the temperature remains between -5 °C and 0 °C. The addition should take approximately 30-40 minutes.

  • Prepare a solution of sodium nitrite (4.0 eq) in water. Add this solution dropwise to the reaction mixture over 1 to 1.5 hours, keeping the temperature strictly below 0 °C.

  • After the addition is complete, continue to stir the mixture at 0 °C for an additional 30 minutes.

  • Slowly add a 50% aqueous solution of sodium hydroxide to the reaction mixture to neutralize the excess acid until the pH is alkaline. Perform this step in the ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-Bromo-3-methylpyridine.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes the copper-catalyzed trifluoromethylation of 2-Bromo-3-methylpyridine using trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[3] This method is analogous to the trifluoromethylation of other iodo- and bromo-pyridines.[4][5]

Materials:

  • 2-Bromo-3-methylpyridine (from Protocol 1)

  • Copper(I) iodide (CuI)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Potassium fluoride (KF, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer with stir bar

  • Syringes for liquid transfer

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating block or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-3-methylpyridine (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium fluoride (2.0 eq).

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous DMF (to make a ~0.2 M solution) via syringe.

  • Add TMSCF₃ (1.5 eq) via syringe to the stirred suspension.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of 2-Bromo-3-methylpyridine (Protocol 1)

ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 10g scale)
2-Amino-3-methylpyridine108.141.010.0 g (92.5 mmol)
Hydrobromic acid (48%)80.914.062.2 mL (370 mmol)
Bromine159.813.014.2 mL (277.5 mmol)
Sodium Nitrite69.004.025.5 g (370 mmol)

Table 2: Reagent Quantities for the Synthesis of this compound (Protocol 2)

ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 5g scale)
2-Bromo-3-methylpyridine172.021.05.0 g (29.1 mmol)
Copper(I) iodide190.450.10.55 g (2.91 mmol)
Potassium Fluoride58.102.03.38 g (58.2 mmol)
TMSCF₃142.221.56.2 mL (43.6 mmol)
DMF (anhydrous)73.09-~145 mL

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Protocol 1: Sandmeyer Reaction cluster_step2 Protocol 2: Trifluoromethylation A 2-Amino-3-methylpyridine B 1. HBr, Br₂, NaNO₂ 2. Workup A->B C 2-Bromo-3-methylpyridine B->C D CuI, KF, TMSCF₃ DMF, 100 °C C->D E This compound D->E

Caption: Overall workflow for the two-step synthesis of this compound.

Catalytic_Cycle CuI Cu(I)X CuCF3 [Cu(I)CF₃] CuI->CuCF3 + CF₃⁻ (from TMSCF₃) CuIII Aryl-Cu(III)(CF₃)X CuCF3->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product Aryl-CF₃ CuIII->Product ArylX Aryl-Br ArylX->CuIII TMSCF3 TMSCF₃ (CF₃⁻ Source) TMSCF3->CuCF3

Caption: Proposed catalytic cycle for the copper-catalyzed trifluoromethylation of aryl bromides.

References

Application Notes and Protocols for the Functionalization of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical functionalization of 3-methyl-2-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyridine scaffold is a common pharmacophore. These protocols focus on C-H functionalization of the pyridine ring and derivatization of the methyl group, offering pathways to a diverse range of novel analogues for structure-activity relationship (SAR) studies.

Introduction

The strategic modification of lead compounds is a cornerstone of modern drug development. This compound offers several sites for functionalization, enabling the exploration of chemical space around this privileged scaffold. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, directing functionalization to specific positions. This guide details key experimental protocols for C-H borylation, C-H arylation, and benzylic C-H functionalization, providing researchers with the tools to synthesize a library of derivatives.

Data Presentation: Summary of Functionalization Reactions

Functionalization TypePositionReagents and ConditionsProductYield (%)
Iridium-Catalyzed C-H BorylationC-5[Ir(OMe)(COD)]₂, tmphen, HBPin, 80 °C3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine80
Palladium-Catalyzed C-H Arylation (via N-Oxide)C-61. m-CPBA; 2. Pd(OAc)₂, Aryl Bromide, K₃PO₄, PPh₃, 110 °C6-Aryl-3-methyl-2-(trifluoromethyl)pyridine60-85 (estimated)
Benzylic C-H ChlorinationMethylNCS, TfCl, Li₂CO₃3-(Chloromethyl)-2-(trifluoromethyl)pyridine70-90 (estimated)
Benzylic C-H Azolation (from chloride)MethylPyrazole, NaH, DMF, rt3-(Pyrazol-1-ylmethyl)-2-(trifluoromethyl)pyridine75-95 (estimated)

Experimental Protocols

Protocol 1: Iridium-Catalyzed C-H Borylation at the C-5 Position

This protocol describes the highly regioselective synthesis of a boronic ester derivative, a versatile intermediate for subsequent cross-coupling reactions.[1][2]

Materials:

  • This compound

  • [Ir(OMe)(COD)]₂ (methoxy(1,5-cyclooctadiene)iridium(I) dimer)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen)

  • Pinacolborane (HBPin)

  • Anhydrous solvent (e.g., Dichloromethane for workup)

  • Nitrogen gas supply

  • Schlenk flask and magnetic stirrer

Procedure:

  • In a fume hood, equip a Schlenk flask with a magnetic stirring bar. Fill the flask with nitrogen and evacuate through at least three cycles.

  • Under a positive nitrogen pressure, add this compound (1.0 mmol, 161 mg).

  • Add pinacolborane (1.5 equiv, 1.5 mmol, 218 μL) via micropipette and stir the mixture at room temperature for 1 hour in the closed Schlenk flask.

  • Under a nitrogen flow, add the [Ir(OMe)(COD)]₂ precatalyst (1 mol%, 0.01 mmol, 6.6 mg) and the 3,4,7,8-tetramethyl-1,10-phenanthroline ligand (2 mol%, 0.02 mmol, 4.7 mg).

  • Add an additional portion of pinacolborane (1.5 equiv, 1.5 mmol, 218 μL).

  • Seal the Schlenk flask and heat the reaction mixture to 80 °C in an oil bath for 16 hours.

  • Monitor the reaction progress by TLC and/or GC-MS.

  • Once the reaction is complete, cool the flask to room temperature and open it to the air.

  • Dissolve the crude reaction mixture in dichloromethane and remove the volatiles under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine as a colorless solid.[2]

Expected Yield: 80%[2]

Protocol 2: Palladium-Catalyzed C-H Arylation at the C-6 Position

This two-step protocol involves the initial formation of the pyridine N-oxide to facilitate a subsequent palladium-catalyzed C-H arylation, a common strategy for functionalizing electron-deficient pyridines.

Part A: Synthesis of this compound N-oxide

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 mmol, 161 mg) in DCM (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equiv, 1.2 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Part B: Palladium-Catalyzed C-H Arylation

Materials:

  • This compound N-oxide

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas supply

Procedure:

  • To an oven-dried reaction vial, add this compound N-oxide (1.0 mmol), the aryl bromide (1.1 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

  • The resulting arylated N-oxide can be deoxygenated using PCl₃ or PPh₃ to yield the final 6-aryl-3-methyl-2-(trifluoromethyl)pyridine.

Protocol 3: Benzylic C-H Functionalization of the Methyl Group

This two-step protocol first introduces a chlorine atom at the benzylic position, which then serves as a leaving group for nucleophilic substitution.

Part A: Benzylic C-H Chlorination

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Trifluoromethanesulfonyl chloride (TfCl) (1.2 equiv)

  • Lithium carbonate (Li₂CO₃) (1.5 equiv)

  • Anhydrous acetonitrile

  • Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 161 mg), NCS (1.1 mmol), and Li₂CO₃ (1.5 mmol).

  • Evacuate and backfill the flask with nitrogen.

  • Add anhydrous acetonitrile (10 mL).

  • Add TfCl (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate.

  • Purify by flash chromatography to yield 3-(chloromethyl)-2-(trifluoromethyl)pyridine.

Part B: Nucleophilic Substitution with an Azole

Materials:

  • 3-(Chloromethyl)-2-(trifluoromethyl)pyridine

  • Pyrazole (or other N-H heterocycle) (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of pyrazole (1.2 mmol) in DMF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-(chloromethyl)-2-(trifluoromethyl)pyridine (1.0 mmol) in DMF (3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify by flash chromatography to obtain the desired 3-(pyrazol-1-ylmethyl)-2-(trifluoromethyl)pyridine.

Signaling Pathways and Experimental Workflows

The functionalized derivatives of this compound can be screened for their biological activity in various signaling pathways relevant to drug discovery. For instance, pyridine-containing molecules are known to interact with kinases, G-protein coupled receptors (GPCRs), and ion channels. The specific biological target will depend on the overall molecular structure of the synthesized analogues.

experimental_workflow start This compound borylation Iridium-Catalyzed C-H Borylation start->borylation arylation Palladium-Catalyzed C-H Arylation start->arylation benzylic_func Benzylic C-H Functionalization start->benzylic_func boronic_ester Boronic Ester Derivative borylation->boronic_ester aryl_derivative Aryl Derivative arylation->aryl_derivative benzylic_derivative Benzylic Derivative benzylic_func->benzylic_derivative cross_coupling Suzuki Cross-Coupling boronic_ester->cross_coupling further_derivatization Further Derivatization aryl_derivative->further_derivatization benzylic_derivative->further_derivatization cross_coupling->further_derivatization bio_screening Biological Screening further_derivatization->bio_screening signaling_pathway_concept drug Functionalized Pyridine Derivative receptor Target Protein (e.g., Kinase, GPCR) drug->receptor Binding pathway Signaling Cascade receptor->pathway Activation / Inhibition response Cellular Response (e.g., Inhibition of Proliferation) pathway->response

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Halo-3-Methyl-X-(trifluoromethyl)pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-halo-3-methylpyridines bearing a trifluoromethyl group with various arylboronic acids. The resulting 2-aryl-3-methylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds.[2] The trifluoromethyl group, in particular, can enhance pharmacokinetic properties such as metabolic stability and lipophilicity.[3][4]

Key Applications

The 2-aryl-3-methylpyridine structural motif is a privileged scaffold in the development of therapeutic agents. These compounds have shown potential as:

  • Anticancer Agents: The pyridine core can be functionalized to interact with various biological targets implicated in cancer.

  • Anti-inflammatory Agents: Derivatives of this class have been investigated for their ability to modulate inflammatory pathways.

  • Agrochemicals: The unique properties imparted by the trifluoromethyl group make these compounds candidates for the development of new pesticides and herbicides.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a 2-halo-3-methyl-X-(trifluoromethyl)pyridine with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • 2-Halo-3-methyl-X-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or P(tBu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the 2-halo-3-methyl-X-(trifluoromethyl)pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, degas the mixture prior to addition.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methyl-X-(trifluoromethyl)pyridine.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of a model substrate, 2-bromo-3-methyl-5-(trifluoromethyl)pyridine, with various arylboronic acids. The data is compiled from analogous reactions reported in the literature and serves as a guideline for expected outcomes.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (3)Dioxane901892
34-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O1001288
43,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)P(tBu)₃ (3)Cs₂CO₃ (2)Dioxane1102475[5]
52-Thiopheneboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O100468[6][7]
63-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O1001678

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reagents R¹-X + R²-B(OR)₂ Reagents->OxAdd Base Base Base->Transmetal Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup 1. Reaction Setup (Reagents, Catalyst, Base, Solvent) Start->Setup Inert 2. Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Reaction 3. Heating & Stirring (Monitor by TLC/GC-MS) Inert->Reaction Workup 4. Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving 3-Methyl-2-(trifluoromethyl)pyridine and its derivatives. The methodologies described herein are foundational for the synthesis of complex molecules, offering versatile pathways to novel compounds for pharmaceutical and materials science applications.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this pyridine system, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds. This document focuses on several key transformations: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling, primarily involving a halogenated derivative such as 5-bromo-3-methyl-2-(trifluoromethyl)pyridine as the starting material. Additionally, an overview of potential C-H functionalization is discussed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, coupling aryl halides with amines.[1][2] This reaction is particularly useful for synthesizing substituted aminopyridines, which are prevalent in drug candidates.

Application Notes

For a substrate like 5-bromo-3-methyl-2-(trifluoromethyl)pyridine, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The reaction conditions can be tuned to accommodate a variety of amine coupling partners, from simple alkylamines to complex heterocyclic structures. A close analog, 2,5-dibromo-3-(trifluoromethyl)pyridine, has been shown to undergo selective monoamination at the more reactive C2 position.[3][4] This suggests that for 5-bromo-3-methyl-2-(trifluoromethyl)pyridine, the C5-Br bond is a prime site for functionalization.

Data Presentation: Buchwald-Hartwig Amination of a Dihalogenated Trifluoromethylpyridine Analog

The following table summarizes reaction conditions and outcomes for the selective monoamination of 2,5-dibromo-3-(trifluoromethyl)pyridine, which serves as a valuable reference for the amination of 5-bromo-3-methyl-2-(trifluoromethyl)pyridine.[3]

EntryAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2490-98
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101690-98
3DiethylaminePd(OAc)₂ (1.5)cataCXium® A (3)LHMDS (1.5)THF802085-95

Note: The data is based on the amination of 2,5-dibromo-3-(trifluoromethyl)pyridine and is representative. Optimization may be required for 5-bromo-3-methyl-2-(trifluoromethyl)pyridine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of 5-bromo-3-methyl-2-(trifluoromethyl)pyridine.

Materials:

  • 5-bromo-3-methyl-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add 5-bromo-3-methyl-2-(trifluoromethyl)pyridine, the amine, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd catalyst & ligand B Add 5-bromo-3-methyl- 2-(trifluoromethyl)pyridine, amine, & base C Add anhydrous, degassed solvent D Heat to 100-110 °C C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F G Extract with organic solvent F->G H Wash, dry, & concentrate G->H I Column chromatography H->I J J I->J Purified Product

General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[5]

Application Notes

This reaction is highly suitable for the arylation or vinylation of 5-bromo-3-methyl-2-(trifluoromethyl)pyridine. A variety of aryl- and vinylboronic acids or their corresponding esters can be used as coupling partners. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with potentially challenging heteroaryl substrates. For the coupling of a similar substrate, 2,5-dibromo-3-(trifluoromethyl)pyridine, various palladium catalysts have been evaluated, providing a useful starting point for optimization.[6]

Data Presentation: Catalyst Performance in Suzuki Coupling of an Analogous Dihalopyridine

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of analogous dihalopyridine derivatives, which can guide the selection of catalysts for 5-bromo-3-methyl-2-(trifluoromethyl)pyridine.[6]

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-85
2Pd(dppf)Cl₂K₃PO₄DMF9085-95
3Pd₂(dba)₃ / SPhosCs₂CO₃Toluene110>95

Note: Yields are representative for analogous systems and may vary for 5-bromo-3-methyl-2-(trifluoromethyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-3-methyl-2-(trifluoromethyl)pyridine with an arylboronic acid.

Materials:

  • 5-bromo-3-methyl-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add 5-bromo-3-methyl-2-(trifluoromethyl)pyridine, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_r [Ar-Pd(II)-R]L₂ transmetalation->pd_aryl_r base Base boronic_acid R-B(OH)₂ base->boronic_acid activated_boronate [R-B(OH)₃]⁻ boronic_acid->activated_boronate activated_boronate->transmetalation reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[2][7][8]

Application Notes

The Heck reaction can be employed to couple 5-bromo-3-methyl-2-(trifluoromethyl)pyridine with a variety of alkenes to introduce vinyl substituents at the 5-position. The reaction typically requires a palladium(II) acetate or similar precursor, a phosphine ligand, and a base. The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Experimental Protocol: Heck Coupling

This is a general protocol for the Heck coupling of 5-bromo-3-methyl-2-(trifluoromethyl)pyridine.

Materials:

  • 5-bromo-3-methyl-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine 5-bromo-3-methyl-2-(trifluoromethyl)pyridine, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][9]

Application Notes

This reaction is ideal for introducing alkynyl groups at the 5-position of 5-bromo-3-methyl-2-(trifluoromethyl)pyridine. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Copper-free conditions have also been developed. The resulting alkynylated pyridines are versatile intermediates for further transformations.

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of 5-bromo-3-methyl-2-(trifluoromethyl)pyridine.[3][10]

Materials:

  • 5-bromo-3-methyl-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add 5-bromo-3-methyl-2-(trifluoromethyl)pyridine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

C-H Functionalization

Direct C-H functionalization is an increasingly important area of research, offering a more atom-economical approach to molecule synthesis by avoiding the pre-functionalization of substrates.[11][12]

Application Notes

For this compound, several C-H bonds are potentially available for functionalization. The methyl group at the 3-position and the C-H bonds on the pyridine ring could be targeted. Palladium-catalyzed C-H activation often requires a directing group to achieve regioselectivity. The nitrogen atom of the pyridine ring can itself act as a directing group, potentially favoring functionalization at the C6 position. The development of specific protocols for the C-H functionalization of this compound is an active area of research. Reactions such as arylation, alkenylation, and carbonylation could be envisaged.

Disclaimer

The experimental protocols provided are intended as general guidelines. Researchers should conduct their own risk assessments and optimize reaction conditions for their specific substrates and laboratory settings. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of Novel Fungicides Using 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel fungicide candidates derived from 3-Methyl-2-(trifluoromethyl)pyridine. The protocols detailed below are based on established synthetic methodologies and bioassay techniques for the development of succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction

The trifluoromethylpyridine scaffold is a crucial component in a variety of modern agrochemicals, valued for the unique physicochemical properties imparted by the trifluoromethyl group which can enhance biological activity and metabolic stability.[1][2] Specifically, this compound serves as a key starting material for the synthesis of a novel class of pyridinecarboxamide fungicides. These compounds are designed to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of pathogenic fungi, a well-established mode of action for a significant class of fungicides.[3][4] The inhibition of SDH disrupts fungal respiration, leading to cell death.[3]

This document outlines the synthetic route from this compound to target fungicide candidates, provides detailed protocols for their synthesis and biological evaluation, and summarizes key structure-activity relationship (SAR) data to guide further optimization.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Oxidation: The methyl group of this compound is oxidized to a carboxylic acid to yield the key intermediate, 2-(Trifluoromethyl)nicotinic acid.

  • Amide Coupling: The resulting 2-(Trifluoromethyl)nicotinic acid is then coupled with a selected aniline derivative to form the final pyridinecarboxamide fungicide.

Synthetic_Pathway start This compound intermediate 2-(Trifluoromethyl)nicotinic acid start->intermediate Oxidation final_product Novel Pyridinecarboxamide Fungicide intermediate->final_product Amide Coupling (with substituted aniline)

Caption: General synthetic workflow for novel fungicides.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)nicotinic acid

This protocol describes the oxidation of this compound to 2-(Trifluoromethyl)nicotinic acid. Several oxidation methods are reported for the analogous conversion of 3-methylpyridine to nicotinic acid, including oxidation with nitric acid or dioxygen in the presence of metal catalysts.[5][6] A generalized procedure using a common laboratory oxidant is provided below.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1 equivalent).

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a concentrated aqueous solution of potassium permanganate (3-4 equivalents) portion-wise over several hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.

  • A white precipitate of 2-(Trifluoromethyl)nicotinic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(Trifluoromethyl)nicotinic acid.

Protocol 2: Synthesis of Novel Pyridinecarboxamide Fungicides

This protocol details the amide coupling of 2-(Trifluoromethyl)nicotinic acid with a substituted aniline using a standard peptide coupling reagent.[1]

Materials:

  • 2-(Trifluoromethyl)nicotinic acid (from Protocol 1)

  • Substituted aniline (e.g., 2-chloroaniline, 2,4-dichloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(Trifluoromethyl)nicotinic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), and HOBt (0.1-1 equivalent) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2-3 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyridinecarboxamide fungicide.

In Vitro Fungicidal Activity Assay

Protocol 3: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is used to determine the in vitro efficacy of the synthesized compounds against various phytopathogenic fungi.[2][7]

Materials:

  • Synthesized fungicide candidates

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Micropipettes

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO at a high concentration (e.g., 10,000 ppm).

  • Prepare molten PDA or MEA and cool to approximately 45-50 °C.

  • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without any compound.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each agar plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.

Data Presentation

The following tables summarize the fungicidal activity of representative novel pyridinecarboxamide fungicides against common plant pathogens.

Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of Novel Pyridinecarboxamide Derivatives

Compound IDR1R2Botrytis cinereaRhizoctonia solaniSclerotinia sclerotiorumReference
Fungicide A HH5.23.84.5Fictional Data
Fungicide B 2-ClH1.81.22.1Fictional Data
Fungicide C 4-ClH2.52.03.3Fictional Data
Fungicide D 2,4-diClH0.90.71.0Fictional Data
Boscalid --1.10.50.51[8]
Thifluzamide ---1.5-[4]

Data for Fungicides A-D are representative and for illustrative purposes.

Mechanism of Action and Structure-Activity Relationship

The primary mode of action for this class of fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ATP ATP Production (Cellular Energy) ComplexII->ATP Disrupted ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Succinate Succinate Succinate->ComplexII Fungicide Pyridinecarboxamide Fungicide Fungicide->ComplexII Inhibition ATP_Synthase->ATP

Caption: Inhibition of Succinate Dehydrogenase (Complex II).

The structure-activity relationship (SAR) studies of pyridinecarboxamide fungicides reveal several key features for potent fungicidal activity:

  • Pyridine Ring: The 2-(trifluoromethyl) group is crucial for activity.

  • Amide Linker: The amide bond is essential for binding to the SDH enzyme.

  • Aniline Moiety: The substitution pattern on the aniline ring significantly influences the fungicidal spectrum and potency. Generally, halogen substituents, particularly in the ortho and para positions, enhance activity.[4][8] Bulky hydrophobic groups can also modulate the activity spectrum.[3]

SAR_Relationship cluster_SAR Structure-Activity Relationship cluster_Aniline_Subs Aniline Substituents Pyridine 2-(Trifluoromethyl)pyridine - Essential for activity Amide Amide Linker - Critical for binding Aniline Substituted Aniline - Modulates potency and spectrum Halogens Halogens (Cl, F) Aniline->Halogens Examples Alkyl Bulky Alkyl Groups Biphenyl Biphenyl Moieties High_Activity High Potency Halogens->High_Activity Broad_Spectrum Broad Spectrum Alkyl->Broad_Spectrum Biphenyl->High_Activity

Caption: Key Structure-Activity Relationships.

These application notes and protocols provide a foundational framework for the rational design, synthesis, and evaluation of novel fungicides based on the this compound scaffold. Further optimization of the aniline moiety and in vivo testing are recommended next steps in the development of promising lead compounds.

References

Application Notes: 3-Methyl-2-(trifluoromethyl)pyridine in Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern insecticide discovery, valued for the unique physicochemical properties the trifluoromethyl group imparts to the molecule. These properties, including high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and bioavailability of the parent compound. While 3-Methyl-2-(trifluoromethyl)pyridine itself is not typically employed directly as an insecticide, it serves as a crucial building block or structural motif in the synthesis of a diverse range of potent insecticidal agents. This document provides an overview of the application of the TFMP core in insecticide development, including quantitative efficacy data for derivative compounds, detailed experimental protocols for bioassays, and conceptual diagrams illustrating synthetic and mechanistic pathways.

Role in Synthesis of Active Ingredients

The TFMP moiety is a key pharmacophore in several classes of insecticides. Its derivatives have demonstrated significant efficacy against a wide spectrum of agricultural pests. The development of these insecticides often involves the chemical modification of the TFMP core to optimize activity, selectivity, and environmental profile.

A prominent example is the development of novel insecticides incorporating both a TFMP group and other bioactive moieties like 1,3,4-oxadiazole. These hybrid molecules have shown promising insecticidal activity against various pests.[1][2] The synthesis of such derivatives typically involves multi-step reactions starting from a functionalized trifluoromethylpyridine precursor.

Quantitative Efficacy of TFMP Derivatives

The insecticidal potency of TFMP derivatives is typically quantified by determining the median lethal concentration (LC50) or median lethal dose (LD50) against target pest species. The data presented below summarizes the efficacy of various TFMP-containing compounds against several key agricultural pests.

Compound ClassTarget PestEfficacy (LC50 in mg/L)Reference CompoundReference LC50 (mg/L)
Trifluoromethylpyridine-1,3,4-oxadiazoleMythimna separata (Armyworm)30.8 - 284.6Avermectin29.6
Trifluoromethylpyridine-1,3,4-oxadiazolePlutella xylostella (Diamondback Moth)>80% mortality at 250 mg/LChlorpyrifos87% mortality at 250 mg/L
Trifluoromethylpyridine-amidePlutella xylostella (Diamondback Moth)Moderate activity (e.g., 75% mortality at a given concentration)Avermectin-

Experimental Protocols

General Synthesis of a Trifluoromethylpyridine-1,3,4-oxadiazole Derivative

This protocol describes a general method for the synthesis of a trifluoromethylpyridine derivative containing a 1,3,4-oxadiazole moiety, based on reported literature.[2]

Objective: To synthesize a novel insecticidal compound incorporating the TFMP scaffold.

Materials:

  • Substituted benzoic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate (80%)

  • 3-chloro-5-(trifluoromethyl)picolinic acid

  • Appropriate solvents and reagents for purification

Procedure:

  • Esterification: React the substituted benzoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl benzoate intermediate.

  • Hydrazinolysis: Treat the ethyl benzoate with hydrazine hydrate to form the substituted benzohydrazide.

  • Condensation: React the substituted benzohydrazide with 3-chloro-5-(trifluoromethyl)picolinic acid in a suitable solvent to form the final 1,3,4-oxadiazole derivative containing the trifluoromethylpyridine moiety.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like 1H NMR, 13C NMR, 19F NMR, and HR-MS.

Insecticidal Bioassay Protocol (Leaf-Dipping Method)

This protocol outlines a standard leaf-dipping method for assessing the insecticidal activity of synthesized compounds against lepidopteran pests like Mythimna separata and Plutella xylostella.[2]

Objective: To determine the LC50 of a test compound against a target insect pest.

Materials:

  • Synthesized test compounds

  • Acetone (for dissolving compounds)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Fresh cabbage or corn leaves

  • Third-instar larvae of the target pest

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Dissolve the test compound in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to prepare a series of graded concentrations. A control solution should be prepared with acetone and surfactant in water only.

  • Leaf Treatment: Dip fresh, clean leaves into the test solutions for 10-15 seconds and then allow them to air dry.

  • Insect Exposure: Place the treated leaves into petri dishes lined with moist filter paper. Introduce a known number of third-instar larvae (e.g., 10-15) into each petri dish.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 1°C, >70% relative humidity, 12:12 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of TFMP Intermediate cluster_derivatization Derivatization A 3-Picoline B Chlorination/ Fluorination A->B Step 1 C 2-Chloro-5-(trifluoromethyl)pyridine (Intermediate) B->C Step 2 D Reaction with Bioactive Moiety (e.g., 1,3,4-oxadiazole precursor) C->D Step 3 E Final Insecticidal Compound D->E Step 4

Caption: General synthetic workflow for trifluoromethylpyridine-based insecticides.

Signaling_Pathway cluster_receptor Neuronal Synapse cluster_insecticide Insecticide Action cluster_effect Physiological Effect nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Blockage/ Modulation nAChR->Ion_Channel Causes TFMP_Insecticide TFMP-based Insecticide (e.g., Sulfoxaflor) TFMP_Insecticide->nAChR Binds to Receptor Nerve_Signal Disruption of Nerve Signal Transmission Ion_Channel->Nerve_Signal Paralysis Paralysis and Death Nerve_Signal->Paralysis

Caption: Hypothetical signaling pathway for a TFMP-based nAChR antagonist.

SAR_Logic cluster_modifications Structural Modifications Core Trifluoromethylpyridine (TFMP) Core Position Position of CF3 group Core->Position Substituents Nature of other ring substituents Core->Substituents Linker Linker to other moieties Core->Linker Activity Insecticidal Activity Position->Activity Influences Substituents->Activity Influences Linker->Activity Influences

Caption: Logical relationship in the Structure-Activity Relationship (SAR) of TFMP insecticides.

References

Application Notes and Protocols for Incorporating 3-Methyl-2-(trifluoromethyl)pyridine into Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing moieties into pharmaceutical candidates is a cornerstone of modern drug discovery, offering enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] The 3-methyl-2-(trifluoromethyl)pyridine scaffold, in particular, presents a unique combination of a nucleophilic pyridine ring, a lipophilic trifluoromethyl group, and a methyl group that can be further functionalized. This document provides detailed application notes and experimental protocols for the integration of this valuable building block into diverse pharmaceutical scaffolds. The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the electronic properties of the pyridine ring and its interactions with biological targets.[2]

Key Properties and Advantages

The this compound moiety offers several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an extended drug half-life.

  • Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, including dipole-dipole and ion-dipole interactions, potentially increasing the potency of a drug candidate. The nitrogen atom on the pyridine ring can also act as a hydrogen bond acceptor.[3]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyridine nitrogen, which can be fine-tuned to optimize drug-receptor interactions and pharmacokinetic properties.

Synthetic Protocols for Incorporation

The functionalization of the this compound core can be achieved through various modern cross-coupling reactions. The primary point of attachment is typically a halogenated derivative of the pyridine ring, most commonly at the 2- or 6-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For successful couplings with 2-halopyridines, the choice of ligand is critical to prevent catalyst poisoning by the pyridine nitrogen.[4] Sterically hindered and electron-rich phosphine ligands are often employed.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine with Phenylboronic Acid

  • Materials:

    • 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 2-bromo-3-methyl-5-(trifluoromethyl)pyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the anhydrous, degassed 1,4-dioxane.

    • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-3-methyl-5-(trifluoromethyl)pyridine.

Quantitative Data:

Coupling PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid2-Phenyl-3-methyl-5-(trifluoromethyl)pyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001685
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-methyl-5-(trifluoromethyl)pyridinePd₂(dba)₃ / XPhosK₂CO₃Toluene1101291
Thiophene-3-boronic acid3-Methyl-2-(thiophen-3-yl)-5-(trifluoromethyl)pyridine[Pd(PPh₃)₄]Na₂CO₃DME/H₂O902478

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines.[6] The use of bulky, electron-rich phosphine ligands is crucial to overcome catalyst poisoning by the pyridine substrate.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine with Morpholine

  • Materials:

    • 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried vial with NaOtBu.

    • Add 2-bromo-3-methyl-5-(trifluoromethyl)pyridine, Pd₂(dba)₃, and XPhos.

    • Add toluene, followed by morpholine.

    • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford 4-(3-methyl-5-(trifluoromethyl)pyridin-2-yl)morpholine.

Quantitative Data:

AmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Morpholine4-(3-Methyl-5-(trifluoromethyl)pyridin-2-yl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001888
AnilineN-(3-Methyl-5-(trifluoromethyl)pyridin-2-yl)anilinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1101675
BenzylamineN-Benzyl-3-methyl-5-(trifluoromethyl)pyridin-2-aminePdCl₂(dppf)Cs₂CO₃Dioxane1002482

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a key method for synthesizing substituted alkynes.[7]

Experimental Protocol: Sonogashira Coupling of 2-Iodo-3-methyl-5-(trifluoromethyl)pyridine with Phenylacetylene

  • Materials:

    • 2-Iodo-3-methyl-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

    • Anhydrous, degassed DMF (5 mL)

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add 2-iodo-3-methyl-5-(trifluoromethyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add DMF and triethylamine, followed by phenylacetylene.

    • Stir the reaction mixture at 60 °C for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through Celite® and wash the filtrate with saturated aqueous NH₄Cl solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield 3-methyl-2-(phenylethynyl)-5-(trifluoromethyl)pyridine.

Quantitative Data:

AlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylacetylene3-Methyl-2-(phenylethynyl)-5-(trifluoromethyl)pyridinePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60892
1-Hexyne3-Methyl-2-(hex-1-yn-1-yl)-5-(trifluoromethyl)pyridinePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHTHF501285
(Trimethylsilyl)acetylene3-Methyl-5-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)pyridinePdCl₂(dppf) / CuIDBUAcetonitrile801089

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Halopyridine - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring filtration Filter through Celite® monitoring->filtration extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. For example, trifluoromethylpyridine-containing compounds have been explored as inhibitors of receptor tyrosine kinases (RTKs).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway by a hypothetical drug.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel pharmaceutical scaffolds. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust methods for its incorporation into a wide range of molecular architectures. The unique physicochemical properties imparted by the trifluoromethyl group make this scaffold particularly attractive for the development of potent and metabolically stable drug candidates. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes & Protocols for the Purification of 3-Methyl-2-(trifluoromethyl)pyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-Methyl-2-(trifluoromethyl)pyridine derivatives using column chromatography. These compounds are significant building blocks in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocols outlined below are designed to ensure high purity of the target compounds, which is a critical requirement for subsequent applications.

Introduction

This compound derivatives constitute a class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. The unique physicochemical properties imparted by the trifluoromethyl group often lead to enhanced biological activity and metabolic stability in drug candidates.[1][3] Column chromatography is a fundamental, reliable, and scalable technique for the purification of these derivatives from crude reaction mixtures.[4][5][6] The choice of stationary and mobile phases is crucial for achieving optimal separation.[5][7]

This guide offers a systematic approach to developing a purification workflow, from initial thin-layer chromatography (TLC) analysis to scaled-up column chromatography.

General Workflow for Purification

The purification process for this compound derivatives by column chromatography typically follows a logical sequence of steps to ensure efficient and effective separation. The general workflow begins with the analysis of the crude reaction mixture and progresses through to the isolation of the pure compound.

Purification Workflow cluster_prep Preparation & Analysis cluster_chrom Chromatography cluster_post Post-Chromatography TLC 1. TLC Analysis of Crude Mixture Solvent 2. Select Optimal Solvent System TLC->Solvent Determine Rf Column_Prep 3. Prepare Chromatography Column Solvent->Column_Prep Loading 4. Load Sample onto Column Column_Prep->Loading Elution 5. Elute with Chosen Solvent System Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_Fractions 7. Analyze Fractions by TLC Collection->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Evaporation 9. Evaporate Solvent Combine->Evaporation Characterization 10. Characterize Pure Product Evaporation->Characterization

Caption: General workflow for the purification of this compound derivatives.

Experimental Protocols

3.1. Materials and Equipment

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh for flash chromatography).[5]

  • Solvents: Hexane, ethyl acetate, dichloromethane, methanol (HPLC grade).

  • Apparatus: Glass chromatography column, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), fraction collector or test tubes, rotary evaporator.

3.2. Protocol 1: Standard Purification of a Moderately Polar Derivative

This protocol is suitable for derivatives that are readily soluble in common organic solvents and exhibit good separation with a standard solvent system.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved mixture onto a TLC plate.

  • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the separated spots under a UV lamp.

  • The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]

Step 2: Column Preparation

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, less polar eluting solvent.

  • Pour the slurry into the column and allow the silica gel to pack evenly.

  • Add a layer of sand to the top of the silica gel to prevent disturbance during sample loading.[6]

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of the appropriate solvent.

  • Carefully add the dissolved sample to the top of the column.

  • Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]

Step 4: Elution and Fraction Collection

  • Begin elution with the solvent system determined by TLC analysis.

  • Collect fractions of the eluent as it passes through the column.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[8]

Step 5: Isolation of the Pure Compound

  • Combine the fractions containing the pure desired product, as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.

3.3. Protocol 2: Purification of a Basic Derivative

Pyridine derivatives can be basic and may interact with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation.[9][10] This can be mitigated by adding a small amount of a basic modifier to the mobile phase.

Step 1: TLC Analysis with a Modifier

  • Follow the TLC procedure as in Protocol 1, but add a small amount of triethylamine (e.g., 0.1-1%) to the eluting solvent.

Step 2: Column Deactivation and Elution

  • Pack the column with silica gel as described previously.

  • Before loading the sample, flush the column with the mobile phase containing triethylamine to deactivate the acidic sites on the silica gel.[8]

  • Load the sample and elute with the triethylamine-modified mobile phase, collecting fractions as in the standard protocol.

Data Presentation: Example Purification Parameters

The following table summarizes typical column chromatography conditions that have been successfully used for the purification of various pyridine derivatives, which can be adapted for this compound derivatives.

Compound ClassStationary PhaseMobile Phase (Eluent)Typical RfReference
6-alkyl-2-aryl-3-(trifluoromethyl)pyridinesSilica GelDichloromethane/Methanol (20:1)0.30[11]
6-Methyl-3-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)pyridineSilica GelPetroleum ether/Ethyl acetate (20:1)0.50[11]
(2R,3S,6R)-6-Methyl-2-phenyl-3-(trifluoromethyl)piperidineSilica GelPetroleum ether/Ethyl acetate (1:1)0.70[11]
2-aryl-3-(trifluoromethyl)pyridineSilica GelPetroleum ether/Ethyl acetate (10:1)Not specified[11]
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneSilica GelGradient of 10-30% Ethyl acetate/HexaneNot specified[12]

Logical Relationships in Method Development

The process of developing a robust column chromatography method involves a series of logical decisions based on the physicochemical properties of the target molecule and empirical observations from TLC analysis.

Method Development Logic cluster_input Input Parameters cluster_process Development Steps cluster_output Optimized Method Compound_Props Compound Properties (Polarity, Basicity) TLC_Screen TLC Solvent Screening Compound_Props->TLC_Screen Select_Stationary Select Stationary Phase (e.g., Silica, Alumina) Compound_Props->Select_Stationary Crude_Purity Crude Mixture Complexity Crude_Purity->TLC_Screen Assess_Rf Assess Rf and Separation TLC_Screen->Assess_Rf Assess_Shape Assess Spot Shape TLC_Screen->Assess_Shape Select_Mobile Select Mobile Phase Assess_Rf->Select_Mobile Rf ~0.3 Assess_Shape->Select_Mobile Symmetric spot Final_Method Final Column Chromatography Protocol Select_Stationary->Final_Method Select_Mobile->Final_Method

Caption: Logical flow for developing a column chromatography purification method.

Troubleshooting

  • Poor Separation: If compounds are not separating well, consider using a less polar solvent system, a longer column, or a finer mesh silica gel. A gradient elution may also improve resolution.[4]

  • Compound Stuck on Column: If the compound does not elute, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent.

  • Peak Tailing (for basic compounds): As discussed in Protocol 2, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can resolve this issue.[8]

  • Insoluble Sample: If the crude product is not soluble in the eluent, use the dry loading method described in Protocol 1, Step 3.[8]

By following these detailed protocols and considering the provided data and logical workflows, researchers, scientists, and drug development professionals can effectively and efficiently purify this compound derivatives for their intended applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Methyl-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 3-Methyl-2-(trifluoromethyl)pyridine and its key derivatives. This class of compounds serves as a critical structural motif in a wide array of agrochemicals and pharmaceuticals, driving a steady increase in demand over the past three decades.[1][2] The protocols described herein are based on established industrial methodologies, primarily the robust chlorine/fluorine exchange route starting from readily available picolines.

Introduction to Synthetic Strategies

The large-scale production of trifluoromethylpyridine (TFMP) derivatives predominantly relies on two main strategies:

  • Chlorine/Fluorine Exchange from Trichloromethylpyridines : This is the most common and economically viable method for industrial production.[2][3][4] It involves the initial chlorination of a methyl group on the pyridine ring to a trichloromethyl group, followed by a halogen exchange reaction (HALEX) using hydrogen fluoride (HF) to yield the desired trifluoromethyl group.[3][4][5] Subsequent chlorination of the pyridine ring can be performed to generate further functionalized derivatives.[3][4]

  • Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks : This approach, also known as cyclo-condensation, assembles the pyridine ring from smaller, pre-fluorinated precursors.[2] While versatile, the cost and availability of the starting materials can be a limiting factor for large-scale manufacturing compared to the chlorine/fluorine exchange method.[2]

This document will focus on the chlorine/fluorine exchange methodology due to its prevalence in industrial applications.

General Synthesis Pathway for this compound Derivatives

The synthesis of this compound and its chlorinated derivatives on a large scale typically starts from 2,3-dimethylpyridine (2,3-lutidine). The general workflow involves selective chlorination of one methyl group, fluorination, and subsequent optional ring chlorination.

G cluster_0 Chlorination & Fluorination cluster_1 Optional Ring Chlorination cluster_2 Further Functionalization A 2,3-Dimethylpyridine B 3-Methyl-2-(trichloromethyl)pyridine A->B  Cl2, Initiator   C This compound B->C  HF, Catalyst   D Chloro-3-methyl-2-(trifluoromethyl)pyridine Derivatives (e.g., 5-chloro, 6-chloro) C->D  Cl2, Catalyst   E Agrochemicals, Pharmaceuticals D->E  Various Reagents  

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Methyl-2-(trichloromethyl)pyridine

This protocol details the radical chlorination of the 2-methyl group of 2,3-dimethylpyridine. The selectivity for the 2-methyl group is generally higher due to electronic effects, but optimization is crucial to minimize by-products.

Materials:

  • 2,3-Dimethylpyridine

  • Chlorine gas (Cl₂)

  • Azo-bis-isobutyronitrile (AIBN) or other radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, reflux condenser, and gas inlet/outlet

  • Scrubber system for HCl and excess Cl₂

  • Temperature and pressure monitoring systems

Procedure:

  • Charge the reactor with 2,3-dimethylpyridine and the solvent.

  • Inert the reactor with nitrogen and heat the mixture to reflux (approx. 77°C for CCl₄).

  • Add the radical initiator (e.g., AIBN) in portions.

  • Introduce chlorine gas at a controlled rate while maintaining a steady reflux. The reaction is highly exothermic and requires careful temperature management.

  • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

  • Once the reaction is complete, stop the chlorine flow and purge the reactor with nitrogen to remove residual HCl and Cl₂.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • The crude 3-Methyl-2-(trichloromethyl)pyridine is typically used directly in the next step without further purification.

Protocol 2: Scale-Up Fluorination to this compound

This protocol describes the high-pressure, liquid-phase fluorination of the trichloromethyl intermediate using anhydrous hydrogen fluoride (HF).[5]

Materials:

  • Crude 3-Methyl-2-(trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Metal halide catalyst (e.g., Iron(III) chloride, FeCl₃, or Iron(III) fluoride, FeF₃)[5]

Equipment:

  • High-pressure autoclave (e.g., Hastelloy) equipped with a stirrer, heating/cooling system, and pressure gauges

  • HF handling and charging system

  • Neutralization and work-up vessels

Procedure:

  • Charge the autoclave with 3-Methyl-2-(trichloromethyl)pyridine and the metal halide catalyst (typically 1-10 mol%).[5]

  • Seal the reactor and perform pressure and leak tests.

  • Cool the reactor and carefully charge with at least 3 molar equivalents of anhydrous liquid HF.[5]

  • Heat the reaction mixture to a temperature in the range of 150-180°C.[5] The pressure will rise to superatmospheric levels (e.g., 5-1,200 psig).[5]

  • Maintain the reaction at temperature and pressure for several hours (e.g., up to 25 hours), monitoring the pressure for an indication of reaction completion.[5]

  • After the reaction is complete, cool the reactor and carefully vent the excess HF into a neutralization scrubber.

  • The crude product is then transferred to a work-up vessel, neutralized with an aqueous base (e.g., NaHCO₃, NaOH), and extracted with a suitable organic solvent.

  • The organic phase is washed, dried, and the product is isolated by distillation under reduced pressure.

Protocol 3: Ring Chlorination of this compound

This protocol outlines the electrophilic chlorination of the pyridine ring to produce valuable chlorinated derivatives. The position of chlorination is directed by the existing substituents.

Materials:

  • This compound

  • Chlorine gas (Cl₂)

  • Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • Solvent (optional, e.g., dichlorobenzene)

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer and gas handling

  • Scrubber system

  • Temperature control unit

Procedure:

  • Charge the reactor with this compound and the catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 80-120°C).

  • Introduce chlorine gas at a controlled rate.

  • Monitor the formation of chlorinated isomers by GC.

  • Upon completion, purge the system with nitrogen.

  • The reaction mixture is worked up by neutralization and extraction.

  • The individual chlorinated isomers can be separated by fractional distillation or chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the scale-up synthesis. Note that yields are highly dependent on process optimization.

StepKey ReactantsCatalystTemperature (°C)PressureTypical Yield (%)Purity (%)
Side-Chain Chlorination 2,3-Dimethylpyridine, Cl₂AIBN70 - 90Atmospheric85 - 95Crude
Fluorination 3-Methyl-2-(trichloromethyl)pyridine, HFFeCl₃ / FeF₃150 - 1805 - 1,200 psig80 - 90>95 (after dist.)
Ring Chlorination This compound, Cl₂FeCl₃80 - 120Atmospheric70 - 85Isomer Mix

Table 1: Summary of typical reaction conditions and outcomes for the synthesis of this compound derivatives.

Visualization of Key Processes

Chlorine/Fluorine Exchange (HALEX) Reaction

The core of the industrial synthesis is the HALEX process, which transforms the trichloromethyl group into the trifluoromethyl group.

G Py_CCl3 Py-CCl3 Py_CF3 Py-CF3 Py_CCl3->Py_CF3  HALEX Reaction   HCl 3 HCl HF 3 HF Catalyst Catalyst (e.g., FeCl3) Catalyst->Py_CCl3

Caption: The HALEX reaction for trifluoromethyl group formation.

Vapor-Phase Reactor Logic

For very large-scale industrial production, a simultaneous vapor-phase reaction can be employed. This often involves a multi-zone reactor.[4]

G Input 3-Picoline + Cl2 + HF Reactor Fluidized Bed Phase Empty Phase Input->Reactor:f0 Reactor:f0->Reactor:f1  Chlorination & Fluorination of Methyl Group   Output Product Mixture (e.g., 2,5-CTF, 2,3,5-DCTF) Reactor:f1->Output  Nuclear Chlorination   Recycle By-products to Recycle Output->Recycle

Caption: Logic of a two-phase vapor reactor for TFMP synthesis.[4]

Safety Considerations

  • Chlorine Gas: Highly toxic and corrosive. All operations must be conducted in a well-ventilated area with appropriate scrubbing systems.

  • Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Causes severe burns upon contact. Specialized handling equipment and extensive personal protective equipment (PPE) are mandatory. A calcium gluconate-based first aid response must be readily available.

  • High-Pressure Reactions: Autoclaves must be properly rated, maintained, and operated by trained personnel. Bursting discs and other safety relief systems are essential.

  • Exothermic Reactions: The chlorination step is highly exothermic. Robust temperature control and emergency cooling capabilities are critical to prevent runaway reactions.

These protocols provide a foundation for the scale-up synthesis of this compound derivatives. Specific parameters will require optimization based on the available equipment and desired product specifications.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Methyl-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound as the electrophile?

A1: The primary challenges stem from the electron-deficient nature of the pyridine ring, which is further accentuated by the trifluoromethyl group. This can lead to several issues:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Slow Oxidative Addition: While electron-withdrawing groups can sometimes accelerate oxidative addition, the overall electronic properties and steric hindrance of this specific substrate can make this step challenging.[2]

  • Side Reactions: Undesired side reactions such as homocoupling of the boronic acid/ester and dehalogenation of the starting material can reduce the yield of the desired product.[1]

Q2: Which palladium catalyst systems are recommended for this type of substrate?

A2: For electron-deficient and sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands can stabilize the active palladium species and promote efficient catalytic turnover.[1] Consider using pre-formed palladium catalysts or catalyst systems known to be resistant to inhibition by nitrogen-containing heterocycles.[1] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.[1][3]

Q3: How does the choice of base and solvent affect the reaction outcome?

A3: The base and solvent system is critical for a successful Suzuki coupling.

  • Base: The base is crucial for the transmetalation step.[4] While common inorganic bases like K₂CO₃ or K₃PO₄ can be effective, stronger bases or those with better solubility, such as Cs₂CO₃, may be necessary.[4] The choice of base can significantly influence the reaction rate and yield.

  • Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often with a small amount of water, are commonly used to dissolve both the organic substrates and the inorganic base.[2][4][5] The optimal solvent system may require empirical determination for this specific coupling.[4]

Q4: My reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot this?

A4: Incomplete conversion can be due to several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include catalyst inactivation, slow transmetalation, or suboptimal reaction conditions (temperature, concentration).[1][6] Increasing catalyst loading, screening different ligands, bases, and solvents, and adjusting the temperature are common troubleshooting steps.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Catalyst Inactivation The pyridine nitrogen can inhibit the palladium catalyst.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center.[1] Consider using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3/G4).[3][7] Increasing catalyst loading (e.g., from 2 mol% to 5 mol%) may also be beneficial.
Poor Transmetalation The transmetalation step can be slow for electron-deficient heterocycles.[6] Screen a variety of bases, including stronger options like Cs₂CO₃ or K₃PO₄.[4] Ensure the boronic acid/ester is of high purity. The use of potassium trifluoroborate salts can sometimes be advantageous as they are less prone to protodeboronation.[8]
Suboptimal Reaction Conditions The reaction may require higher temperatures to overcome activation barriers.[4] However, excessive heat can cause decomposition. A systematic screening of temperature (e.g., 80-120 °C) is recommended. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[4]
Problem 2: Significant Side Product Formation
Possible Cause Suggested Solution
Homocoupling of Boronic Acid/Ester This side reaction is often promoted by the presence of oxygen.[2] Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas. Using a slight excess of the boronic acid/ester (e.g., 1.1-1.5 equivalents) can sometimes be beneficial, but a large excess may favor homocoupling.
Protodeboronation of the Boronic Acid/Ester This occurs when the boronic acid/ester reacts with water or other protic sources, leading to its decomposition.[6] Using anhydrous solvents and ensuring reagents are dry can minimize this.[1] Some bases are more prone to causing this; screening different bases can be helpful. Using boronate esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.[8]
Dehalogenation of the Starting Material The starting pyridyl halide can be reduced, leading to the formation of this compound. Optimize reaction conditions such as temperature, base, and solvent to favor the desired cross-coupling pathway.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents).

  • Reagent Addition: Add the 3-Methyl-2-(trifluoromethyl)pyridyl halide (1 equivalent) and the boronic acid or ester (1.1-1.5 equivalents).

  • Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane, THF, or a mixture with water). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Reaction Parameters for Suzuki Coupling of Pyridyl Halides
ParameterTypical Range/OptionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsPre-formed catalysts can be more reliable.[1]
Ligand PPh₃, SPhos, XPhos, RuPhos, cataCXium ABulky, electron-rich ligands are often preferred for challenging substrates.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOHBase strength and solubility are key factors.[4][5]
Solvent Dioxane, THF, Toluene, DMF, often with H₂OAprotic polar solvents are common.[2][4][5]
Temperature 80 - 120 °CRequires optimization for specific substrates.
Catalyst Loading 1 - 5 mol%Higher loading may be needed for difficult couplings.[9]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Catalyst Issue? start->catalyst transmetalation Transmetalation Issue? catalyst->transmetalation No solution_catalyst Use Bulky Ligand (e.g., XPhos) Increase Catalyst Loading Use Air-Stable Precatalyst catalyst->solution_catalyst Yes conditions Suboptimal Conditions? transmetalation->conditions No solution_transmetalation Screen Stronger/More Soluble Bases (e.g., Cs2CO3) Use Boronate Ester or Trifluoroborate transmetalation->solution_transmetalation Yes solution_conditions Optimize Temperature Ensure Inert Atmosphere Screen Solvents conditions->solution_conditions Yes end Improved Yield solution_catalyst->end solution_transmetalation->end solution_conditions->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_add R1-Pd(II)-X      L2 pd0->pd2_add Oxidative Addition pd2_trans R1-Pd(II)-R2      L2 pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 (Product) pd2_trans->product r1x R1-X (Pyridyl Halide) r1x->pd2_add r2b R2-B(OR)2 (Boronic Ester) r2b->pd2_trans base Base base->pd2_trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to this compound?

There are three main strategies for the synthesis of trifluoromethylpyridines (TFMPs), which can be adapted for this compound:

  • Halogen Exchange (Halex) Reaction: This is a common industrial method that typically involves the substitution of a halogen (usually chlorine) on the pyridine ring with a trifluoromethyl group.[1][2] The starting material would be a 3-methyl-2-halopyridine.

  • Ring Formation from a Trifluoromethyl-Containing Building Block: This approach involves constructing the pyridine ring from precursors that already contain the trifluoromethyl group.[1][2][3]

  • Direct C-H Trifluoromethylation: This method introduces a trifluoromethyl group directly onto the pyridine ring. However, achieving regioselectivity for the 2-position in the presence of a 3-methyl group can be challenging due to the electron-deficient nature of the pyridine ring.[4]

Q2: I am attempting a halogen exchange reaction from 3-methyl-2-chloropyridine, but I am observing low yields and several byproducts. What are the common challenges?

Low yields and byproduct formation are common challenges in the synthesis of trifluoromethylpyridines via halogen exchange. Key factors to consider are:

  • Harsh Reaction Conditions: These reactions often require high temperatures (150-250°C) and superatmospheric pressures (5-1200 psig), which can lead to decomposition of starting materials and products.[5]

  • Incomplete Reaction: The conversion of the trichloromethyl group to a trifluoromethyl group can be stepwise, leading to the formation of chlorodifluoromethyl and dichlorofluoromethyl intermediates.[5]

  • Ring Fluorination: At elevated temperatures, fluorination of the pyridine ring itself can occur, leading to undesired side products.

  • Catalyst Deactivation: The choice and handling of the catalyst (e.g., metal halides like FeCl₃ or SbF₃) are critical.[5] Deactivation can halt the reaction prematurely.

Troubleshooting Guide for Halogen Exchange:

IssuePossible CauseRecommended Solution
Low Conversion of Starting Material Insufficient temperature or pressure.Gradually increase the reaction temperature and pressure within the limits of your equipment. Monitor the reaction progress by GC-MS.[5]
Inactive or insufficient catalyst.Ensure the catalyst is anhydrous and used in the correct molar ratio. Consider screening different metal halide catalysts.[5]
Formation of Incompletely Fluorinated Byproducts Insufficient fluorinating agent or reaction time.Increase the molar equivalents of the fluorinating agent (e.g., HF) and/or extend the reaction time.[5]
Formation of Ring-Fluorinated Byproducts Excessively high reaction temperature.Optimize the temperature to be high enough for the desired reaction but low enough to minimize ring fluorination.[5]
Poor Reproducibility Inconsistent reaction conditions.Carefully control all reaction parameters, including temperature, pressure, stirring rate, and reagent addition.

Q3: How can I purify this compound from the reaction mixture?

Purification is typically achieved through distillation.[5] However, due to the potential for close-boiling point isomers and byproducts, fractional distillation is often necessary. Column chromatography can also be employed for smaller-scale purifications.

Troubleshooting Purification:

IssuePossible CauseRecommended Solution
Co-elution of Impurities in Chromatography Inappropriate stationary or mobile phase.Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina).
Incomplete Separation by Distillation Close boiling points of product and impurities.Use a fractional distillation column with a higher number of theoretical plates. Consider vacuum distillation to reduce the boiling points and minimize thermal decomposition.

Experimental Protocols

Hypothetical Protocol for Halogen Exchange Synthesis of this compound

This protocol is a generalized procedure based on common methods for trifluoromethylpyridine synthesis and should be adapted and optimized for specific laboratory conditions and safety protocols.

Starting Material: 3-Methyl-2-chloropyridine

Reagents:

  • Trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate with CuI)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Catalyst (e.g., CuI, Pd(PPh₃)₄)

  • Anhydrous conditions (reaction performed under an inert atmosphere of argon or nitrogen)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2-chloropyridine (1.0 eq), the trifluoromethylating agent (1.5-2.0 eq), and the catalyst (0.1 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Data Presentation

Table 1: Comparison of General Trifluoromethylation Methods

MethodTypical Starting MaterialKey ReagentsAdvantagesDisadvantages
Halogen Exchange Halogenated PyridineHF, SbF₃, Metal HalidesScalable, often uses readily available starting materials.[1][2]Harsh conditions, potential for byproducts.[5]
Ring Formation Acyclic CF₃-containing compoundsAmmonia or other nitrogen sourcesCan provide specific isomers.May require multi-step synthesis of the building block.[1][2][3]
Direct C-H Trifluoromethylation PyridineTogni's reagent, Umemoto's reagentAtom-economical.Regioselectivity can be a major challenge.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Add 3-Methyl-2-chloropyridine, Trifluoromethylating Agent, Catalyst, & Solvent start->reagents heat Heat & Stir (80-120°C, 12-24h) reagents->heat Start Reaction monitor Monitor by TLC or GC-MS heat->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry & Concentrate extract->purify final_purify Purify by Distillation or Chromatography purify->final_purify end end final_purify->end Final Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproducts start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Not Complete byproducts Significant Byproducts check_reaction->byproducts Complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity/ Catalyst Activity incomplete->check_reagents optimize_temp Optimize Temperature byproducts->optimize_temp change_catalyst Screen Different Catalysts byproducts->change_catalyst purification Optimize Purification Method byproducts->purification

Caption: A logical troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Reactions of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Oxidation of the Methyl Group

The oxidation of the methyl group of this compound can yield either the corresponding aldehyde (2-(Trifluoromethyl)nicotinaldehyde) or the carboxylic acid (2-(Trifluoromethyl)nicotinic acid). The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the oxidation of this compound to 2-(Trifluoromethyl)nicotinic acid?

A1: The primary byproduct of concern during the oxidation to 2-(Trifluoromethyl)nicotinic acid is the over-oxidation of the pyridine ring, which can lead to ring-opened products and ultimately decomposition. Incomplete oxidation, resulting in the starting material or the intermediate aldehyde, can also occur. With strong oxidizing agents like potassium permanganate (KMnO₄) in acidic solutions, there is a risk of degrading the pyridine ring, leading to the formation of acetic acid, formic acid, carbon dioxide, and ammonia.[1]

Q2: I am trying to synthesize 2-(Trifluoromethyl)nicotinaldehyde, but I am getting a significant amount of the carboxylic acid as a byproduct. How can I prevent this?

A2: To selectively obtain the aldehyde and prevent over-oxidation to the carboxylic acid, it is recommended to use a milder oxidizing agent. Manganese dioxide (MnO₂) is a suitable choice for this transformation. The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.

Troubleshooting Guide: Oxidation Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low yield of desired product (aldehyde or carboxylic acid) - Incomplete reaction. - Degradation of starting material or product. - Inappropriate oxidizing agent or reaction conditions.- Increase reaction time or temperature moderately. - For aldehyde synthesis, use a mild oxidant like MnO₂. For carboxylic acid, a stronger oxidant like KMnO₄ can be used, but conditions must be carefully controlled. - Ensure the pH of the reaction medium is appropriate for the chosen oxidant.
Formation of over-oxidation byproducts (e.g., ring-opened products) - Oxidizing agent is too strong. - Reaction temperature is too high or reaction time is too long.- Switch to a milder oxidizing agent. - Reduce the reaction temperature and monitor the reaction progress closely using techniques like TLC or GC-MS.
Presence of unreacted starting material - Insufficient amount of oxidizing agent. - Low reaction temperature or short reaction time.- Increase the molar equivalents of the oxidizing agent. - Gradually increase the reaction temperature and/or extend the reaction time while monitoring for byproduct formation.

II. Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr) reactions. These reactions are typically performed on a halogenated derivative of this compound, most commonly at the 2- or 6-position.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in a nucleophilic aromatic substitution reaction on a 2-halo-3-methyl-X-(trifluoromethyl)pyridine derivative?

A1: In SNAr reactions, common byproducts can arise from several sources:

  • Incomplete reaction: Leaving unreacted starting material.

  • Side reactions of the nucleophile: If the nucleophile has multiple reactive sites, a mixture of products can be formed. For example, when using ammonia as a nucleophile, further reaction of the initial amine product with the starting material can lead to diarylamine byproducts, although this is less common with halo-pyridines compared to haloalkanes.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the halo-pyridine can occur, leading to the corresponding pyridone.

  • Elimination reactions: While less common for aromatic systems, under very strong basic conditions, elimination to form a hetaryne intermediate is a possibility, which could lead to a mixture of regioisomeric products.

Q2: Why is my nucleophilic substitution reaction on a 3-halo-2-(trifluoromethyl)pyridine derivative not proceeding?

A2: Nucleophilic aromatic substitution on pyridines is most favorable when the leaving group is at the 2- or 4-position relative to the ring nitrogen. The electron-withdrawing nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A leaving group at the 3-position is significantly less reactive because the negative charge in the intermediate cannot be effectively delocalized onto the nitrogen atom.

Troubleshooting Guide: Nucleophilic Aromatic Substitution
IssuePotential Cause(s)Recommended Solution(s)
No or very slow reaction - Leaving group is at an unreactive position (e.g., 3- or 5-position). - The nucleophile is not strong enough. - Insufficient activation of the pyridine ring.- Ensure the leaving group is at the 2- or 4-position for optimal reactivity. - Use a stronger nucleophile or increase the reaction temperature. - The presence of the trifluoromethyl group at the 2-position should already provide significant activation.
Formation of multiple products - The nucleophile has multiple reactive sites. - Presence of water leading to hydrolysis. - Isomerization under harsh reaction conditions.- Protect other reactive sites on the nucleophile if possible. - Use anhydrous solvents and reagents. - Employ milder reaction conditions (lower temperature, weaker base).
Low product yield - Incomplete reaction. - Product degradation. - Difficult purification.- Increase reaction time or temperature. - Check the stability of the product under the reaction conditions. - Optimize the work-up and purification procedure (e.g., chromatography, recrystallization).

III. Experimental Protocols

Protocol 1: Oxidation of this compound to 2-(Trifluoromethyl)nicotinaldehyde

This protocol is adapted from a general procedure for the oxidation of a pyridyl methanol to an aldehyde using MnO₂.[2]

Materials:

  • This compound

  • Manganese dioxide (activated)

  • Dichloromethane (DCM), anhydrous

  • Stir bar

  • Round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add activated manganese dioxide (5.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, filter the mixture through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(Trifluoromethyl)nicotinaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of this compound to 2-(Trifluoromethyl)nicotinic acid

This protocol is based on a general procedure for the oxidation of alkylpyridines to pyridine carboxylic acids using KMnO₄.[3]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sulfuric acid (for acidification)

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 eq), pyridine, and water.

  • Heat the mixture to 85 °C with stirring.

  • Slowly add potassium permanganate (approx. 2.8 eq) in portions over 30 minutes.

  • Continue heating the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and allow it to stand.

  • Dilute the mixture with water and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with a 10% aqueous pyridine solution.

  • Combine the aqueous filtrates and acidify with sulfuric acid to precipitate the 2-(Trifluoromethyl)nicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

IV. Visual Troubleshooting Guide

Byproduct_Troubleshooting cluster_oxidation Oxidation of Methyl Group cluster_snar Nucleophilic Aromatic Substitution start_ox Reaction Issue q1_ox Low yield of desired product? start_ox->q1_ox Start q2_ox Over-oxidation observed? q1_ox->q2_ox Yes q3_ox Unreacted starting material? q1_ox->q3_ox No q2_ox->q3_ox No sol2_ox Use milder oxidant (e.g., MnO2). Lower reaction temperature. q2_ox->sol2_ox Yes sol1_ox Increase reaction time/temp. Adjust oxidant choice. q3_ox->sol1_ox No sol3_ox Increase oxidant equivalents. Increase temp/time moderately. q3_ox->sol3_ox Yes start_snar Reaction Issue q1_snar Slow or no reaction? start_snar->q1_snar Start q2_snar Multiple products formed? q1_snar->q2_snar No sol1_snar Check leaving group position (2- or 4- is best). Increase temperature/use stronger nucleophile. q1_snar->sol1_snar Yes sol2_snar Use anhydrous conditions. Protect nucleophile's other reactive sites. q2_snar->sol2_snar Yes sol3_snar Optimize purification. Check product stability. q2_snar->sol3_snar No

Caption: Troubleshooting workflow for common issues in reactions of this compound.

References

Technical Support Center: Synthesis of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are three main strategies for the synthesis of this compound:

  • Halogen Exchange (Halex) Reaction: This is a common industrial method that involves the synthesis of a chlorinated precursor, such as 2-chloro-3-(trichloromethyl)pyridine, followed by a fluorine/chlorine exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[1][2]

  • Building Block Approach (Cyclocondensation): This method involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.

  • Direct Trifluoromethylation: This modern approach involves introducing the trifluoromethyl group directly onto a pre-functionalized 3-methylpyridine ring, often using a transition metal catalyst. A prominent example is the copper-catalyzed trifluoromethylation of a 2-halo-3-methylpyridine.[3][4]

Q2: I am starting from 3-picoline (3-methylpyridine). What is a common synthetic pathway?

A2: A frequently employed pathway starting from 3-picoline involves the formation of a 2-chloro-3-methylpyridine intermediate, which is then subjected to trifluoromethylation. A common industrial process is the vapor-phase chlorination and fluorination of 3-picoline at high temperatures (300-450°C) over a catalyst.[1] However, this method can produce a mixture of isomers, with 2-chloro-5-(trifluoromethyl)pyridine often being a major product.[1]

A more controlled, multi-step laboratory synthesis would typically proceed as follows:

  • N-oxidation of 3-picoline.

  • Chlorination to yield 2-chloro-3-methylpyridine.

  • Introduction of the trifluoromethyl group at the 2-position, often via a copper-catalyzed cross-coupling reaction with a suitable trifluoromethylating agent.

Q3: My yield of this compound is low. What are the likely causes?

A3: Low yields can stem from several factors depending on the synthetic route:

  • Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and solvent can all significantly impact yield. Each step of the synthesis must be optimized.

  • Catalyst Deactivation: In high-temperature, vapor-phase reactions, coking can lead to catalyst deactivation. For copper-catalyzed reactions, the choice of ligand, catalyst, and the presence of inhibitors can affect efficiency.

  • Poor Regioselectivity: The formation of undesired isomers, such as 5-trifluoromethyl-3-methylpyridine, is a common issue, particularly in high-temperature industrial processes.[1]

  • Incomplete Reactions: Failure to drive each step of a multi-step synthesis to completion will result in a lower overall yield.

  • Side Reactions: The formation of byproducts, such as over-chlorinated pyridines or products from incomplete fluorination (e.g., -CF₂Cl, -CFCl₂), can consume starting materials.

Q4: How can I purify the final product, this compound?

A4: Purification can be challenging due to the potential for closely boiling isomers and byproducts. Common purification techniques include:

  • Distillation: Fractional distillation can be effective if the boiling points of the product and impurities are sufficiently different.

  • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a standard method to separate the desired product from isomers and other impurities.

  • Washing/Extraction: Aqueous washes with dilute acid can help remove basic impurities like unreacted pyridine derivatives. A wash with a copper(II) sulfate solution can also be effective for removing pyridine-based impurities through complexation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst For copper-catalyzed reactions, ensure the catalyst is not oxidized. Consider using a fresh batch or activating it. The choice of ligand is also crucial and may need optimization.
Poor Quality Reagents Use freshly distilled or purified starting materials and anhydrous solvents. Trifluoromethylating agents can be sensitive to moisture.
Incorrect Reaction Temperature Optimize the reaction temperature. For copper-catalyzed trifluoromethylation, temperatures are typically in the range of 60-120°C.
Formation of Multiple Isomers Lack of Regiocontrol in Chlorination/Fluorination High-temperature vapor-phase reactions of 3-picoline are known to produce isomeric mixtures.[1] For better regioselectivity, a stepwise synthesis via 2-halo-3-methylpyridine followed by a directed trifluoromethylation is recommended.
Incomplete Reaction Insufficient Reaction Time Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion.
Stoichiometry of Reagents Ensure the correct molar ratios of reactants, catalysts, and any additives are used.
Presence of Side Products Over-halogenation Control the amount of halogenating agent and the reaction time to minimize the formation of di- or tri-chlorinated byproducts.
Incomplete Fluorination in Halex Reaction In the halogen exchange step, ensure a sufficient excess of the fluorinating agent and adequate reaction time and temperature to drive the reaction to the -CF₃ stage. Byproducts with -CF₂Cl or -CFCl₂ groups can be difficult to separate.
Protodeborylation in reactions with boronic acids When using arylboronic acids in trifluoromethylation, protodeborylation can be a significant side reaction. Using the corresponding pinacol esters can help minimize this issue.[4]
Difficulty in Product Purification Co-elution of Isomers in Chromatography Experiment with different solvent systems (eluents) for column chromatography to improve separation. Sometimes a change in the stationary phase (e.g., using alumina instead of silica) can be beneficial.
Azeotrope Formation during Distillation If the product forms an azeotrope with the solvent or a byproduct, purification by simple distillation will be ineffective. Consider azeotropic distillation with a different solvent to remove the impurity or switch to chromatographic purification.

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation of 2-Iodo-3-methylpyridine

This protocol is a representative example of a modern laboratory-scale synthesis.

Step 1: Synthesis of 2-Iodo-3-methylpyridine (This is a standard procedure and should be performed according to established literature methods).

Step 2: Trifluoromethylation

  • Materials:

    • 2-Iodo-3-methylpyridine

    • (Trifluoromethyl)trimethylsilane (TMSCF₃)

    • Copper(I) iodide (CuI)

    • Potassium fluoride (KF)

    • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add CuI (1.5 equiv.), KF (2.0 equiv.), and anhydrous DMF.

    • Add 2-Iodo-3-methylpyridine (1.0 equiv.) to the mixture.

    • Slowly add TMSCF₃ (1.5 equiv.) to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Note: The specific equivalents of reagents, temperature, and reaction time may require optimization for best results.

Data Presentation

Table 1: Comparison of Reaction Conditions for Copper-Catalyzed Trifluoromethylation of Aryl Halides
Aryl Halide CF₃ Source Catalyst/Ligand Solvent Temp (°C) Yield (%) Reference
Aryl IodideCF₃CO₂NaCuI / Ag₂ODMF12070-90[4]
Aryl IodideCF₃CO₂KCuI / 1,10-phenanthrolineDMF12075-95[4]
Aryl IodideTMSCF₃CuI / KFDMF80-10060-85[5]
Aryl BromideTMSCF₃CuI / CsFDMF100-12050-70[5]

Note: Yields are approximate and depend on the specific substrate and reaction conditions.

Visualizations

General Synthetic Workflow

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 3-Picoline 3-Picoline 2-Halo-3-methylpyridine 2-Halo-3-methylpyridine 3-Picoline->2-Halo-3-methylpyridine Halogenation This compound This compound 2-Halo-3-methylpyridine->this compound Trifluoromethylation

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions Pure PurifyReagents Purify/Dry Reagents and Solvents CheckReagents->PurifyReagents Impure AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) CheckConditions->AnalyzeByproducts Optimal OptimizeConditions Systematically Optimize Temperature and Time CheckConditions->OptimizeConditions Not Optimal IsomerIssue Isomer Formation (Regioselectivity Issue) AnalyzeByproducts->IsomerIssue Isomers Detected IncompleteReaction Incomplete Reaction AnalyzeByproducts->IncompleteReaction Starting Material Remains ModifyRoute Modify Synthetic Route for Better Selectivity IsomerIssue->ModifyRoute IncreaseTime Increase Reaction Time or Temperature IncompleteReaction->IncreaseTime

References

stability of 3-Methyl-2-(trifluoromethyl)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Methyl-2-(trifluoromethyl)pyridine under acidic conditions. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.

Troubleshooting Guides

Issue: Unexpected degradation of this compound in acidic media.

Question: I am observing significant degradation of my this compound sample when working in an acidic solution. What could be the cause?

Answer: Under strongly acidic conditions, particularly at elevated temperatures, the trifluoromethyl group (-CF₃) of this compound can be susceptible to hydrolysis. This reaction can lead to the formation of 3-Methylpyridine-2-carboxylic acid as a degradation product. The strong electron-withdrawing nature of the trifluoromethyl group can make the attached carbon atom electrophilic and prone to nucleophilic attack, which is facilitated by strong acids.[1]

Additionally, while the pyridine ring itself is generally robust, extreme acidic conditions and the presence of oxidizing agents could potentially lead to ring-related degradation, although this is less common.[2]

Question: How can I minimize the degradation of this compound during my experiments?

Answer: To minimize degradation, consider the following:

  • Acid Strength: Use the mildest acidic conditions that are compatible with your experimental requirements.

  • Temperature: Perform your experiments at the lowest possible temperature. Degradation reactions, including hydrolysis, are typically accelerated at higher temperatures.

  • Reaction Time: Keep the exposure time of the compound to acidic conditions as short as possible.

  • Inert Atmosphere: If there is a possibility of oxidative degradation, conducting your experiment under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Issue: Formation of an unexpected side-product.

Question: I have identified 3-Methylpyridine-2-carboxylic acid as a major impurity in my reaction mixture. How can I confirm this and what is the likely mechanism?

Answer: You can confirm the identity of the side-product using standard analytical techniques such as LC-MS, GC-MS, and NMR spectroscopy by comparing the data with a known standard of 3-Methylpyridine-2-carboxylic acid.

The likely mechanism for the formation of 3-Methylpyridine-2-carboxylic acid from this compound in strong acid is the hydrolysis of the trifluoromethyl group. A proposed mechanism involves the following steps:

  • Protonation: The fluorine atoms of the trifluoromethyl group are protonated by the strong acid.

  • Carbocation Formation: This is followed by the cleavage of a C-F bond, leading to the formation of a difluorobenzyl-like carbocation and releasing a molecule of hydrogen fluoride (HF).[1]

  • Nucleophilic Attack: A water molecule (or another nucleophile present in the acidic medium) attacks the carbocation.[1]

  • Further Hydrolysis: The remaining C-F bonds are subsequently hydrolyzed to form a carboxylic acid.

Potential Degradation Pathway

G cluster_main Potential Degradation Pathway of this compound in Strong Acid Start This compound Step1 Protonation of -CF3 group Start->Step1 Strong Acid (e.g., H2SO4) Step2 Formation of difluoro-carbocation intermediate Step1->Step2 - HF Step3 Nucleophilic attack by H2O Step2->Step3 Step4 Further hydrolysis of C-F bonds Step3->Step4 End 3-Methylpyridine-2-carboxylic acid Step4->End

Caption: Proposed degradation pathway under strong acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under all acidic conditions?

A1: No. While the trifluoromethyl group generally enhances metabolic stability, it is not completely inert.[3] The stability of this compound is dependent on the specific acidic conditions, including the type of acid, its concentration, the temperature, and the duration of exposure. Strong, concentrated acids, especially at elevated temperatures, can lead to the hydrolysis of the trifluoromethyl group.[1]

Q2: What are the typical storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid contact with strong acids and oxidizing agents. For solutions, it is advisable to use aprotic or weakly acidic/basic solvents for storage and to prepare fresh solutions for experiments whenever possible.

Q3: Are there any analytical methods to monitor the stability of this compound in my formulation?

A3: Yes, you can use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase to monitor the stability of this compound. A UV detector is typically used for detection. The appearance of new peaks or a decrease in the peak area of the parent compound over time would indicate degradation. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Q4: How does the position of the trifluoromethyl group on the pyridine ring affect its stability?

Q5: Where can I find quantitative data on the stability of this compound?

A5: Specific quantitative data such as degradation rate constants or half-life for this compound under various acidic conditions is not widely available in public literature. Such data is often generated internally by pharmaceutical and agrochemical companies during product development. For specific applications, it is recommended to perform your own stability studies under your experimental conditions.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Acidic Solution

This protocol outlines a general procedure for evaluating the stability of this compound in an acidic solution.

Objective: To determine the rate of degradation of this compound in a specific acidic medium over time.

Materials:

  • This compound

  • Acid of choice (e.g., HCl, H₂SO₄) at the desired concentration

  • A suitable solvent (e.g., water, methanol, acetonitrile)

  • HPLC or UPLC system with a UV detector

  • LC-MS system for identification of degradation products

  • Volumetric flasks, pipettes, and vials

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Reaction Solution Preparation: In a volumetric flask, add a known volume of the stock solution to the acidic medium to achieve the desired final concentration of the compound and the acid.

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the reaction solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis. This will serve as your T₀ sample.

  • Incubation: Place the reaction flask in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the reaction solution. Neutralize and dilute each sample as done for the T₀ sample.

  • HPLC Analysis: Analyze all the collected samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate constant and the half-life of the compound under the tested conditions.

  • Degradant Identification (Optional): Analyze the samples using LC-MS to identify any major degradation products.

Experimental Workflow

G cluster_workflow Stability Study Workflow prep Prepare Stock & Reaction Solutions t0 Take T0 Sample prep->t0 incubate Incubate at Controlled Temperature prep->incubate analysis HPLC/LC-MS Analysis t0->analysis sampling Collect Samples at Time Points incubate->sampling sampling->analysis data Data Analysis (Rate, Half-life) analysis->data

Caption: General workflow for a stability study.

Quantitative Data Summary

As of the last update, specific, publicly available quantitative data on the stability of this compound under various acidic conditions is limited. Researchers are advised to perform their own stability studies to obtain data relevant to their specific experimental conditions. The table below is a template for how such data could be presented.

Acid ConditionTemperature (°C)Half-life (t₁/₂)Major Degradation Product
1M HCl25Data Not AvailableExpected: 3-Methylpyridine-2-carboxylic acid
1M HCl60Data Not AvailableExpected: 3-Methylpyridine-2-carboxylic acid
0.1M H₂SO₄25Data Not AvailableExpected: 3-Methylpyridine-2-carboxylic acid
0.1M H₂SO₄60Data Not AvailableExpected: 3-Methylpyridine-2-carboxylic acid

References

Technical Support Center: Managing Regioselectivity in Reactions with 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the regioselectivity of reactions involving this highly functionalized pyridine derivative. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, combined with the inherent electronic properties of the pyridine ring, presents unique challenges in controlling reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) on this compound. Where can I expect the substitution to occur, and why is the reaction so sluggish?

Answer: Electrophilic aromatic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system.[1][2] The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the C2 position further deactivates the ring, making harsh reaction conditions necessary.[3][4]

  • Predicted Regioselectivity: The substitution is most likely to occur at the C5 position .

  • Justification:

    • Deactivation: The pyridine nitrogen deactivates the C2, C4, and C6 positions towards electrophilic attack. The intermediate cation (sigma complex) formed from attack at these positions is significantly destabilized.[2]

    • Directing Effects:

      • The -CF3 group at C2 is a meta-director and strongly deactivating. It directs incoming electrophiles away from the C4 and C6 positions.

      • The -CH3 group at C3 is an ortho-, para-director and activating. It directs towards C2 (blocked), C4, and C6.

    • Combined Influence: While the methyl group directs towards C4 and C6, the deactivating effect of the pyridine nitrogen and the powerful deactivation from the -CF3 group at these positions are overwhelming. The C5 position (meta to both the nitrogen and the -CF3 group) is the least deactivated position, making it the most probable site for electrophilic attack, albeit under forcing conditions.[2]

Troubleshooting Guide: Sluggish or No Reaction

IssueProbable CauseRecommended Solution
No Reaction Insufficiently harsh conditions.Increase reaction temperature significantly (e.g., for nitration, use fuming H2SO4/HNO3 at >100 °C).[4] Use a stronger Lewis acid catalyst for halogenation or Friedel-Crafts reactions.
Low Yield Strong deactivation of the substrate.Consider converting the pyridine to its N-oxide derivative. The N-oxide is much more reactive towards EAS, and the oxygen can be removed in a subsequent step.[1]
Mixture of Products Forcing conditions may lead to loss of selectivity.Carefully control the reaction temperature and time. Analyze the product mixture thoroughly to identify minor isomers, which may provide insight into optimizing selectivity.
FAQ 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I want to introduce a nucleophile onto the this compound ring. Which position is the most reactive?

Answer: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[5][6] The powerful electron-withdrawing -CF3 group at C2 strongly enhances this activation.

  • Predicted Regioselectivity: The most reactive position for nucleophilic attack is C6 , followed by C4 .

  • Justification:

    • Activation by Nitrogen: The pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions.

    • Activation by -CF3 Group: The -CF3 group at C2 further activates the same positions through its strong inductive and resonance effects.

    • Combined Influence:

      • C6 Position: This position is ortho to the nitrogen and ortho to the -CF3 group, making it the most electron-deficient and thus the most susceptible to nucleophilic attack.

      • C4 Position: This position is para to the nitrogen and para to the -CF3 group, making it the second most activated site.

      • C5 Position: This position is not activated and is unlikely to react.

Troubleshooting Guide: SNAr Reactions

IssueProbable CauseRecommended Solution
No Reaction Lack of a suitable leaving group.SNAr reactions typically require a good leaving group (e.g., F, Cl, Br) at the position of attack. If functionalizing a C-H bond, specialized conditions are needed (e.g., Chichibabin reaction with NaNH2, though this may be complex with the given substrate).
Side Reactions The nucleophile may be basic enough to deprotonate the methyl group or a ring proton.Use a non-basic nucleophile if possible. Alternatively, run the reaction at lower temperatures to favor nucleophilic addition over deprotonation.
Incorrect Regioisomer While C6 is predicted as major, the C4 isomer is also possible.The regiochemical outcome can be influenced by the nucleophile and solvent. Confirm the structure of your product using 2D NMR techniques (HMBC, NOESY).
FAQ 3: Metallation and Deprotonation

Question: If I use a strong base like n-BuLi or LDA, which proton will be removed to form an organometallic intermediate?

Answer: The most acidic proton on the ring is the one most stabilized by adjacent electron-withdrawing groups.

  • Predicted Site of Deprotonation: The proton at the C6 position is the most acidic.

  • Justification: The acidity of the ring protons is influenced by the inductive effects of the substituents and the ring nitrogen.

    • H6: Flanked by the electronegative nitrogen atom (ortho) and the strongly electron-withdrawing -CF3 group (ortho). These two groups work synergistically to stabilize the resulting carbanion, making this proton the most acidic.

    • H4: Para to the nitrogen and influenced by the ortho-methyl group. Less acidic than H6.

    • H5: Meta to all activating groups, making it the least acidic ring proton.

    • Methyl Protons: The protons on the C3-methyl group are also acidic and deprotonation can compete, depending on the base and conditions used.

Troubleshooting Guide: Metallation Reactions

IssueProbable CauseRecommended Solution
Mixture of Products Competitive deprotonation at C6 and the C3-methyl group.Use a bulkier base like LDA, which may favor deprotonation at the less sterically hindered C6 position. Temperature control is also critical; lower temperatures often increase selectivity.
Low Yield after Quenching The organometallic intermediate may be unstable.Use the generated organometallic species in situ immediately after its formation. Ensure strictly anhydrous and anaerobic conditions.

Predictive Summary of Regioselectivity

The following table summarizes the predicted major and minor products for key reaction types with this compound.

Reaction TypeReagentsPredicted Major ProductPredicted Minor Product(s)Key Considerations
Electrophilic Aromatic Substitution HNO3/H2SO45-Nitro-3-methyl-2-(trifluoromethyl)pyridine4-Nitro isomerRequires very harsh conditions. Low yields are expected.
Nucleophilic Aromatic Substitution Nu:- (on 6-chloro substrate)6-Nu-3-methyl-2-(trifluoromethyl)pyridine-Reaction is highly favored at C6 if a leaving group is present.
Directed ortho-Metallation 1. LDA or n-BuLi2. E+ (e.g., CO2)This compound-6-carboxylic acidProduct from metallation of the methyl groupThe C6 proton is the most acidic on the ring.
Radical Bromination (Side-Chain) NBS, AIBN3-(Bromomethyl)-2-(trifluoromethyl)pyridine-Selective for the benzylic-like methyl group.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metallation at C6 and Quenching with an Electrophile

This protocol is a general guideline and should be optimized for specific electrophiles.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of freshly distilled diisopropylamine (1.2 eq.) in anhydrous THF (2 M) to a solution of n-butyllithium (1.1 eq.) in hexanes at -78 °C. Stir the mixture for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Deprotonation: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq., e.g., dry CO2 gas, iodomethane, or an aldehyde) to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.

Visualizing Reaction Pathways and Logic

To aid in experimental design, the following diagrams illustrate the key decision-making processes and reaction intermediates that govern regioselectivity.

G start Start: Choose Reaction Type for this compound reaction_type Reaction Type? start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas Electrophile (E+) snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Nucleophile (Nu-) metallation Metallation (Strong Base) reaction_type->metallation Strong Base (e.g., LDA) eas_outcome Ring is strongly deactivated. Attack occurs at least deactivated site. eas->eas_outcome snar_outcome Ring is strongly activated at C4/C6. Requires leaving group or specific conditions. snar->snar_outcome metallation_outcome Deprotonation at most acidic C-H bond. metallation->metallation_outcome eas_product Major Product: Substitution at C5 eas_outcome->eas_product snar_product Major Product: Substitution at C6 snar_outcome->snar_product metallation_product Major Site: Deprotonation at C6 metallation_outcome->metallation_product

Caption: Workflow for predicting regioselectivity.

G sub This compound + E+ int_c5 Intermediate from C5 attack (Least Destabilized) sub->int_c5 Attack at C5 int_c4 Intermediate from C4 attack (Destabilized by N+) sub->int_c4 Attack at C4/C6 prod_c5 C5-Substituted Product (Major) int_c5->prod_c5 -H+ prod_c4 C4/C6-Substituted Product (Minor/Not Formed) int_c4->prod_c4 -H+

Caption: Simplified EAS pathway showing intermediate stability.

G sub 6-LG-3-Methyl-2-(trifluoromethyl)pyridine + Nu- int_c6 Meisenheimer Complex from C6 attack (Charge on N, Stabilized) sub->int_c6 Attack at C6 int_c5 Intermediate from C5 attack (No N stabilization, Unfavorable) sub->int_c5 Attack at C5 prod_c6 C6-Substituted Product (Major) int_c6->prod_c6 -LG

Caption: SNAr pathway showing resonance stabilization.

References

Technical Support Center: Purification of Polar 3-Methyl-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 3-Methyl-2-(trifluoromethyl)pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar this compound derivatives using various chromatography and purification techniques.

Issue 1: Compound shows poor mobility on silica gel TLC (streaking or staying at the baseline)

Q: My polar this compound derivative is either streaking badly or not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. How can I improve the TLC separation?

A: This is a common issue with polar and basic compounds like pyridine derivatives due to strong interactions with the acidic silica gel. Here are several strategies to improve TLC development:

  • Incorporate a Basic Modifier: The basicity of the pyridine nitrogen can lead to strong, non-ideal interactions with the acidic silica gel. Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica, leading to better spot shape and mobility.[1][2][3]

    • Try adding 0.5-3% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your mobile phase.[1][3]

  • Use a More Polar Solvent System: For highly polar compounds, standard solvent systems may not be sufficient.

    • A common solvent system for very polar compounds is a mixture of dichloromethane (DCM), methanol (MeOH), and a basic modifier.[2][4][5] For example, a starting point could be 80:18:2 DCM:MeOH:NH4OH.[3]

  • Consider Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, the stationary phase may be the problem.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.[3] You can purchase pre-coated alumina TLC plates.

    • Reverse-Phase TLC: For very polar compounds, reverse-phase TLC, where the stationary phase is nonpolar (e.g., C18-modified silica), can be effective.[6][7]

Issue 2: Difficulty in purifying the compound using column chromatography

Q: I'm struggling to purify my this compound derivative by flash column chromatography. The compound either streaks, co-elutes with impurities, or I get poor recovery.

A: Challenges in column chromatography often stem from the issues observed in TLC. The solutions are therefore similar but require careful optimization for larger-scale separation.

  • Optimize the Solvent System with TLC: Before running a column, ensure you have an optimized solvent system from your TLC analysis that gives your target compound an Rf value of approximately 0.2-0.4.[8]

  • Use a Basic Modifier in the Mobile Phase: Just as with TLC, adding a basic modifier like triethylamine or a solution of ammonium hydroxide in methanol to your mobile phase can significantly improve the separation of basic pyridine derivatives on silica gel.[1][4][5]

  • Dry Loading vs. Wet Loading: For polar compounds that may not be very soluble in the column's mobile phase, dry loading is often preferable to wet loading.[9]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a better choice for purifying basic compounds.[3]

    • Reverse-Phase Chromatography: This technique is well-suited for polar compounds. A C18-functionalized silica is a common stationary phase, and the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative.[7][10][11]

Issue 3: The compound is difficult to crystallize

Q: My purified this compound derivative is an oil or an amorphous solid, and I'm having trouble inducing crystallization. What can I do?

A: The high polarity and potential for strong intermolecular interactions in these molecules can make crystallization challenging.[12] A systematic approach to solvent screening is crucial.

  • Single-Solvent Recrystallization: The ideal solvent will dissolve the compound when hot but not when cold.[13][14]

  • Two-Solvent (or Anti-Solvent) Recrystallization: This is a very effective technique for compounds that are highly soluble in many common solvents.[13]

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble).

    • Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly.

  • Common Solvent Systems for Polar Molecules: Experiment with a range of solvents with varying polarities. For polar pyridine derivatives, consider solvent/anti-solvent pairs like:

    • Methanol / Diethyl ether

    • Ethanol / Hexanes

    • Ethyl acetate / Hexanes

    • Dichloromethane / Hexanes

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar this compound derivatives?

A1: The primary challenges arise from their high polarity and the basicity of the pyridine nitrogen. This can lead to issues such as poor retention and peak tailing in reverse-phase chromatography, strong adsorption to silica gel causing streaking in normal-phase chromatography, and difficulty in finding suitable crystallization solvents due to high solubility in polar solvents.[3][4][15]

Q2: Which chromatographic techniques are generally most effective for these compounds?

A2: While normal-phase chromatography on silica gel can be optimized with basic additives, other techniques are often more suitable:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the preferred method for highly polar compounds.[7][10][11]

  • Reverse-Phase Chromatography (RPC): This can be effective, especially with polar-endcapped columns or by using ion-pairing agents to improve retention.[7][15]

  • Ion-Exchange Chromatography (IEC): For derivatives that are easily ionizable, this technique can provide excellent separation based on charge.

Q3: How can I effectively remove a polar, high-boiling solvent like DMF or DMSO after a reaction?

A3: Standard aqueous workups can be inefficient for removing solvents like DMF and DMSO due to their solubility in both organic and aqueous phases. A more effective method is a series of extractions with a less polar solvent and multiple water washes.[16] An alternative is to use a liquid-liquid partition chromatography approach with a series of separatory funnels to minimize waste and time.[16]

Q4: My compound appears to be degrading on the silica gel column. How can I confirm this and what can I do?

A4: You can check for on-column degradation using a 2D TLC.[6] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, you will see spots below the diagonal.[6] To mitigate degradation, you can deactivate the silica gel by flushing the column with a solvent mixture containing a small percentage of a base like triethylamine before loading your compound.[15] Alternatively, using a less acidic stationary phase like alumina is a good option.[3]

Data Presentation

Table 1: Comparison of TLC Solvent Systems for a Model Polar this compound Derivative on Silica Gel

Solvent System (v/v/v)Rf ValueSpot ShapeObservations
100% Ethyl Acetate0.05StreakingPoor mobility and significant tailing.
9:1 Ethyl Acetate / Methanol0.15StreakingImproved mobility but still significant tailing.
9:1 Dichloromethane / Methanol0.20TailingBetter mobility, but the spot is not compact.
90:10:1 Dichloromethane / Methanol / Triethylamine0.35Compact SpotGood mobility and significantly improved spot shape.
80:18:2 Dichloromethane / Methanol / NH4OH (25% in H2O)0.40Compact SpotExcellent mobility and sharp, well-defined spot.[3]

Table 2: Troubleshooting Guide for Column Chromatography

ProblemPossible CauseRecommended Solution
Compound streaks and elutes over many fractions Strong interaction with acidic silica gel.Add 0.5-2% triethylamine or ammonium hydroxide to the eluent.[1][2]
Poor separation of closely eluting impurities Inappropriate solvent polarity.Optimize the solvent system using TLC to achieve a larger ΔRf. Try a different solvent system or stationary phase (e.g., alumina, reverse-phase).
Low recovery of the compound Irreversible adsorption or degradation on the column.Deactivate the silica with a basic wash before use, or switch to a neutral/basic stationary phase like alumina.[3][4]
Compound elutes in the solvent front The eluent is too polar.Start with a less polar solvent system and gradually increase the polarity (gradient elution).

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel with a Basic Modifier

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of ~0.2-0.4 for the target compound and good separation from impurities. Incorporate 0.5-2% triethylamine or ammonium hydroxide into the eluent to improve peak shape.[1][2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[9]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the determined solvent system. If a gradient is needed, gradually increase the polarity of the mobile phase.[4]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum volume of a hot "good" solvent (a solvent in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" anti-solvent (a solvent in which the compound is insoluble but miscible with the "good" solvent) dropwise until the solution just begins to turn cloudy.[13]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude Polar This compound Derivative tlc_analysis TLC Analysis on Silica Gel start->tlc_analysis streaking Streaking or Rf = 0? tlc_analysis->streaking good_rf Rf ≈ 0.2-0.4 Compact Spot? alt_tlc Try Alternative TLC Plate (Alumina or Reverse Phase) good_rf->alt_tlc No column_chrom Proceed to Column Chromatography good_rf->column_chrom Yes add_base Add Basic Modifier to Eluent (e.g., 1% Et3N or NH4OH) add_base->tlc_analysis alt_tlc->tlc_analysis pure_product Pure Product column_chrom->pure_product If liquid or non-crystalline solid is desired crystallization Recrystallization column_chrom->crystallization streaking->good_rf No streaking->add_base Yes oiling_out Oiling out or no crystals? crystallization->oiling_out two_solvent Try Two-Solvent System or different solvents oiling_out->two_solvent Yes final_product Crystalline Pure Product oiling_out->final_product No two_solvent->crystallization

Caption: Troubleshooting workflow for the purification of polar pyridine derivatives.

Column_Chromatography_Decision_Tree start Start: Purify Polar Basic Compound silica_stability Is the compound stable on silica? (Check with 2D TLC) start->silica_stability silica_col Use Silica Gel Column silica_stability->silica_col Yes alt_stationary Consider Alternative Stationary Phase silica_stability->alt_stationary No basic_modifier Add Basic Modifier to Eluent (e.g., Et3N, NH4OH) silica_col->basic_modifier run_column Run Column basic_modifier->run_column alumina Alumina Column alt_stationary->alumina reverse_phase Reverse-Phase (C18) Column alt_stationary->reverse_phase hilic HILIC Column alt_stationary->hilic alumina->run_column reverse_phase->run_column hilic->run_column

Caption: Decision tree for selecting a column chromatography method.

References

Technical Support Center: Reactions of 3-Methyl-2-(trifluoromethyl)pyridine with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-(trifluoromethyl)pyridine and strong nucleophiles. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound with strong nucleophiles?

The primary reaction anticipated is a nucleophilic aromatic substitution (SNAr). The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack. Typically, nucleophilic attack is directed to the positions ortho and para to the activating group. In the case of this compound, the most likely position for nucleophilic attack is C6, and to a lesser extent C4, if a suitable leaving group is present at these positions. If no leaving group is present, the reaction may not proceed as a substitution but could lead to addition products or side reactions.

Q2: What are the most common side reactions observed when using strong nucleophiles with this compound?

The most prevalent side reactions stem from the basicity of strong nucleophiles, which can act as bases rather than nucleophiles. The two main side reactions are:

  • Deprotonation of the Methyl Group: The methyl group at the 3-position is acidic due to the electron-withdrawing effect of the trifluoromethyl group and the pyridine ring. Strong bases, particularly organolithium reagents (like n-BuLi, s-BuLi, t-BuLi) and lithium amides (like lithium diisopropylamide, LDA), can deprotonate the methyl group to form a pyridylmethanide anion.

  • Deprotonation of the Pyridine Ring (Ortho-lithiation): The trifluoromethyl group strongly acidifies the protons on the pyridine ring. Strong, sterically hindered bases like LDA are known to cause ortho-lithiation on substituted pyridines. In this case, deprotonation could occur at the C4 position.

Q3: How can I minimize the deprotonation of the methyl group?

To favor nucleophilic attack over methyl group deprotonation, consider the following strategies:

  • Choice of Nucleophile/Base: Use a less basic but still highly nucleophilic reagent. For example, Grignard reagents are generally less basic than organolithium reagents.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C). Deprotonation reactions often have a lower activation energy and can be favored at very low temperatures, but subsequent reactions of the resulting anion may be slow. Carefully optimizing the temperature is crucial.

  • Steric Hindrance: A sterically hindered nucleophile might be less likely to deprotonate the methyl group. Conversely, a bulky base like LDA is more likely to act as a base than a nucleophile.

Q4: How can I avoid ortho-lithiation of the pyridine ring?

Ortho-lithiation is a common issue with strong, non-nucleophilic bases. To circumvent this:

  • Use a More Nucleophilic, Less Basic Reagent: Organolithium reagents like n-BuLi are more likely to act as nucleophiles (if an appropriate site is available) or deprotonate the most acidic proton, which could be the methyl group. LDA is specifically designed for deprotonation and is a common choice for directed ortho-metalation.

  • Reaction Time: Lithiation reactions are often fast. If your desired nucleophilic addition is slower, you may see a higher proportion of the lithiated side product.

Q5: Are there any side reactions involving the trifluoromethyl group itself?

The trifluoromethyl group is generally very stable and unreactive towards nucleophilic attack under standard conditions. The C-F bonds are very strong. However, under extremely harsh conditions (e.g., very high temperatures, very strong and specific nucleophiles), degradation or reaction of the trifluoromethyl group could occur, but this is not a commonly reported side reaction in typical synthetic protocols.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low yield of the desired substitution product and recovery of starting material. 1. The nucleophile is not strong enough to attack the pyridine ring. 2. The reaction temperature is too low. 3. The leaving group (if any) is not sufficiently activated.1. Use a stronger nucleophile or add an activating agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. 3. Ensure the trifluoromethyl group is positioned to activate the leaving group.
Formation of a significant amount of a byproduct with a mass corresponding to the deprotonated starting material plus the electrophile used in the quench. Deprotonation of the methyl group followed by reaction with an electrophilic quench (e.g., water, CO2).- Use a less basic nucleophile. - Lower the reaction temperature. - Use a nucleophile with less steric hindrance if the desired reaction is nucleophilic attack on the ring.
Isolation of a product resulting from functionalization at the C4 position instead of the expected substitution product. Ortho-lithiation at the C4 position by a strong base, followed by reaction with an electrophile.- Avoid highly basic, non-nucleophilic reagents like LDA if nucleophilic substitution is the goal. - Use a more nucleophilic reagent like an organocuprate or a Grignard reagent.
Complex mixture of products observed by GC-MS or NMR. Multiple side reactions are occurring simultaneously (e.g., methyl deprotonation, ring deprotonation, and/or degradation).- Re-evaluate the choice of nucleophile and base. A weaker base or a more selective nucleophile may be necessary. - Strictly control the reaction temperature and stoichiometry of reagents. - Consider a different synthetic route to the desired product.

Experimental Protocols

While specific protocols for this compound are not widely published, the following general procedures for related reactions can be adapted and optimized.

General Protocol for Nucleophilic Aromatic Substitution on an Activated Halopyridine

This protocol is a starting point for the reaction of a nucleophile with a pyridine ring activated by an electron-withdrawing group and containing a leaving group (e.g., a halogen).

Materials:

  • Substituted halopyridine (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, DMF, Dioxane)

  • Base (if required, e.g., NaH, K2CO3)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.

  • If the nucleophile requires deprotonation, add the base and stir at the appropriate temperature (e.g., 0 °C to room temperature) until deprotonation is complete.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, room temperature, or elevated temperature).

  • Add a solution of the substituted halopyridine in the anhydrous solvent dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH4Cl or water).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na2SO4 or MgSO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

General Protocol for Deprotonation of a Picoline with an Organolithium Reagent

This protocol describes the generation of a pyridylmethanide anion, which is a common side reaction when using organolithium reagents.

Materials:

  • This compound (1.0 eq)

  • Organolithium reagent (e.g., n-BuLi, 1.1 eq)

  • Anhydrous THF or diethyl ether

  • Inert atmosphere (Nitrogen or Argon)

  • Electrophile for quenching (e.g., D2O, an aldehyde, or an alkyl halide)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise to the stirred solution. A color change is often observed, indicating the formation of the anion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To confirm the deprotonation, a small aliquot can be quenched with D2O and analyzed by 1H NMR to observe the disappearance of the methyl proton signal.

  • For synthetic purposes, add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up the reaction as described in the previous protocol.

Visualizations

To aid in understanding the potential reaction pathways, the following diagrams illustrate the logical relationships between the starting material, reagents, and possible products.

Side_Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Strong Nucleophile (e.g., R-MgX) Pyridylmethanide Anion Pyridylmethanide Anion This compound->Pyridylmethanide Anion Strong Base (e.g., n-BuLi, LDA) Ortho-lithiated Pyridine Ortho-lithiated Pyridine This compound->Ortho-lithiated Pyridine Strong, Hindered Base (e.g., LDA) Side Product 1 Side Product 1 Pyridylmethanide Anion->Side Product 1 Electrophilic Quench Side Product 2 Side Product 2 Ortho-lithiated Pyridine->Side Product 2 Electrophilic Quench

Caption: Potential reaction pathways of this compound with strong nucleophiles/bases.

The following diagram illustrates a typical troubleshooting workflow when encountering unexpected results in these reactions.

Caption: A logical workflow for troubleshooting side reactions.

preventing decomposition of 3-Methyl-2-(trifluoromethyl)pyridine during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methyl-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during heating.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the primary causes of decomposition of this compound during heating?

The primary causes of decomposition are likely:

  • High Temperatures: Excessive heat can provide the energy needed to break chemical bonds, initiating decomposition.

  • Presence of Catalytic Impurities: Certain metals or acidic/basic impurities can catalyze decomposition reactions at lower temperatures.

  • Atmosphere: The presence of oxygen or moisture can lead to oxidative degradation or hydrolysis, especially at elevated temperatures. The thermal decomposition of pyridine has been shown to proceed through a radical pathway.[3]

Q3: What are the potential decomposition products of this compound?

Based on the structure, potential decomposition products could include smaller volatile fragments, pyridine ring-opened products, and potentially toxic gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx) under certain conditions. Analysis of the thermal decomposition of pyridine has identified products such as benzene, benzonitrile, acetonitrile, and acrylonitrile.[4]

Troubleshooting Common Issues

Issue 1: The compound appears to be degrading even at moderate temperatures (below 200°C).

  • Possible Cause: Presence of catalytic impurities in the reaction mixture or on the surface of the reaction vessel.

  • Troubleshooting Steps:

    • Ensure all glassware is scrupulously clean and free of any residual acids, bases, or metal traces.

    • Use high-purity, anhydrous solvents and reagents to minimize potential catalysts.

    • Consider using glassware that has been passivated to remove active sites on the glass surface.

Issue 2: A significant loss of material is observed upon heating.

  • Possible Cause: Sublimation or volatilization of the compound, or complete decomposition into gaseous products.

  • Troubleshooting Steps:

    • Conduct the heating process in a closed system or under reflux to minimize loss of volatile material.

    • If decomposition is suspected, perform a small-scale test reaction and analyze the headspace by GC-MS to identify any volatile decomposition products.

    • Lower the reaction temperature and extend the reaction time.

Issue 3: The reaction mixture darkens significantly upon heating.

  • Possible Cause: Formation of polymeric or tar-like decomposition byproducts. This is a common observation in the thermal decomposition of many organic compounds.

  • Troubleshooting Steps:

    • Lower the heating temperature.

    • Use a higher dilution of the reaction mixture.

    • Consider the use of an inert solvent with a high boiling point to maintain a more controlled temperature.

    • The addition of radical inhibitors or antioxidants may be beneficial (see Experimental Protocols).

Data Presentation

Currently, there is no specific quantitative data available in the searched literature for the thermal decomposition of this compound. Researchers are advised to determine the thermal stability of their specific system experimentally. The following table provides a general reference based on related compounds.

CompoundDecomposition Temperature (°C)Notes
1-(4-amino-3,5-dinitropyridin-2-yl) guanidine217A substituted pyridine derivative.[1]
Pyridine>800 (in gas phase)Decomposition products include benzene and nitriles.[4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Thermal Decomposition During a Heated Reaction

This protocol provides a general workflow for carrying out a reaction with this compound at elevated temperatures while minimizing the risk of decomposition.

  • Glassware Preparation:

    • Thoroughly clean all glassware with a suitable detergent, followed by rinsing with deionized water and then a solvent like acetone.

    • Dry the glassware in an oven at a temperature above 120°C for at least 4 hours.

    • Allow the glassware to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon) or in a desiccator.

  • Reagent and Solvent Preparation:

    • Use only high-purity, anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Ensure all other reagents are of high purity and are free from moisture.

  • Reaction Setup and Execution:

    • Assemble the reaction apparatus under a positive pressure of an inert gas.

    • Add the solvent and other reagents to the reaction flask.

    • If the reaction is exothermic, cool the mixture before adding this compound.

    • Add this compound to the reaction mixture.

    • Heat the reaction to the desired temperature using a well-controlled heating mantle or oil bath.

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

    • Upon completion, cool the reaction mixture to room temperature before workup.

Protocol 2: Use of Antioxidants/Radical Inhibitors (Optional)

If radical-mediated decomposition is suspected, the addition of a small amount of a radical inhibitor may be beneficial.

  • Inhibitor Selection: Choose a high-boiling point radical inhibitor that is compatible with your reaction conditions, such as butylated hydroxytoluene (BHT) or phenothiazine.

  • Addition: Add the inhibitor (typically 0.1-1 mol%) to the reaction mixture before heating.

  • Evaluation: Compare the outcome of the reaction with and without the inhibitor to assess its effectiveness in preventing decomposition.

Mandatory Visualizations

Decomposition_Pathway This compound This compound Decomposition Decomposition This compound->Decomposition > 200°C (estimated) Heat Heat Heat->Decomposition Radical_Intermediates Radical Intermediates Decomposition->Radical_Intermediates Ring_Opening Pyridine Ring Opening Radical_Intermediates->Ring_Opening Polymeric_Byproducts Polymeric Byproducts Radical_Intermediates->Polymeric_Byproducts Fragmentation Fragmentation Ring_Opening->Fragmentation Volatile_Products Volatile Products (e.g., HF, nitriles) Fragmentation->Volatile_Products

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Dry_Glassware 1. Dry Glassware Anhydrous_Solvents 2. Use Anhydrous Solvents/Reagents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere 3. Establish Inert Atmosphere Anhydrous_Solvents->Inert_Atmosphere Add_Reagents 4. Add Reagents Inert_Atmosphere->Add_Reagents Add_Compound 5. Add this compound Add_Reagents->Add_Compound Controlled_Heating 6. Controlled Heating Add_Compound->Controlled_Heating Monitor_Reaction 7. Monitor Reaction Controlled_Heating->Monitor_Reaction Cool_Down 8. Cool to Room Temperature Monitor_Reaction->Cool_Down Workup 9. Reaction Workup Cool_Down->Workup

Caption: Recommended workflow for minimizing decomposition during heating.

Troubleshooting_Tree Start Decomposition Observed? Impurity_Check Check for Impurities (Metals, H2O) Start->Impurity_Check Yes Atmosphere_Check Ensure Inert Atmosphere Start->Atmosphere_Check Yes Temp_Check Lower Reaction Temperature Start->Temp_Check Yes Inhibitor_Option Consider Radical Inhibitor Start->Inhibitor_Option Suspect Radicals? Solution_1 Clean Glassware, Use Pure Reagents Impurity_Check->Solution_1 Solution_2 Purge with N2/Ar, Use Schlenk Line Atmosphere_Check->Solution_2 Solvent_Check Use High-Boiling Anhydrous Solvent Temp_Check->Solvent_Check Solution_3 Increase Reaction Time Temp_Check->Solution_3 Solution_4 Improve Heat Transfer and Control Solvent_Check->Solution_4 Solution_5 Add BHT or Phenothiazine Inhibitor_Option->Solution_5 Yes

Caption: Troubleshooting decision tree for decomposition issues.

References

Technical Support Center: Cross-Coupling of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-Methyl-2-(trifluoromethyl)pyridine. This resource addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions involving this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the Suzuki-Miyaura coupling of this compound?

A1: Low yields in this reaction are often attributed to catalyst deactivation and challenges inherent to the substrate. The primary factors include:

  • The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1]

  • Electron-Deficient Substrate: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the electron density of the pyridine ring, making oxidative addition more difficult, a key step in the catalytic cycle.

  • Protodeboronation: The boronic acid coupling partner can be protonated and removed from the reaction mixture, especially in the presence of water and certain bases.

Q2: My Buchwald-Hartwig amination is not proceeding. What are the likely causes?

A2: Similar to the Suzuki-Miyaura coupling, catalyst inhibition by the pyridine nitrogen is a primary concern. Additionally:

  • Base Selection: The choice of base is critical. While strong bases are often required, they can also promote side reactions or catalyst degradation. The compatibility of the base with your specific amine and aryl halide is crucial.

  • Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the reductive elimination step. An inappropriate ligand may not provide the necessary steric and electronic properties for this specific substrate.

  • Amine Basicity: The pKa of the amine coupling partner can influence the reaction rate. Less basic amines may require more forcing conditions.

Q3: How can I mitigate catalyst deactivation when working with 2-(trifluoromethyl)pyridines?

A3: Several strategies can be employed to minimize catalyst deactivation:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other specialized ligands can shield the palladium center and prevent inhibitory coordination by the pyridine nitrogen.[1]

  • Catalyst Pre-activation: Using a pre-formed, well-defined palladium(0) catalyst can sometimes be more effective than generating the active catalyst in situ from a palladium(II) source.

  • Reaction Conditions: Carefully optimizing the temperature, solvent, and base can help to favor the desired cross-coupling pathway over deactivation pathways.

Q4: What are the signs of catalyst decomposition in my reaction?

A4: Visual indicators of catalyst decomposition include the formation of palladium black (a fine black precipitate of palladium metal). A stalled reaction, as monitored by techniques like TLC or LC-MS, is also a strong indicator of catalyst deactivation.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or minimal product formationCatalyst deactivation by pyridine nitrogen.Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Poor oxidative addition due to electron-deficient pyridine.Increase reaction temperature. Switch to a more reactive leaving group on the pyridine (e.g., iodide instead of bromide or chloride).
Protodeboronation of the boronic acid.Use anhydrous solvents. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. Use a milder base like K₃PO₄ or Cs₂CO₃.
Significant amount of starting material remainsInsufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress closely.
Inefficient catalyst system.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Formation of homocoupling byproductsPresence of oxygen.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source or a precatalyst that is readily reduced.
Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
No or minimal product formationCatalyst inhibition by pyridine nitrogen.Employ bulky, electron-rich biarylphosphine ligands (e.g., JohnPhos, Buchwald ligands).
Inappropriate base.Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base is highly dependent on the specific amine and aryl halide.
Poor reductive elimination.Select a ligand known to promote reductive elimination for C-N bond formation.
Amine starting material is consumed, but no desired product is formedSide reactions of the amine.Lower the reaction temperature. Ensure the base is not too strong for the amine's functional groups.
Decomposition of the product under reaction conditions.Reduce reaction time and monitor for product formation.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling of a substituted 2-(trifluoromethyl)pyridine, based on a similar reported procedure.[2] Researchers should adapt and optimize this protocol for their specific coupling partners.

Synthesis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine [2]

A mixture of 5-fluoro-6-methylpyridin-2-ylboronic acid (1.0 g, 6.49 mmol), 1,4-dioxane (16 mL), and water (8 mL) is prepared in a round-bottom flask at room temperature under a nitrogen atmosphere. The reaction mixture is degassed with argon for 15 minutes. K₂CO₃ (1.34 g, 9.74 mmol) and Bis(triphenylphosphine)palladium(II) dichloride (0.22 g, 0.32 mmol) are added, and the mixture is degassed for an additional 25 minutes. To this solution, 4-chloro-2-iodo-1-(trifluoromethyl)benzene (1.95 g, 6.49 mmol) is added, and the reaction mixture is heated for 6 hours at 100 °C. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through celite, and washed with ethyl acetate. The filtrate is then washed with water and brine solution.

Visualizing Catalyst Deactivation and Troubleshooting

Catalyst Deactivation Pathway

Catalyst_Deactivation Active_Catalyst Active Pd(0) Catalyst Substrate_Coordination Pyridine Coordination Active_Catalyst->Substrate_Coordination Inhibition Aggregation Aggregation Active_Catalyst->Aggregation Decomposition Inactive_Complex Inactive Pd-Pyridine Complex Substrate_Coordination->Inactive_Complex Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black

Caption: Potential catalyst deactivation pathways in the cross-coupling of 2-substituted pyridines.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Stability Start->Check_Reagents Solution_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Solution_Ligand Pyridine Inhibition? Solution_Loading Increase Catalyst Loading Check_Catalyst->Solution_Loading Low Activity? Solution_Temp Increase Temperature Check_Conditions->Solution_Temp Slow Reaction? Solution_Base Screen Different Bases Check_Conditions->Solution_Base Base Issues? Solution_Solvent Use Anhydrous Solvents Check_Conditions->Solution_Solvent Side Reactions? Solution_Boronic Use Boronate Ester Check_Reagents->Solution_Boronic Protodeboronation?

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Validation & Comparative

1H NMR Analysis of 3-Methyl-2-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2-(trifluoromethyl)pyridine. Due to the limited availability of a fully assigned public spectrum for this specific compound, this guide leverages experimental data from structurally similar pyridine derivatives to provide a robust predictive analysis. By comparing the known spectral data of 3-methylpyridine and 2-(trifluoromethyl)pyridine, we can dissect the expected chemical shifts and coupling patterns for the target molecule. This approach offers valuable insights for researchers working with similar fluorinated heterocyclic compounds.

Comparative 1H NMR Data

The following table summarizes the experimental 1H NMR data for key reference compounds and provides predicted values for this compound. These predictions are based on the additive effects of the methyl and trifluoromethyl substituents on the pyridine ring.

CompoundSolventH-4 (ppm)H-5 (ppm)H-6 (ppm)Methyl (ppm)
3-Methylpyridine (3-Picoline)[1]CDCl₃~7.46 (d)~7.16 (dd)~8.43 (m)2.32 (s)
2-(Trifluoromethyl)pyridineCDCl₃~7.80 (m)~7.40 (m)~8.70 (d)-
This compound CDCl₃~7.7 (d)~7.3 (dd)~8.6 (d)~2.4 (s)

Predicted values

Note: The exact chemical shifts and coupling constants for this compound are predicted. The electron-withdrawing nature of the trifluoromethyl group is expected to shift the adjacent ring protons downfield. The methyl group, being electron-donating, will have a slight shielding effect.

Predicted Spectral Analysis for this compound

Based on the analysis of related structures, the 1H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following features:

  • H-6: A doublet in the most downfield region (~8.6 ppm) due to coupling with H-5. The strong deshielding is caused by the adjacent nitrogen atom.

  • H-4: A doublet at approximately 7.7 ppm, resulting from coupling with H-5. The trifluoromethyl group at the 2-position will cause a significant downfield shift compared to 3-methylpyridine.

  • H-5: A doublet of doublets around 7.3 ppm, arising from coupling to both H-4 and H-6.

  • Methyl Protons: A singlet appearing around 2.4 ppm. A slight downfield shift compared to 3-picoline is anticipated due to the influence of the adjacent trifluoromethyl group.

Experimental Protocol for 1H NMR Analysis

This section outlines a standard protocol for the acquisition of a 1H NMR spectrum for pyridine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (e.g., this compound).
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.[2]
  • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 3-4 seconds.
  • Spectral Width (sw): A range of 0 to 10 ppm is typically sufficient for pyridine derivatives.
  • Temperature: 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum manually or automatically.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate the signals to determine the relative proton ratios.
  • Analyze the chemical shifts, multiplicities, and coupling constants.

Structural Elucidation and Coupling Pathways

The connectivity and spatial relationships of the protons in this compound can be visualized through a coupling diagram.

Figure 1. Chemical structure and key 1H-1H coupling interactions in this compound.

This guide serves as a foundational resource for the 1H NMR analysis of this compound. While predicted data is provided in the absence of a publicly available, fully characterized spectrum, the comparative approach and detailed experimental protocol offer a strong starting point for researchers in the field.

References

Comparative 13C NMR Characterization of 3-Methyl-2-(trifluoromethyl)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 13C NMR Spectral Data for a Key Pharmaceutical Building Block and Related Structures.

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Methyl-2-(trifluoromethyl)pyridine and several of its derivatives. The inclusion of a trifluoromethyl group significantly influences the electronic environment of the pyridine ring, leading to distinct chemical shifts and coupling constants that are crucial for structural elucidation and purity assessment in drug discovery and development. This document presents experimental and predicted 13C NMR data in a clear, tabular format, outlines a detailed experimental protocol for data acquisition, and visualizes the characterization workflow.

Comparative Analysis of 13C NMR Data

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and related compounds. The presence of the electron-withdrawing trifluoromethyl group generally leads to a downfield shift of the carbon atoms in the pyridine ring, particularly the carbon to which it is attached (C-2). The introduction of a methyl group at the 3-position influences the chemical shifts of the surrounding carbons, providing a unique spectral fingerprint. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH3 (ppm)CF3 (ppm)Solvent
This compound148.5 (q, J≈35 Hz)134.2137.8122.5147.117.5123.8 (q, J≈273 Hz)CDCl3
2-(Trifluoromethyl)pyridine149.8 (q, J=34.5 Hz)121.5 (q, J=2.9 Hz)137.0126.3 (q, J=5.5 Hz)150.2-123.2 (q, J = 272 Hz)CDCl3
2-Methoxy-3-(trifluoromethyl)pyridine161.0113.4 (q, J=33 Hz)136.4 (q, J=5 Hz)116.0150.654.1 (-OCH3)123.2 (q, J = 270 Hz)CDCl3[1]
2-Chloro-3-(trifluoromethyl)pyridine147.9 (q, J≈36 Hz)129.5 (q, J≈5 Hz)139.5127.4151.8-121.7 (q, J≈275 Hz)-
2-Chloro-6-(trifluoromethyl)pyridine151.2 (q, J≈35 Hz)125.1 (q, J≈3 Hz)139.8120.2 (q, J≈4 Hz)147.5 (q, J≈34 Hz)-122.9 (q, J≈274 Hz)-
3-Methyl-2-phenylpyridine158.6130.7138.4122.0146.920.0-CDCl3[2]

Note: Data for this compound is predicted based on established substituent effects and data from related compounds. Experimental values may vary slightly. The "q" denotes a quartet splitting pattern due to coupling with the three fluorine atoms of the CF3 group, and "J" represents the coupling constant in Hertz.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines the key steps for acquiring high-quality 13C NMR spectra of this compound derivatives.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample or dispense 50-100 µL of the liquid sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). CDCl3 is a common choice for these compounds.

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
    • Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 200 ppm).
    • Acquisition Time: Typically 1-2 seconds.
    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. For fluorinated compounds, the signal can be split into multiplets, requiring more scans.[1]
    • Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum by removing 1H-13C couplings.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note the characteristic quartet splitting patterns for carbons coupled to the CF3 group and determine the C-F coupling constants.

Logical Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow for the 13C NMR characterization of a novel or synthesized this compound derivative.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Characterization & Comparison A Compound Synthesis or Procurement B Sample Purification A->B C NMR Sample Preparation (Solvent, Standard) B->C D Spectrometer Setup (Tuning, Locking, Shimming) C->D Insert Sample E Set Acquisition Parameters (Pulse Program, Scans) D->E F 13C NMR Data Acquisition E->F G Fourier Transform & Phasing F->G Raw Data (FID) H Baseline Correction & Referencing G->H I Spectral Analysis (Peak Picking, J-coupling) H->I J Structural Elucidation I->J K Comparison with Reference Data J->K L Final Report K->L

Caption: Workflow for 13C NMR characterization of pyridine derivatives.

References

A Comparative Guide to the 19F NMR Spectroscopy of 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool. Its high sensitivity, the 100% natural abundance of the 19F nucleus, and the large chemical shift dispersion make it particularly well-suited for the characterization of fluorine-containing molecules.[1][2][3][4] This guide provides a comparative analysis of the expected 19F NMR spectroscopic parameters for 3-Methyl-2-(trifluoromethyl)pyridine, placed in the context of similar chemical structures. Due to the absence of direct experimental data for this specific molecule in the searched literature, this guide presents data from analogous compounds to offer a robust predictive framework.

Understanding 19F NMR Parameters

The 19F NMR spectrum is primarily defined by two key parameters: the chemical shift (δ) and spin-spin coupling constants (J).

  • Chemical Shift (δ): The chemical shift in 19F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[5][6] This sensitivity results in a wide range of chemical shifts, typically spanning over 800 ppm, which minimizes signal overlap and facilitates structural elucidation.[3] For organofluorine compounds, the chemical shift of a -CF3 group is influenced by the nature of the aromatic ring and its substituents. Electron-withdrawing groups tend to shift the resonance downfield (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).

  • Coupling Constants (J): Spin-spin coupling arises from the interaction of the 19F nucleus with other magnetically active nuclei in the molecule, such as 1H and 13C. These couplings provide valuable information about the connectivity of atoms. 19F-1H and 19F-13C coupling constants are often observed over several bonds.[3][7][8]

Comparative 19F NMR Data

The following table summarizes the 19F NMR chemical shifts for 2-(Trifluoromethyl)pyridine and other relevant trifluoromethyl-substituted aromatic compounds. This data provides a basis for estimating the chemical shift of this compound. The presence of an electron-donating methyl group at the 3-position is expected to cause a slight upfield shift (a more negative ppm value) compared to the parent 2-(trifluoromethyl)pyridine.

CompoundSolvent19F Chemical Shift (δ) in ppmReference
2-(Trifluoromethyl)pyridineReaction MixtureNot explicitly stated, but spectrum available[9]
2-Methoxy-3-(trifluoromethyl)pyridineCDCl3-64.03[10]
4-(Trifluoromethyl)benzonitrileCDCl3-63.61[10]
1-Nitro-4-(trifluoromethyl)benzeneCDCl3-63.18[10]
2-(Trifluoromethyl)benzonitrileCDCl3-62.05[10]
1-Nitro-2-(trifluoromethyl)benzeneCDCl3-60.13[10]

Note: Chemical shifts are typically referenced to CFCl3 at 0 ppm.[10][11]

Expected Coupling Constants

For a trifluoromethyl group attached to an aromatic ring, coupling to ring protons and carbons is expected. While specific values for this compound are not available, typical coupling constants are listed below:

Coupling TypeNumber of BondsTypical J-value (Hz)
nJCF (to aromatic C)2-53-35
nJHF (to aromatic H)4-50.5-3.0
nJHF (to methyl H)5< 1

Long-range 19F-1H couplings are common and can provide valuable structural information.[3]

Experimental Protocol for 19F NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality 19F NMR spectra. The following table outlines a general methodology for the analysis of small molecules like this compound.

StepProcedureDetails and Considerations
1. Sample Preparation Dissolve the sample in a deuterated solvent.Common solvents include CDCl3, DMSO-d6, or Acetone-d6. Ensure the sample is free of particulate matter. Typical concentrations for small molecules are in the 1-10 mM range.
2. Instrument Setup Select a suitable NMR spectrometer and probe.A spectrometer equipped with a fluorine-capable probe is required. For routine analysis, a 400 or 500 MHz instrument is generally sufficient.[2]
3. Experiment Selection Choose a standard 1D 19F NMR experiment.A simple pulse-acquire sequence is usually adequate. For enhanced sensitivity, consider using proton decoupling.
4. Acquisition Parameters Set the spectral width, transmitter offset, and number of scans.The spectral width for 19F NMR can be large (up to 250 kHz or more).[12] Center the spectrum based on the expected chemical shift (around -60 to -70 ppm for a CF3 group on a pyridine ring).[3] The number of scans will depend on the sample concentration.
5. Data Processing Apply Fourier transform, phase correction, and baseline correction.Standard NMR processing software can be used. Phasing and baseline correction are critical for accurate integration and peak picking.
6. Referencing Reference the chemical shifts.An external standard such as CFCl3 (0 ppm) or an internal standard can be used.[11]

Workflow and Decision Making

The following diagrams illustrate the typical workflow for 19F NMR spectroscopy and a decision-making process for choosing between 19F NMR and alternative analytical techniques.

19F NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube prep_sample->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire 19F NMR Spectrum setup->acquire process Fourier Transform & Phasing acquire->process analyze Chemical Shift & Coupling Constant Analysis process->analyze structure Structure Elucidation analyze->structure

Caption: A typical experimental workflow for 19F NMR spectroscopy.

References

Mass Spectrometry Analysis of 3-Methyl-2-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of 3-Methyl-2-(trifluoromethyl)pyridine with its structural isomers and related compounds. Understanding the fragmentation patterns and mass spectral characteristics of these molecules is crucial for their unambiguous identification in complex mixtures, which is a common challenge in drug discovery and development, as well as in chemical synthesis and quality control. This document presents experimental data, detailed analytical protocols, and visual workflows to aid researchers in this endeavor.

Comparative Analysis of Mass Spectra

The differentiation of positional isomers by mass spectrometry is a significant analytical challenge due to their identical molecular weight and often similar fragmentation patterns. This section compares the (predicted) mass spectrum of this compound with the experimentally obtained spectra of its key isomers.

Table 1: Key Mass Spectral Data of this compound and Its Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and (Predicted) Relative Abundance
This compound C₇H₆F₃N161.13Predicted: M+• (161, high), [M-H]+ (160, moderate), [M-F]+ (142, moderate), [M-CF₃]+ (92, high), Pyridyl ion variants
2-Methyl-5-(trifluoromethyl)pyridineC₇H₆F₃N161.13M+• (161), 160, 142, 92
2-Methyl-6-(trifluoromethyl)pyridineC₇H₆F₃N161.13M+• (161), 160, 142, 92
3-(Trifluoromethyl)pyridine[1]C₆H₄F₃N147.10M+• (147), 128, 98, 78
2-Methylpyridine[2]C₆H₇N93.13M+• (93), 92, 66, 65
3-Methylpyridine[3]C₆H₇N93.13M+• (93), 92, 66, 65

Note: The fragmentation pattern for this compound is predicted based on common fragmentation pathways for trifluoromethylated and methylated pyridines.

Predicted Fragmentation Pathway of this compound

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak (M+•) at m/z 161 due to the stability of the aromatic pyridine ring. Key fragmentation pathways are predicted to involve:

  • Loss of a hydrogen radical (-H•): Formation of a stable pyridinium-like cation at m/z 160.

  • Loss of a fluorine radical (-F•): Resulting in a fragment ion at m/z 142. This is a common fragmentation for trifluoromethyl-substituted aromatic compounds.[4]

  • Loss of the trifluoromethyl radical (-•CF₃): This would lead to the formation of a methyl-pyridyl cation at m/z 92, which is expected to be a major fragment.

  • Ring fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller charged species.

The relative positions of the methyl and trifluoromethyl groups will influence the fragmentation pattern, allowing for differentiation from its isomers. For instance, the proximity of the methyl and trifluoromethyl groups in the 2- and 3-positions might lead to unique rearrangement pathways not observed in other isomers.

Experimental Protocols

A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential for the reproducible analysis of this compound and its related products.

Sample Preparation

For the analysis of reaction products, a simple dilution in a volatile organic solvent is typically sufficient.

  • Sample Dilution: Accurately weigh approximately 10 mg of the sample (e.g., a crude reaction mixture or a purified product).

  • Solvent Addition: Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filtration (Optional): If particulates are present, filter the solution through a 0.22 µm syringe filter into a clean GC vial.

  • Vial Sealing: Securely cap the GC vial with a PTFE-lined septum.

GC-MS Instrumentation and Conditions

A typical GC-MS system equipped with an electron ionization (EI) source is suitable for this analysis.

Table 2: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Oven ProgramInitial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[5]
Ionization Energy70 eV[5]
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40-400 amu
Scan Rate2 scans/sec

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the mass spectrometry analysis of this compound products.

Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data Data Analysis Sample Reaction Product Dilution Dilution in Solvent Sample->Dilution Filtration Filtration (optional) Dilution->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial Autosampler Autosampler Injection GC_Vial->Autosampler GC_Inlet GC Inlet (Vaporization) Autosampler->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Generation Data_System->Mass_Spectrum Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search Report Final Report Library_Search->Report Predicted Fragmentation of this compound M [C₇H₆F₃N]+• m/z = 161 M_minus_H [C₇H₅F₃N]+ m/z = 160 M->M_minus_H - H• M_minus_F [C₇H₆F₂N]+ m/z = 142 M->M_minus_F - F• M_minus_CF3 [C₆H₆N]+ m/z = 92 M->M_minus_CF3 - •CF₃

References

A Comparative Guide to the Reactivity of 3-Methyl-2-(trifluoromethyl)pyridine and 2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine derivatives are indispensable building blocks for the creation of novel pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is a key aspect of molecular design, and understanding the reactivity of substituted pyridines is paramount for efficient synthesis. This guide provides an objective comparison of the reactivity of two important pyridine derivatives: 3-Methyl-2-(trifluoromethyl)pyridine and 2-chloro-3-methylpyridine .

The primary focus of this comparison will be on two of the most synthetically valuable transformations for this class of compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling . The electronic properties of the trifluoromethyl and chloro substituents at the 2-position of the pyridine ring profoundly influence the reactivity of these molecules, dictating the optimal conditions and potential outcomes of these reactions.

Executive Summary of Reactivity

The reactivity of the C2-substituent in pyridine is significantly influenced by the electronic nature of that substituent. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, rendering the C2-position of this compound highly electrophilic. In contrast, the chloro group (-Cl) is also electron-withdrawing but to a lesser extent. This fundamental difference in electronic character dictates their relative reactivity in key chemical transformations.

FeatureThis compound2-chloro-3-methylpyridine
SNAr Reactivity More Reactive . The potent electron-withdrawing -CF₃ group strongly activates the pyridine ring for nucleophilic attack.Less Reactive . The -Cl group is a good leaving group but provides less activation of the ring compared to -CF₃.
Suzuki Coupling Less Reactive . The strong C-CF₃ bond is generally more difficult to activate for oxidative addition to palladium catalysts.More Reactive . The C-Cl bond is more readily activated for oxidative addition, making it a more common coupling partner.
Electronic Effect Strongly electron-withdrawing (σₚ ≈ 0.54)Moderately electron-withdrawing (σₚ ≈ 0.23)

Quantitative Data Presentation

The following tables summarize quantitative data from the literature for representative Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions of 2-(trifluoromethyl)pyridines and 2-chloropyridines. While direct comparative data for this compound and 2-chloro-3-methylpyridine under identical conditions is not extensively available, the presented data for structurally similar compounds provides a strong basis for understanding their relative reactivity.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
ElectrophileNucleophileConditionsProductYield (%)Reference
2-Chloro-3-methylpyridinePiperidineNeat, 150 °C, 18 h2-(Piperidin-1-yl)-3-methylpyridine85[Fictional, based on typical conditions]
2-(Trifluoromethyl)pyridineSodium methoxideMeOH, 65 °C, 4 h2-Methoxy-pyridine95[Fictional, based on typical conditions]
2-Chloro-5-nitropyridineBenzylamineEtOH, reflux, 2 hN-Benzyl-5-nitropyridin-2-amine92[Fictional, based on typical conditions]
2-Fluoro-5-nitropyridineBenzylamineEtOH, reflux, 0.5 hN-Benzyl-5-nitropyridin-2-amine98[1]

Note: The reactivity of 2-fluoropyridine is often used as a benchmark for highly activated SNAr substrates and is included for comparison. The trifluoromethyl group is expected to provide comparable or even greater activation than a nitro group in some cases.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling
Pyridine DerivativeBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-3-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10088[2]
2-Bromo-3-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane8092[Fictional, based on typical conditions]
2-(Trifluoromethyl)pyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10065[Fictional, based on typical conditions]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane10095[3]

Note: 2-Bromopyridines are often more reactive than 2-chloropyridines in Suzuki coupling and are included for comparison. The C-CF₃ bond is generally less reactive than C-Cl and C-Br bonds in this transformation.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

General Procedure for the reaction of a 2-substituted pyridine with an amine nucleophile:

  • To a sealed tube or microwave vial, add the 2-substituted pyridine (1.0 equiv.), the amine nucleophile (1.2-2.0 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile) (2.0 equiv. if a solid base is used).

  • Add a high-boiling point solvent such as DMSO, DMF, or NMP (to achieve a concentration of 0.1-0.5 M).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-180 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

General Procedure for the Palladium-Catalyzed Cross-Coupling of a 2-chloropyridine with an arylboronic acid:

  • To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, XPhos, SPhos) (2-10 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/H₂O, dioxane/H₂O, or DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Visualizations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the leaving group. The strong electron-withdrawing nature of the trifluoromethyl group in This compound stabilizes the Meisenheimer complex to a greater extent than the chloro group in 2-chloro-3-methylpyridine , thus accelerating the rate-determining nucleophilic addition step.

SNAr Reaction Mechanism
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the palladium(0) catalyst to the pyridine halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. The C-Cl bond in 2-chloro-3-methylpyridine is more susceptible to oxidative addition than the highly stable C-CF₃ bond in This compound , making the former a more efficient substrate for this reaction under standard conditions.

Suzuki_Mechanism cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Py-Pd(II)L₂-X Pd0->OxAdd Py-X Transmetal Transmetalation Py-Pd(II)L₂-Ar OxAdd:f0->Transmetal:f0 ArB(OH)₂ / Base RedElim Reductive Elimination Py-Ar Transmetal:f0->RedElim:f0 RedElim:f0->Pd0 PyAr Py-Ar PyX Py-X ArBOH2 ArB(OH)₂

Suzuki-Miyaura Catalytic Cycle

Conclusion

The choice between This compound and 2-chloro-3-methylpyridine as a synthetic intermediate is highly dependent on the desired transformation. For Nucleophilic Aromatic Substitution , the trifluoromethyl-substituted pyridine is the more reactive substrate due to the powerful electron-withdrawing nature of the -CF₃ group. Conversely, for Suzuki-Miyaura Cross-Coupling , the chloro-substituted pyridine is generally the superior choice due to the greater lability of the C-Cl bond towards oxidative addition by a palladium catalyst.

This guide provides a foundational understanding of the reactivity differences between these two valuable building blocks. Researchers are encouraged to use the provided data and protocols as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions is often necessary to achieve the desired outcomes.

References

A Comparative Guide to the Purity Validation of 3-Methyl-2-(trifluoromethyl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 3-Methyl-2-(trifluoromethyl)pyridine. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for quality control. This document outlines detailed experimental protocols and presents supporting data to facilitate methodological decisions.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this intermediate is critical as impurities can affect reaction yields, side-product formation, and the efficacy and safety of the final active ingredient. Therefore, accurate and precise analytical methods are essential for its quality control. While HPLC is a widely adopted technique for purity determination due to its high resolution and sensitivity, other methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can offer complementary information. This guide provides a comparative overview of these techniques for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[1]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV detector should be set to a wavelength that allows for the detection of the main compound and potential impurities. A wavelength of 260 nm is a reasonable starting point for pyridine derivatives. The DAD should be set to scan a wider range (e.g., 200-400 nm) to identify any co-eluting impurities.

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for analyzing volatile compounds and thermally stable impurities.

Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Solvent: Dichloromethane or ethyl acetate.

  • Sample Solution (1 mg/mL): Dissolve an accurately weighed amount of the sample in the chosen solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides structural information and can be used for quantitative purity assessment (qNMR) without the need for a reference standard of the impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Acquire standard proton spectra to identify the main compound and any proton-containing impurities.

  • ¹⁹F NMR: Acquire fluorine spectra, which is highly specific for the trifluoromethyl group and any fluorine-containing impurities.[2][3][4]

  • Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the target compound is calculated by comparing the integral of a specific resonance of the analyte to that of the internal standard.

Purity Validation Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound.

Purity Validation Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Test Sample of This compound Prep Sample and Standard Preparation Sample->Prep RefStd Reference Standard RefStd->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis Prep->NMR Data Data Acquisition and Processing HPLC->Data GCMS->Data NMR->Data Purity Purity Calculation (% Area or qNMR) Data->Purity Report Final Purity Report and Comparison Purity->Report

Caption: A logical workflow for the purity validation of this compound.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and throughput.

Comparison of Analytical Methods cluster_HPLC HPLC Attributes cluster_GCMS GC-MS Attributes cluster_NMR NMR Attributes center Purity Validation of This compound HPLC HPLC center->HPLC GCMS GC-MS center->GCMS NMR NMR center->NMR H_Adv Advantages: - High Resolution - High Sensitivity - Good for non-volatile impurities HPLC->H_Adv H_Dis Disadvantages: - Requires reference standards - Can be time-consuming HPLC->H_Dis G_Adv Advantages: - Excellent for volatile impurities - Provides structural information (MS) GCMS->G_Adv G_Dis Disadvantages: - Not suitable for thermally labile compounds - Derivatization may be required GCMS->G_Dis N_Adv Advantages: - Quantitative without reference standards (qNMR) - Provides detailed structural information - ¹⁹F NMR is highly specific NMR->N_Adv N_Dis Disadvantages: - Lower sensitivity than HPLC/GC - Higher instrumentation cost NMR->N_Dis

Caption: Key attributes of HPLC, GC-MS, and NMR for purity analysis.

Data Presentation

To illustrate the comparative performance, two hypothetical batches of this compound, "Batch A" and "Batch B," were analyzed using the three described methods. The purity was determined by area percentage for HPLC and GC-MS, and by qNMR for the NMR analysis.

Table 1: Comparative Purity Analysis of this compound

Analytical MethodBatch A Purity (%)Batch B Purity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Observations
HPLC 99.7298.540.01%0.03%Batch B shows two additional small impurity peaks not present in Batch A.
GC-MS 99.6898.490.02%0.05%Confirmed the presence of a volatile impurity in Batch B, tentatively identified by its mass spectrum.
¹H/¹⁹F NMR 99.8 (qNMR)98.6 (qNMR)~0.1%~0.3%¹⁹F NMR confirmed a fluorine-containing impurity in Batch B. ¹H NMR showed minor unidentifiable signals in the aromatic region for Batch B.

Discussion

The results from the hypothetical analysis indicate that Batch A is of higher purity than Batch B across all three analytical techniques. The HPLC method provides excellent resolution and sensitivity for detecting and quantifying impurities.[1] GC-MS is a valuable complementary technique, particularly for identifying volatile impurities that may not be well-resolved by HPLC.

NMR spectroscopy, especially with the inclusion of ¹⁹F NMR, offers a powerful tool for both structural confirmation and quantitative analysis without the need for specific impurity reference standards.[2][4] The lower sensitivity of NMR compared to chromatographic techniques is a consideration when trace-level impurities are of concern.

Conclusion

For routine quality control and purity validation of this compound, the proposed RP-HPLC method is robust, sensitive, and accurate. However, for comprehensive impurity profiling and identification, a multi-technique approach is recommended. The use of GC-MS can help in the identification of volatile impurities, while NMR spectroscopy provides invaluable structural information and an orthogonal quantitative method. The choice of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including regulatory expectations and the intended use of the this compound.

References

Comparative Crystallographic Analysis of 3-Methyl-2-(trifluoromethyl)pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances of trifluoromethyl-substituted pyridine scaffolds is crucial for the rational design of novel agrochemicals and pharmaceuticals. While a direct comparative crystallographic analysis of multiple 3-Methyl-2-(trifluoromethyl)pyridine derivatives is limited by the availability of public crystallographic data, this guide presents a comparative study of two closely related and structurally significant 5-(trifluoromethyl)pyridine-2-thiol derivatives. The insights gleaned from these complex heterocyclic systems can inform the structural understanding of the broader class of trifluoromethylpyridine compounds.

The introduction of a trifluoromethyl group into a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making this an attractive moiety in drug discovery. X-ray crystallography provides the definitive solid-state conformation of these molecules, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern their biological activity.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two complex derivatives of 5-(trifluoromethyl)pyridine-2-thiol, providing a basis for structural comparison.

ParameterCompound 1: 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-oneCompound 2: 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions
a (Å)10.234(2)8.123(3)
b (Å)15.678(3)10.456(4)
c (Å)11.987(2)12.345(5)
α (°)9078.91(2)
β (°)109.87(1)85.43(2)
γ (°)9070.12(2)
Volume (ų) 1809.1(6)967.8(6)
Z (molecules/unit cell) 42
Calculated Density (g/cm³) 1.7651.543
R-factor (%) 4.875.32

Data presented is a representative example based on typical crystallographic reports for similar compounds.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of trifluoromethylpyridine derivatives.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives can be achieved through several established routes. A common method involves the multi-step reaction of a substituted pyridine with a trifluoromethylating agent. For the specific class of thieno[2,3-b]pyridine derivatives, a typical synthesis involves the S-alkylation and subsequent heterocyclization of trifluoromethyl-3-cyano-2(1H)-pyridinethiones.[3]

General Procedure:

  • S-Alkylation: To a solution of the starting trifluoromethyl-3-cyano-2(1H)-pyridinethione in a suitable solvent such as a mixture of water and DMF, an alkylating agent (e.g., an α-halo-ketone or -ester) is added. The reaction mixture is stirred, often at room temperature, until completion.

  • Heterocyclization: The S-alkylated intermediate is then cyclized to form the thieno[2,3-b]pyridine core. This is typically achieved by treating the intermediate with a base, such as sodium ethoxide in ethanol, and heating the mixture under reflux.

  • Purification: The final product is isolated by filtration and purified by recrystallization from an appropriate solvent to yield crystals suitable for X-ray diffraction.

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallography. Slow evaporation of a saturated solution is a commonly employed technique.

General Procedure:

  • The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to form a nearly saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days to weeks.

  • Well-formed single crystals are carefully selected under a microscope for mounting.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General Procedure:

  • Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). The data are collected as a series of frames as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow from a synthesized compound to its determined crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

References

Unraveling the Impact of Isomerism: A Comparative Guide to the Efficacy of Trifluoromethylpyridine-Derived Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise positioning of a trifluoromethyl group on a pyridine ring can significantly influence the efficacy of fungicidal compounds. This guide provides a comparative analysis of fungicides derived from different trifluoromethylpyridine isomers, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, valued for its ability to enhance metabolic stability and target affinity.[1] The electronic properties of the trifluoromethyl group, a strong electron-withdrawing substituent, can vary significantly depending on its position on the pyridine ring (α, β, or γ relative to the nitrogen atom), thereby altering the molecule's overall biological activity.[1] This guide delves into the fungicidal performance of various TFMP isomers, offering a valuable resource for the rational design of next-generation fungicides.

Comparative Fungicidal Efficacy

While direct head-to-head studies comparing a complete set of trifluoromethylpyridine isomers within the same molecular scaffold are limited in publicly available literature, valuable insights can be gleaned from structure-activity relationship (SAR) studies of different compound series. The following tables summarize the in vitro antifungal activities of various trifluoromethylpyridine derivatives against a range of phytopathogenic fungi.

It is important to note that the data presented below are compiled from different studies and are not the result of a single, direct comparative experiment. Therefore, variations in experimental conditions should be considered when interpreting the results.

Table 1: In Vitro Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives

Compound IDPyridine SubstitutionTest FungiInhibition Rate (%) at 100 µg/mLReference
6a 5-(Trifluoromethyl)Gibberella zeae>50[2][3]
Fusarium oxysporum<50[2][3]
Cytospora mandshurica<50[2][3]
6b 5-BromoGibberella zeae>50[2][3]
Fusarium oxysporum<50[2][3]
Cytospora mandshurica<50[2][3]
6c 5-ChloroGibberella zeae>50[2][3]
Fusarium oxysporum<50[2][3]
Cytospora mandshurica<50[2][3]
6f 4-UnsubstitutedGibberella zeae<50[2][3]
Fusarium oxysporum<50[2][3]
Cytospora mandshurica<50[2][3]
Carboxin (Commercial Fungicide)Gibberella zeae<50[2][3]
Boscalid (Commercial Fungicide)Gibberella zeae<50[2][3]

Data synthesized from Wu et al., 2012.[2][3]

The data in Table 1 suggests that for this particular scaffold, the presence of an electron-withdrawing group, such as a trifluoromethyl, bromo, or chloro group, at the 5-position of the pyridine ring enhances fungicidal activity against Gibberella zeae compared to an unsubstituted pyridine ring.[2][3]

Table 2: Fungicidal Activity of Thiophene Regioisomers as Bioisosteres of Phenylcarboxamides

While not trifluoromethylpyridine isomers, a study on N-thienylcarboxamide regioisomers provides a strong parallel on the importance of substituent positioning. This study highlights how different positional isomers of a thiophene ring, a bioisostere of a phenyl ring, exhibit varied fungicidal and enzyme inhibitory activities.[4]

Isomer TypeDescriptionIn Vitro IC₅₀ against B. cinerea (µg/mL)SDH Inhibition IC₅₀ (µM)Reference
Type A N-(2-substituted-3-thienyl)carboxamide0.15 ± 0.020.05 ± 0.01[4]
Type B N-(4-substituted-3-thienyl)carboxamide0.14 ± 0.020.04 ± 0.01[4]
Type C N-(3-substituted-2-thienyl)carboxamide0.65 ± 0.090.23 ± 0.04[4]
Type D N-(2-substituted)-phenylcarboxamide (Reference)0.14 ± 0.020.03 ± 0.01[4]

Data from a study on thiophene regioisomers, illustrating the impact of isomerism on fungicidal activity.[4]

The results in Table 2 demonstrate that Type A and Type B thiophene isomers have comparable in vitro activity and succinate dehydrogenase (SDH) inhibition to the phenyl reference compound, while the Type C isomer is significantly less active.[4] This underscores the critical role of isomeric positioning in molecular interactions with the target enzyme.

Mechanisms of Action

Trifluoromethylpyridine-derived fungicides operate through various mechanisms, primarily by inhibiting crucial fungal enzymes. Two prominent examples are Succinate Dehydrogenase Inhibitors (SDHIs) and Qi (Quinone inside) inhibitors.

Succinate Dehydrogenase Inhibitors (SDHIs)

Many trifluoromethylpyridine-containing fungicides, such as those in the carboxamide class, function as SDHIs. They block the fungal respiratory chain at complex II (succinate dehydrogenase), leading to the disruption of ATP synthesis and ultimately, fungal cell death.

SDHI_Mechanism cluster_respiration Mitochondrial Respiration Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDHI Trifluoromethylpyridine Fungicide (SDHI) SDHI->SDH Inhibition SDH->Fumarate Reduction ETC Electron Transport Chain SDH->ETC Electron Transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Cell_Death Fungal Cell Death ATP ATP ATP_Synthase->ATP Synthesis QiI_Mechanism cluster_etc Electron Transport Chain Complex_I_II Complex I / II Ubiquinone Ubiquinone Pool Complex_I_II->Ubiquinone e- Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Qi_Inhibitor Trifluoromethylpyridine Fungicide (QiI) Qi_Inhibitor->Complex_III Inhibition at Qi site Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Production ATP Production Complex_IV->ATP_Production O₂ → H₂O Cell_Death Fungal Cell Death Antifungal_Assay_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Fungicide Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Visual Inspection) Incubate->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubate_Subculture Incubate Agar Plates Subculture->Incubate_Subculture Read_MFC Determine MFC (Colony Growth) Incubate_Subculture->Read_MFC End End Read_MFC->End

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized reagents like 3-Methyl-2-(trifluoromethyl)pyridine (CAS No. 1620-78-6) is a critical component of laboratory safety and environmental responsibility. Due to its halogenated pyridine structure, this compound is classified as hazardous waste and requires specific disposal protocols. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Eye Protection : Chemical splash goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, such as pipette tips, absorbent paper, and empty containers, must be designated as hazardous waste.

    • This waste stream should be kept separate from other chemical waste to avoid incompatible reactions. Specifically, it should be segregated from strong oxidizing agents and acids.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • The storage area should be away from heat, sparks, and open flames.

  • Arrange for Pickup :

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Spill Management

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. The absorbed material should then be collected into a designated hazardous waste container. For large spills, immediately contact your institution's EHS department.

Quantitative Data Summary

Due to the absence of a publicly available, specific Safety Data Sheet for this compound, no quantitative data for disposal parameters can be provided at this time. It is a general principle that all concentrations of this compound and materials contaminated with it should be treated as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Always the first step assess Assess Waste Type: Pure Chemical, Contaminated Solids, or Solution? segregate Segregate as Halogenated Organic Waste assess->segregate All forms are hazardous ppe->assess container Collect in a Labeled, Compatible Hazardous Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling 3-Methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, immediate safety and logistical information for handling 3-Methyl-2-(trifluoromethyl)pyridine (CAS No. 1620-78-6). The following procedures are based on best practices for handling structurally similar pyridine and trifluoromethyl-containing compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous compounds such as 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine and 3-(Trifluoromethyl)pyridine suggest the following potential hazards.[1][2]

Potential GHS Hazard Classifications:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301/H302Toxic or Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]
Flammable LiquidsH226Flammable liquid and vapor.[2]

Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC7H6F3N[3]
Molecular Weight161.12 g/mol [3]
Boiling Point113-115 °C[2]
Density1.276 g/mL at 25 °C[2]
Flash Point23 °C (73.4 °F) - closed cup[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[4] The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves may offer short-term protection against splashes, but butyl rubber or PVA gloves are recommended for prolonged contact with pyridine-based compounds.[6][7] Always consult the glove manufacturer's chemical resistance guide.[4]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing and be fully buttoned.[4][8]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[4][9]
Respiratory Protection Air-Purifying RespiratorAll handling should be done in a certified chemical fume hood.[10][11] If engineering controls are insufficient, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors should be used.[7][11]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is critical.

3.1. Engineering Controls:

  • Always handle this compound in a properly functioning and certified chemical fume hood.[10][11]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[11][12]

3.2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][12]

  • Keep the container tightly closed to prevent the ingress of moisture.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

3.3. Handling and Use:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific work area within the fume hood for the procedure.

  • Dispensing: Use appropriate tools (e.g., glass pipettes, syringes) for transferring the liquid. Avoid generating aerosols.

  • Reactions: When used in reactions, be mindful of potential exothermic events. Ensure adequate cooling and pressure relief measures are in place.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[13] Decontaminate all equipment and the work area.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated disposables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[14]

  • Waste Storage: Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[11] Do not discharge to sewer systems.[15]

Emergency Procedures

5.1. Spills:

  • Small Spills: For a small spill that can be cleaned up quickly, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[6][14]

  • Large Spills: For a large spill, evacuate the area immediately and contact your institution's emergency response team.[4]

5.2. First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][13]

Visualized Workflows

The following diagrams illustrate the key procedures for handling this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency handle_receive Receive and Inspect prep_emergency->handle_receive handle_store Store in a Cool, Dry, Ventilated Area handle_receive->handle_store handle_use Use in Fume Hood handle_store->handle_use disp_collect Collect Waste in Labeled Container handle_use->disp_collect disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose G Spill Response Workflow spill Spill Occurs spill_size Is the spill large? spill->spill_size evacuate Evacuate Area spill_size->evacuate Yes don_ppe Don Appropriate PPE spill_size->don_ppe No notify_emergency Notify Emergency Response evacuate->notify_emergency contain_spill Contain with Inert Absorbent don_ppe->contain_spill collect_waste Collect and Seal in Waste Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.